Reactive Orange 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2/c20-17-23-18(21)25-19(24-17)22-10-5-6-11-9(7-10)8-14(36(32,33)34)15(16(11)28)27-26-12-3-1-2-4-13(12)35(29,30)31/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHDGWGMUDBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064399 | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6522-74-3 | |
| Record name | Reactive Brilliant Orange X-GN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6522-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 7-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006522743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Reactive Orange 1?
An In-Depth Technical Guide to the Chemical Properties of C.I. Reactive Orange 1
Introduction
C.I. This compound (CAS No. 6522-74-3) is a prominent member of the reactive azo dye class, widely utilized in the textile industry for coloration of cellulosic fibers.[1] Its significance stems from its ability to form direct, covalent bonds with the substrate, resulting in excellent color fastness and durability.[2] This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the core chemical properties, reactivity, stability, and analytical methodologies pertaining to this compound. Understanding these characteristics is paramount for optimizing its application, predicting its behavior in various chemical environments, and assessing its potential interactions in broader biochemical or toxicological contexts.
Core Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound classified as a monochlorotriazine (MCT) reactive azo dye.[3] The chromophore is based on a single azo linkage (-N=N-), which is responsible for its characteristic orange color.[1] The molecule's key feature is the dichlorotriazinyl reactive group, which enables its covalent fixation to substrates.[3][4]
The manufacturing process involves the diazotization of 2-Aminobenzenesulfonic acid, which is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[3] The resulting monoazo dye intermediate is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine to yield the final this compound molecule.[3]
Table 1: Core Chemical and Physical Properties of C.I. This compound
| Property | Value | Reference |
| CAS Number | 6522-74-3 | [3] |
| C.I. Name | C.I. This compound, C.I. 17907 | [3] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [3] |
| Molecular Weight | 615.34 g/mol | [3] |
| Chemical Class | Single Azo Dye; Monochlorotriazine (MCT) | [3] |
| Physical Form | Yellow-light red to orange powder | [3][4] |
| Solubility in Water | ~100 g/L (at 50 °C) | [3][5] |
| pH (1% Solution) | 6.0 - 7.0 | [6] |
Spectroscopic and Solution Characteristics
The color and electronic properties of this compound are defined by its molecular structure, specifically the extended π-electron system of the azo-linked aromatic rings. This conjugated system is responsible for the dye's absorption of light in the visible spectrum.[7]
-
UV-Visible Absorption: As a bright orange dye, this compound exhibits strong absorption in the blue-green region of the visible spectrum. Studies on similar reactive orange azo dyes show a maximum absorption peak (λmax) around 492 nm .[2] The molecule also displays absorption in the UV range due to electronic transitions within its aromatic (benzenoid and naphthalenic) structures.[2][7]
-
Behavior in Strong Acids: When exposed to concentrated sulfuric acid, the dye's solution appears red, which turns to red-orange upon dilution.[3] In concentrated nitric acid, the solution is orange and does not change color when diluted.[3] These color changes are indicative of protonation events on the azo group or other functional groups, which alter the electronic state of the chromophore.
-
Behavior in Alkaline Solution: An aqueous solution of this compound is orange.[3] The addition of sodium hydroxide causes the color to deepen to a dark red, a common characteristic of azo dyes containing hydroxyl groups, which can be deprotonated under alkaline conditions.[3][5]
The Chemistry of Reactivity: Mechanism of Action
The defining characteristic of a reactive dye is its ability to form a stable, covalent bond with the functional groups present on the substrate. For this compound, the primary target is the hydroxyl (-OH) groups of cellulose in fibers like cotton and viscose.[6]
Mechanism of Fixation on Cellulose
The reaction proceeds via a nucleophilic substitution mechanism under alkaline conditions. The alkali (e.g., sodium carbonate) is critical as it deprotonates the hydroxyl groups on the cellulose backbone, converting them into more potent nucleophilic cellulosate ions (Cell-O⁻). These ions then attack the electron-deficient carbon atom of the dichlorotriazine ring, displacing one of the chlorine atoms and forming a stable ether bond.
Causality: The choice of an alkaline medium is not arbitrary; it is essential to generate the highly nucleophilic cellulosate anion, which is required to attack the reactive group on the dye. The reaction temperature is typically maintained between 20-40 °C to provide sufficient activation energy without excessively promoting the competing hydrolysis reaction.[3][4]
Caption: Covalent fixation of this compound onto cellulose.
Competing Reaction: Hydrolysis
The primary source of inefficiency in reactive dyeing is the competing hydrolysis of the dye. Water molecules and hydroxide ions, also potent nucleophiles present in the dyebath, can attack the dichlorotriazine ring in the same manner as the cellulosate ion. This reaction replaces a chlorine atom with a hydroxyl group, forming an inactive, hydrolyzed dye. This hydrolyzed dye can no longer react with the fiber but remains in the effluent, contributing to water contamination.
Self-Validation: The success of a dyeing protocol is validated by achieving a high fixation rate, which means maximizing the reaction with the fiber while minimizing hydrolysis. Controlling pH, temperature, and reaction time is crucial to favor the dye-fiber reaction over dye-water reaction.
Caption: Competing hydrolysis reaction of this compound.
Stability and Storage
The chemical stability of this compound is a critical factor for its shelf-life and application performance.
-
pH Stability: The dye is susceptible to hydrolysis, a process accelerated by both acidic and alkaline conditions, though it is noted to be more resistant to alkaline hydrolysis than acid hydrolysis.[3][4] In acidic conditions (low pH), the glycosidic linkages in cellulose can be damaged, and the dye itself can undergo acid-catalyzed hydrolysis. In highly alkaline conditions (high pH), the rate of dye hydrolysis increases significantly, reducing the efficiency of fixation. The optimal pH for dyeing is a balance, typically between 10.5 and 11.5, which is high enough to activate the cellulose but controlled to manage the rate of dye hydrolysis.
-
Temperature Stability: Higher temperatures increase the rate of both the desired dyeing reaction and the undesired hydrolysis reaction. The recommended temperature range of 20-40°C is a compromise to achieve good reaction kinetics without excessive hydrolysis.[4]
-
Storage: For optimal stability and to prevent degradation via hydrolysis from atmospheric moisture, this compound should be stored in tightly sealed containers in a cool, dry place.[6] The typical shelf life under these conditions is stated to be 24 months.[6]
Experimental Protocols and Analysis
Protocol: Dyeing of Cotton Fabric with this compound
This protocol outlines a standard laboratory procedure for dyeing a cotton sample.
-
Preparation of Dyebath:
-
Calculate the required amount of this compound for a 2% "on weight of fiber" (owf) dyeing. For 10 grams of cotton, this is 0.2 g of dye.
-
Dissolve the dye in a small amount of deionized water.
-
Prepare the dyebath in a beaker with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric). For 10 g of cotton, this is 200 mL total volume.
-
Add the dissolved dye to the dyebath.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted 10 g cotton sample into the dyebath at room temperature.
-
Add an electrolyte, such as anhydrous sodium sulfate (e.g., 60 g/L). Rationale: The salt helps to screen the negative surface charge on the cotton fiber, reducing electrostatic repulsion and promoting dye exhaustion onto the fiber surface.
-
Stir for 30 minutes to allow for dye migration and leveling.
-
Add an alkali, such as soda ash (sodium carbonate) (e.g., 20 g/L), to raise the pH to ~11. Rationale: This activates the cellulose for the covalent bonding reaction.
-
Continue dyeing at 40°C for 60 minutes with continuous stirring.
-
-
Post-Dyeing Treatment (Wash-off):
-
Remove the fabric and rinse with cold water to remove unfixed dye.
-
Perform a "soaping" wash: Launder the fabric at 90-95°C for 15 minutes with a 2 g/L solution of a non-ionic detergent. Rationale: This crucial step removes any unfixed, hydrolyzed dye from the fabric surface, ensuring high wet fastness.
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric.
-
Caption: Experimental workflow for dyeing cotton with this compound.
Safety and Handling
Conclusion
C.I. This compound is a dichlorotriazine-based monoazo dye whose utility is defined by its chemical reactivity. Its ability to form robust covalent bonds with cellulosic fibers under controlled alkaline conditions provides excellent color fastness. However, this reactivity is also the source of its primary instability through hydrolysis, a competing reaction that must be carefully managed by controlling pH, temperature, and electrolyte concentration. The detailed understanding of its chemical properties, reaction mechanisms, and stability profile provided in this guide is essential for its effective and efficient application in scientific and industrial settings.
References
-
Megha International. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
World Dye Variety. (2012, May 9). This compound. Retrieved January 20, 2026, from [Link]
-
Kabra, A., et al. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwide Journals. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2023, October 3). Reactive orange Dye with lambda max. 418nm? its details please?. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). Cas 6522-74-3, this compound. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Reactive Orange 16. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Dye. Retrieved January 20, 2026, from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 20, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Cas 6522-74-3,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 6522-74-3 [m.chemicalbook.com]
- 6. redfin.com [redfin.com]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Synthesis of C.I. Reactive Orange 1: A Technical Guide for Chemical Researchers
This technical guide provides a comprehensive, in-depth procedure for the synthesis of C.I. Reactive Orange 1 (C.I. 17907), a dichlorotriazinyl-type monoazo reactive dye. This document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis, offering not just a methodology, but also the underlying chemical principles and rationale for the procedural steps.
Introduction and Significance
C.I. This compound is a synthetic organic dye belonging to the reactive class of colorants. These dyes are distinguished by their ability to form covalent bonds with the substrate they are applied to, typically cellulosic fibers like cotton, through a reactive group. This covalent linkage imparts exceptional wash fastness to the dyed material. The synthesis of C.I. This compound is a multi-step process that involves classic aromatic chemistry, including diazotization, azo coupling, and nucleophilic aromatic substitution. Understanding its synthesis provides valuable insights into the production of a significant class of industrial chemicals.
The molecular structure of C.I. This compound features a chromophoric azo group (-N=N-) linking two substituted naphthalene and benzene rings, and a dichlorotriazine reactive group that enables its covalent bonding to hydroxyl groups on cellulose.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of C.I. This compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | disodium;2-[[4,6-dichloro-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[(2-sulfonatophenyl)azo]naphthalene-1,7-disulfonate | |
| Synonyms | C.I. 17907, Reactive Orange X-GN | [1] |
| CAS Number | 6522-74-3 | [1] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1] |
| Molecular Weight | 615.34 g/mol | [1] |
| Appearance | Bright orange to yellow-light red powder | [1] |
| Solubility | Soluble in water (approx. 100 g/L at 50 °C) | [1] |
Overall Synthesis Workflow
The synthesis of C.I. This compound is a three-stage process. The logical flow of this synthesis is depicted in the following diagram:
Caption: Synthesis workflow for C.I. This compound.
Detailed Experimental Protocols
The following sections provide a step-by-step methodology for the synthesis of C.I. This compound, grounded in established chemical principles.
Stage 1: Diazotization of 2-Aminobenzenesulfonic Acid
The initial step is the conversion of the primary aromatic amine, 2-aminobenzenesulfonic acid, into its corresponding diazonium salt. This is a classic diazotization reaction, which requires carefully controlled low-temperature conditions to prevent the decomposition of the unstable diazonium salt.
Experimental Protocol:
-
Preparation of the Amine Slurry: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a slurry of 0.1 mol of 2-aminobenzenesulfonic acid in 200 mL of water.
-
Acidification and Cooling: Add 25 mL of concentrated hydrochloric acid (approx. 37%) to the slurry. The mixture is then cooled to 0-5 °C using an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt formed.
-
Addition of Sodium Nitrite: Prepare a solution of 0.11 mol of sodium nitrite in 50 mL of water. This solution is added dropwise to the cold amine slurry over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Completion of Reaction: After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be verified by testing for the absence of the primary aromatic amine using a suitable analytical method, or by a persistent blue color on starch-iodide paper, indicating a slight excess of nitrous acid.
Causality and Expertise: The use of a strong acid like HCl is essential to generate nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature (0-5 °C) is critical because diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yield.
Stage 2: Azo Coupling
The electrophilic diazonium salt generated in the first stage is then reacted with the coupling component, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid). This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich naphthalene ring system of the Gamma Acid.
Experimental Protocol:
-
Preparation of the Coupling Component Solution: In a separate 2 L beaker, dissolve 0.1 mol of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid in 400 mL of water. The pH of this solution is adjusted to 7.0-7.5 with a 20% w/v sodium carbonate solution to ensure the solubility of the Gamma Acid and to facilitate the coupling reaction.
-
Coupling Reaction: The freshly prepared diazonium salt solution from Stage 1 is added slowly to the Gamma Acid solution over 1-2 hours with vigorous stirring. The temperature of the reaction mixture should be maintained at 10-15 °C.
-
pH Control: Throughout the addition of the diazonium salt, the pH of the reaction mixture must be maintained between 5.5 and 6.5 by the controlled addition of a 20% w/v sodium carbonate solution. This pH range is optimal for the coupling reaction to the desired position on the Gamma Acid.
-
Completion of Coupling: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 10-15 °C to ensure the completion of the coupling reaction. The formation of the deep-colored monoazo dye intermediate indicates the progress of the reaction.
Causality and Expertise: The pH of the coupling medium is a critical parameter. In this case, a slightly acidic to neutral pH (5.5-6.5) is maintained. This is because the phenoxide form of the naphthol in Gamma Acid is a more powerful activating group for electrophilic substitution than the hydroxyl group, but a highly alkaline medium would lead to the decomposition of the diazonium salt. The chosen pH is a compromise to ensure a sufficient concentration of the phenoxide for coupling while maintaining the stability of the diazonium salt.
Stage 3: Condensation with Cyanuric Chloride
The final step involves the reaction of the monoazo dye intermediate with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic aromatic substitution reaction where the amino group of the monoazo dye displaces one of the chlorine atoms on the triazine ring.
Experimental Protocol:
-
Preparation of Cyanuric Chloride Suspension: In a 1 L beaker, prepare a fine suspension of 0.1 mol of cyanuric chloride in 200 mL of ice-water containing a small amount of a dispersing agent.
-
Condensation Reaction: The monoazo dye solution from Stage 2 is added to the cyanuric chloride suspension with vigorous stirring. The temperature of the reaction mixture is maintained at 0-5 °C.
-
pH Adjustment: The pH of the reaction mixture is maintained at 6.0-7.0 by the addition of a 10% w/v sodium carbonate solution. This is to neutralize the hydrochloric acid that is liberated during the condensation reaction.
-
Reaction Completion and Isolation: The reaction is stirred for 3-4 hours at 0-5 °C and pH 6.0-7.0. The completion of the reaction can be monitored by thin-layer chromatography. The final product, C.I. This compound, is then isolated from the reaction mixture by salting out with sodium chloride. The precipitated dye is collected by filtration, washed with a saturated brine solution, and dried in an oven at a temperature not exceeding 60 °C.
Causality and Expertise: The condensation reaction is carried out at a low temperature (0-5 °C) because cyanuric chloride is highly reactive, and higher temperatures can lead to the substitution of more than one chlorine atom, resulting in cross-linking and insoluble by-products. The pH is maintained near neutral to facilitate the nucleophilic attack of the amino group and to neutralize the liberated HCl, which would otherwise protonate the amino group and deactivate it for the reaction.
Self-Validating System and Trustworthiness
The protocols described above form a self-validating system. The progress and completion of each stage can be monitored through simple and reliable methods:
-
Diazotization: The disappearance of the primary aromatic amine can be monitored by thin-layer chromatography or a spot test. The presence of excess nitrous acid, indicating completion, can be tested with starch-iodide paper.
-
Azo Coupling: The formation of the intensely colored azo dye provides a clear visual indication of the reaction's progress. The endpoint can be determined by the absence of the diazonium salt, which can be tested by spotting the reaction mixture onto a filter paper and adding a drop of a fresh coupling agent solution (e.g., alkaline β-naphthol solution) to the periphery of the spot; the absence of a color change indicates the consumption of the diazonium salt.
-
Condensation: The reaction can be monitored by TLC to follow the disappearance of the monoazo dye intermediate and the formation of the final product.
By carefully controlling the parameters of temperature and pH at each stage and using these in-process checks, a researcher can ensure the reaction is proceeding as expected, leading to a reliable and reproducible synthesis of C.I. This compound.
References
- Hunger, K. (Ed.). (2003).
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
- Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
- Ayyangar, N. R., & Tilak, B. D. (Eds.). (1991). The Chemistry of Synthetic Dyes and Pigments. Academic Press.
- Patel, D. R., Patel, A. L., & Patel, K. C. (2016). Colorimetric study of some newly synthesized bisazo reactive dyes. Arabian Journal of Chemistry, 9(supp. 1), S161-S169.
- Taylor, J. A. (2000). Recent trends in the chemistry of reactive dyes.
Sources
Molecular structure and CAS number for Reactive Orange 1.
An In-Depth Technical Guide to C.I. Reactive Orange 1
Introduction
C.I. This compound is a prominent member of the single azo class of reactive dyes, distinguished by its dichlorotriazinyl reactive group.[1] Primarily utilized for the dyeing and printing of cellulosic fibers such as cotton and rayon, its defining characteristic is the formation of a direct, covalent bond with the substrate.[2][3] This bond imparts exceptional wash fastness, making the coloration a permanent part of the fiber.[2] This guide offers a detailed examination of this compound, from its fundamental molecular structure and synthesis to its mechanism of action, practical application protocols, and critical safety considerations, tailored for professionals in chemical research and textile science.
Section 1: Core Molecular & Chemical Identity
The identity of this compound is defined by a unique combination of a chromophoric azo group, which produces its vibrant orange color, and a reactive dichlorotriazine ring that enables its covalent bonding capability.
| Identifier | Data | Reference |
| Chemical Name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-2-naphthalenesulfonate | |
| C.I. Name | C.I. This compound, C.I. 17907 | [1] |
| CAS Number | 6522-74-3 | [1][3][4] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1] |
| Molecular Weight | 615.34 g/mol | [1] |
| Appearance | Bright orange to yellow-light red powder | [1][4] |
| Solubility | Soluble in water; approximately 100 g/L at 50°C | [1][4][5] |
The molecule's structure consists of three key moieties:
-
The Chromophore: An azo group (-N=N-) linking a substituted benzene sulfonic acid with a substituted naphthalene sulfonic acid. This extended system of conjugated double bonds is responsible for absorbing light in the visible spectrum, producing the characteristic orange hue.
-
The Reactive Group: A 2,4-dichloro-1,3,5-triazine ring. The two chlorine atoms are the active sites, susceptible to nucleophilic substitution by the hydroxyl groups of cellulosic fibers.
-
Solubilizing Groups: Two sulfonate (-SO₃⁻) groups are present. These anionic groups are crucial for ensuring the dye's high solubility in water, a prerequisite for its application in aqueous dye baths.
Section 2: Synthesis and Mechanism of Action
Manufacturing Process
The synthesis of this compound is a well-established multi-step process rooted in classical azo dye chemistry. The process involves three primary stages: diazotization, azo coupling, and condensation.[1]
Step 1: Diazotization 2-Aminobenzenesulfonic acid is treated with a solution of sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5°C). This reaction converts the primary amino group into a highly reactive diazonium salt.
Step 2: Azo Coupling The resulting diazonium salt is then reacted with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid). The diazonium salt acts as an electrophile, attacking the electron-rich naphthalene ring to form the stable azo bond, creating the core chromophore of the dye.
Step 3: Condensation Finally, the intermediate azo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction involves the nucleophilic attack of the amino group on the naphthalene ring onto one of the electrophilic carbon atoms of the triazine ring, displacing a chlorine atom and attaching the reactive group to the chromophore.
Covalent Bonding Mechanism
The efficacy of this compound hinges on its ability to form a covalent ether bond with the hydroxyl groups of cellulose under alkaline conditions. This fixation reaction is a nucleophilic substitution.
The process is typically activated by adding an alkali, such as sodium carbonate (soda ash), to the dye bath. This raises the pH, causing the hydroxyl groups on the cellulose polymer to deprotonate, forming highly nucleophilic cellulosate ions (Cell-O⁻). These ions then attack one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye molecule, displacing a chloride ion and forming a stable ether linkage. This reaction permanently fixes the dye to the fiber.
A critical competing reaction is the hydrolysis of the dye, where the triazine ring reacts with hydroxide ions in the water instead of the fiber. This deactivates the dye, reducing the efficiency of the dyeing process. Controlling temperature and pH is therefore essential to maximize fixation and minimize hydrolysis.
Section 3: Application Protocol: Exhaust Dyeing of Cellulosic Fibers
This protocol describes a standard laboratory procedure for dyeing a woven cotton fabric sample using an exhaust method, where the substrate is gradually saturated with the dye from a heated bath.
Materials and Equipment:
-
C.I. This compound powder
-
Scoured and bleached woven cotton fabric (e.g., 5 grams)
-
Anhydrous sodium sulfate (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Laboratory-scale dyeing machine or a temperature-controlled beaker with a stirrer
-
Distilled water
-
pH meter
Protocol:
-
Preparation of Solutions:
-
Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder and dissolve it in a small amount of distilled water, then bring the final volume to 100 mL in a volumetric flask. Rationale: A stock solution allows for accurate dosing of the dye.
-
Sodium Sulfate Solution (10% w/v): Dissolve 10 g of anhydrous sodium sulfate in water to a final volume of 100 mL. Rationale: Sodium sulfate acts as an electrolyte to promote the exhaustion of the dye from the solution onto the fiber surface by reducing the negative charge repulsion between the anionic dye and the fiber.
-
Sodium Carbonate Solution (10% w/v): Dissolve 10 g of sodium carbonate in water to a final volume of 100 mL. Rationale: Sodium carbonate is the fixing agent; it raises the pH to the alkaline level required to activate the cellulose for covalent bonding.
-
-
Dye Bath Setup:
-
Set the liquor-to-goods ratio (L:R) to 20:1. For a 5 g fabric sample, the total volume of the dye bath will be 100 mL.
-
Calculate the required amount of dye for a 2% depth of shade (on weight of fiber, owf):
-
Dye (g) = 5 g fabric × 0.02 = 0.1 g
-
Volume of Stock Solution = (0.1 g / 1 g) × 100 mL = 10 mL
-
-
Calculate the required amount of sodium sulfate (e.g., 50 g/L):
-
Volume of Salt Solution = (50 g/L × 0.1 L) / 0.1 g/mL = 50 mL
-
-
Calculate the required amount of sodium carbonate (e.g., 20 g/L):
-
Volume of Soda Ash Solution = (20 g/L × 0.1 L) / 0.1 g/mL = 20 mL
-
-
To the dyeing vessel, add the required volume of dye stock solution (10 mL) and the remaining water to make up the volume before adding chemicals (100 mL total - 10 mL dye - 50 mL salt - 20 mL soda ash = 20 mL water).
-
-
Dyeing Procedure:
-
Introduce the cotton fabric into the dye bath containing only the dye and water.
-
Start agitation and raise the temperature to 40°C. Run for 10 minutes.
-
Add the calculated volume of sodium sulfate solution (50 mL) to the bath. Run for 30 minutes. Rationale: The salt is added before the alkali to ensure the dye is evenly adsorbed onto the fiber surface before fixation begins.
-
Add the calculated volume of sodium carbonate solution (20 mL). This initiates the fixation reaction.
-
Continue the dyeing process at 40°C for 60 minutes.
-
-
Washing and Rinsing (Soaping):
-
After dyeing, drop the dye bath and rinse the fabric with cold water.
-
Perform a "soaping" wash at 95°C for 10 minutes in a fresh bath containing a non-ionic detergent (e.g., 2 g/L). Rationale: Soaping at a high temperature is crucial to remove any unfixed, hydrolyzed dye from the fabric surface. This ensures maximum wash fastness and prevents color bleeding.
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is clear.
-
Squeeze the fabric and allow it to air dry.
-
Section 4: Safety, Handling, and Stability
Hazard Identification and PPE
Reactive dyes, including this compound, are known sensitizers.[6]
-
Inhalation: Dust inhalation may cause respiratory sensitization and allergic reactions in predisposed individuals.[6][7]
-
Skin Contact: May cause skin irritation and sensitization.[6][7]
-
Eye Contact: Can cause eye irritation.[6]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved particulate respirator when handling the powder to avoid dust formation.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8][9]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[7]
-
General Hygiene: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
Storage and Stability
-
Storage: this compound should be stored in a cool, dry, well-ventilated place in tightly closed containers to prevent moisture absorption.[2][9] Moisture can lead to premature hydrolysis of the reactive group, reducing the dye's efficacy.
-
Chemical Stability: The dye is susceptible to hydrolysis, a reaction with water that deactivates the dichlorotriazinyl group. This process is accelerated by alkaline conditions and high temperatures. While it is relatively stable in a neutral aqueous solution, it is not resistant to acid hydrolysis.[1][4] In concentrated sulfuric acid, it appears red, and in nitric acid, it is orange.[1][4][5]
Conclusion
C.I. This compound is a cornerstone of reactive dye technology for cellulosic fibers. Its technical value is derived from the predictable chemistry of its dichlorotriazinyl group, which allows for the creation of a permanent, covalent bond with the substrate, resulting in excellent color fastness. For the research and development professional, a thorough understanding of its synthesis, fixation mechanism, and sensitivity to application parameters like pH and temperature is paramount. Mastery of these principles, combined with stringent adherence to safety protocols to mitigate its sensitizing properties, enables the effective and reliable application of this vibrant and durable colorant.
References
-
Megha International. (n.d.). This compound - Affordable Price for High-Quality Textile Dye. Retrieved from [Link]
-
World dye variety. (2012, May 9). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Space International. (n.d.). MATERIAL SAFETY DATA SHEET - REACTIVE ORANGE ME2RL 150%. Retrieved from [Link]
-
World dye variety. (2012, May 10). Reactive Orange 72:1. Retrieved from [Link]
-
Dylon. (2006, July 11). MATERIAL SAFETY DATA SHEET - Dylon Cold Water Dyes. Retrieved from [Link]
-
Thaker, T. H., et al. (2023, April). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 1656-1665. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Reactive Orange 16. Retrieved from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
- Google Patents. (n.d.). CN105860580A - Preparation method of orange reactive dye.
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 6522-74-3 [chemicalbook.com]
- 5. This compound CAS#: 6522-74-3 [m.chemicalbook.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spaceint.com [spaceint.com]
- 9. chemicalbook.com [chemicalbook.com]
Solubility Profile of C.I. Reactive Orange 1 in Organic Solvents: A Theoretical and Methodological Analysis
An In-depth Technical Guide
Abstract
C.I. Reactive Orange 1 is a monochlorotriazine (MCT) reactive azo dye primarily engineered for high solubility and reactivity in aqueous media for coloring cellulosic fibers.[1] Its industrial application is almost exclusively in water-based processes.[2] However, for researchers, analytical scientists, and professionals in niche applications, understanding its solubility characteristics in non-aqueous, organic solvents is critical for method development, purification, and exploring novel applications. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predicts its behavior in various organic solvent classes, and furnishes a detailed, self-validating experimental protocol for its empirical determination.
Molecular Architecture and Physicochemical Properties of this compound
To comprehend the solubility of a compound, one must first analyze its molecular structure. This compound (CAS No: 6522-74-3) is a moderately sized anionic molecule with a complex structure.[3][4]
-
Molecular Formula: C₁₉H₁₀Cl₂N₆Na₂O₇S₂[3]
-
Key Structural Features:
-
Azo Chromophore (-N=N-): The core of its color, forming a conjugated system with the naphthalene and benzene rings.[5]
-
Sulfonic Acid Groups (-SO₃⁻Na⁺): Two sodium sulfonate groups are present. These are ionic and are the primary drivers of the dye's high water solubility.[5][6]
-
Dichlorotriazine Ring: This is the reactive moiety that forms covalent bonds with hydroxyl groups on fibers like cotton under alkaline conditions.[3]
-
Hydroxyl Group (-OH): A hydroxyl group on the naphthalene ring contributes to the molecule's polarity and potential for hydrogen bonding.[5]
-
The presence of two highly polar, ionic sodium sulfonate groups makes this compound an archetypal water-soluble dye.[1][5][6] Its solubility in water is reported to be 100 g/L at 50°C, which is exceptionally high.[2][3][4][7] This inherent hydrophilicity dictates its limited solubility in most organic solvents.
Theoretical Principles and Predicted Solubility
The fundamental principle of solubility is "like dissolves like."[5] This means that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Based on the highly polar and ionic nature of this compound, we can predict its solubility across different classes of organic solvents.
Nonpolar Solvents
-
Examples: Hexane, Toluene, Carbon Tetrachloride
-
Analysis: These solvents lack any significant dipole moment. The strong ion-dipole and hydrogen bonding interactions that keep this compound dissolved in water cannot be replaced by the weak van der Waals forces offered by nonpolar solvents. The energy required to break the dye's crystal lattice or solvate it from water would be far too high.
-
Predicted Solubility: Insoluble.
Polar Aprotic Solvents
-
Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone
-
Analysis: These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. Highly polar solvents like DMSO and DMF are powerful solvents capable of dissolving a wide range of substances, including some ionic salts. They can solvate the sodium cations and interact with the polar groups of the dye molecule. While solubility is not expected to rival that in water, some degree of dissolution is plausible. Acetone, being less polar than DMSO or DMF, is expected to be a poorer solvent.[8]
-
Predicted Solubility:
-
DMSO & DMF: Low to Moderate
-
Acetone: Very Low
-
Polar Protic Solvents
-
Examples: Methanol, Ethanol, Isopropanol
-
Analysis: These solvents have O-H bonds and can both donate and accept hydrogen bonds, in addition to having a dipole moment. They are more chemically similar to water than any other class. However, their lower dielectric constants compared to water make them less effective at solvating and stabilizing the dissociated sodium and sulfonate ions. Therefore, solubility is expected to be significantly lower than in water but potentially higher than in less polar solvents.
-
Predicted Solubility: Low.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Insoluble | Lack of polarity and inability to solvate ionic groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Low to Moderate | High polarity can solvate ions to some extent. |
| Dimethylformamide (DMF) | Low to Moderate | High polarity can solvate ions to some extent. | |
| Acetone | Very Low | Moderate polarity is insufficient for significant solvation of ionic groups. | |
| Polar Protic | Methanol, Ethanol | Low | Can form hydrogen bonds but have lower dielectric constants than water, reducing their ability to solvate ions. |
Experimental Workflow for Solubility Determination
Given the lack of published quantitative data, an empirical determination is necessary. The most reliable and accessible method for determining the concentration of a colored dye in a solution is UV-Visible Spectrophotometry.[8][9] The following protocol provides a self-validating system for accurately measuring the solubility of this compound.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining dye solubility via spectrophotometry.
Step-by-Step Protocol
Objective: To determine the saturation solubility of this compound in a target organic solvent at a specified temperature.
Materials:
-
This compound powder
-
Target organic solvents (e.g., DMSO, Ethanol)
-
Deionized water
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis Spectrophotometer and cuvettes
Part A: Preparation of Calibration Curve (in Water)
-
Rationale: A calibration curve is essential to relate absorbance to concentration, as dictated by the Beer-Lambert Law. Water is used as the solvent because the dye is highly soluble and stable in it, ensuring accurate stock solution preparation.
-
Procedure:
-
Accurately weigh ~100 mg of this compound and dissolve it in a 100 mL volumetric flask with deionized water to create a 1 g/L stock solution.
-
Perform a series of serial dilutions to prepare at least five standard solutions of known concentrations (e.g., 1 mg/L, 5 mg/L, 10 mg/L, 15 mg/L, 20 mg/L).
-
Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standards.
-
Measure the absorbance of each standard solution at λ_max.
-
Plot Absorbance vs. Concentration (mg/L). The resulting linear plot is your calibration curve. Calculate the equation of the line (y = mx + c).
-
Part B: Saturation and Measurement
-
Rationale: To measure saturation solubility, a solution must be in equilibrium with excess, undissolved solute. This ensures the solvent has dissolved the maximum amount of solute possible under the given conditions.
-
Procedure:
-
Add an excess amount of this compound powder (e.g., 20-30 mg) to a sealed vial containing a known volume (e.g., 10 mL) of the target organic solvent. Creating a slurry is essential.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Remove the vial and separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifuging the vial at high speed and carefully collecting the supernatant.
-
Filtering the solution through a solvent-compatible syringe filter.
-
-
Carefully pipette a small, known volume of the clear, saturated supernatant (e.g., 100 µL).
-
Crucial Step: Dilute this aliquot with a known, larger volume of deionized water (e.g., dilute to 10 mL in a volumetric flask). The rationale is twofold: a) it ensures the final concentration is within the range of your aqueous calibration curve, and b) it mitigates any solvatochromic effects (color shifts due to the solvent) that would interfere with the absorbance reading.
-
Measure the absorbance of this final diluted solution at the same λ_max determined in Part A.
-
Part C: Calculation
-
Rationale: Use the calibration curve to find the concentration of the diluted sample, then account for the dilution factor to find the original concentration in the saturated organic solvent.
-
Procedure:
-
Using the equation from your calibration curve (y = mx + c), calculate the concentration (C_diluted) of the measured sample: C_diluted = (Absorbance - c) / m.
-
Calculate the concentration in the original saturated organic solvent (C_saturated) by accounting for the dilution: C_saturated = C_diluted * (Final Volume / Initial Aliquot Volume).
-
This C_saturated value is the solubility of this compound in the target organic solvent at the specified temperature. Express in desired units (e.g., mg/L).
-
Conclusion
C.I. This compound is a highly polar, anionic dye specifically designed for aqueous applications. Its molecular structure, rich in sodium sulfonate groups, renders it largely insoluble in nonpolar organic solvents. Limited solubility may be achieved in highly polar aprotic solvents such as DMSO and DMF, which can partially solvate the ionic components of the dye molecule. Due to a scarcity of published data, any application requiring the use of this compound in an organic medium necessitates empirical solubility determination. The detailed spectrophotometric protocol provided in this guide offers a robust and reliable method for researchers to generate this critical data, enabling further research and development.
References
-
Title: this compound Source: World dye variety URL: [Link]
-
Title: this compound Source: Megha International URL: [Link]
-
Title: this compound Source: ChemBK URL: [Link]
-
Title: GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES Source: NCBI Bookshelf URL: [Link]
-
Title: Estimation of Dyes in Solution by Transmission Measurements Source: SDC ColourClick URL: [Link]
-
Title: Determination of Dye Concentration Using a UV-Vis Spectrophotometer Source: University of California, Davis URL: [Link]
-
Title: A Colorful Solubility Exercise for Organic Chemistry Source: Journal of Chemical Education (via ResearchGate) URL: [Link]
-
Title: Cas 6522-74-3,this compound Source: LookChem URL: [Link]
Sources
- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 2. chembk.com [chembk.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Cas 6522-74-3,this compound | lookchem [lookchem.com]
- 5. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 6522-74-3 [chemicalbook.com]
- 8. sdc.org.uk [sdc.org.uk]
- 9. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
Photophysical and photochemical properties of Reactive Orange 1.
An In-Depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Reactive Orange 1
Authored by: A Senior Application Scientist
Foreword
This compound, a prominent member of the azo dye family, is integral to the textile industry for its vibrant color and covalent attachment to cellulosic fibers.[1][2] Understanding its interaction with light is paramount for predicting its performance, stability, and environmental fate. This technical guide provides a comprehensive exploration of the photophysical and photochemical properties of this compound. It is designed for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the principles and experimental methodologies for characterizing such dyes. While specific quantitative photophysical data for this compound are not extensively published, this guide furnishes the theoretical framework and detailed protocols necessary to conduct such investigations.
Molecular Identity and Industrial Significance
This compound is a synthetic organic dye characterized by a single azo group (-N=N-) and a dichlorotriazine reactive group.[2][3] The azo group acts as the chromophore, responsible for the dye's characteristic orange color, while the dichlorotriazine moiety enables the formation of a covalent bond with hydroxyl groups on cellulose fibers, ensuring high wash fastness.[3][4]
| Property | Value | Source |
| C.I. Name | This compound | [2] |
| C.I. Number | 17907 | [2] |
| CAS Number | 6522-74-3 | [2] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2] |
| Molecular Weight | 615.34 g/mol | [2] |
| Class | Single Azo, Dichlorotriazine | [2][3] |
| Solubility | 100 g/L in water (50 °C) | [2] |
| Application | Dyeing of cotton, wool, silk, nylon, and viscose | [2] |
Manufacturing Process: The synthesis of this compound involves a two-step process:
-
Diazotization of 2-aminobenzenesulfonic acid.
-
Azo coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid.
-
Condensation with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2]
Photophysical Properties: The Interaction with Light
The photophysical properties of a dye dictate how it absorbs and dissipates light energy. These processes are fundamental to its color and fluorescence characteristics.
Electronic Absorption
Azo dyes exhibit characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, arising from electronic transitions within the chromophore.[5]
-
π → π* Transition: A high-intensity absorption band, typically located in the UV or near-UV region, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
-
n → π* Transition: A lower-intensity, often symmetry-forbidden band in the visible region, resulting from the excitation of a non-bonding electron from a nitrogen atom in the azo group to a π* antibonding orbital. The color of the dye is primarily attributed to this transition.[6]
For a dichlorotriazine azo dye like this compound, the absorption spectrum is expected to show a strong peak in the visible region. For instance, a similar reactive azo dye, Orange-3R, displays an absorption maximum (λmax) at 492 nm.[5] The exact λmax and molar extinction coefficient (ε) of this compound can be determined experimentally.
Fluorescence Emission
Fluorescence is the emission of light from a singlet excited state. Most azo dyes, including this compound, are weakly fluorescent or non-fluorescent. This is due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. The rigid structure and potential for photoisomerization also contribute to the quenching of fluorescence. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is therefore expected to be very low.
Jablonski Diagram
The photophysical processes of absorption, relaxation, and emission can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic and vibrational energy levels and transitions for a typical azo dye.
Photochemical Properties: Light-Induced Chemical Changes
Upon absorption of light, this compound can undergo chemical reactions, primarily photoisomerization and photodegradation. These processes are critical for the dye's lightfastness and its environmental impact.
Photoisomerization
Azo dyes can exist as two geometric isomers: the more stable trans isomer and the less stable cis isomer. Absorption of light can induce isomerization from the trans to the cis form. This process is often reversible, with the cis isomer reverting to the trans form either thermally or photochemically. This photochromic behavior is a hallmark of azobenzene derivatives.[7]
Photodegradation
Prolonged exposure to light, particularly in the presence of oxygen and water, can lead to the irreversible degradation of this compound. The primary target of photodegradation is the azo bond, leading to the loss of color. The degradation can proceed through several pathways, including:
-
Photooxidation: The excited dye molecule can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the dye molecule, leading to its decomposition.[8]
-
Photoreduction: The azo bond can be reduced, leading to the formation of aromatic amines.
The dichlorotriazine group can also undergo hydrolysis, especially under alkaline conditions, which can affect the dye's stability and its covalent bond with the fiber.[9]
Caption: Simplified pathway for the photooxidative degradation of this compound.
Experimental Protocols
This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of this compound.
Determination of Molar Extinction Coefficient
Objective: To determine the molar absorptivity (ε) of this compound at its absorption maximum (λmax).
Materials:
-
This compound
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
UV-Vis spectrophotometer
-
Solvent (e.g., deionized water)
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 100 µM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm to determine the λmax.
-
Measure the absorbance of each solution at λmax.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard.
Materials:
-
This compound solution of known absorbance
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Solvents
Procedure:
-
Prepare a series of solutions of both this compound and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
Investigation of Photodegradation Kinetics
Objective: To determine the rate of photodegradation of this compound under specific irradiation conditions.
Materials:
-
This compound solution
-
Photoreactor with a specific light source (e.g., Xenon lamp)
-
UV-Vis spectrophotometer
-
Magnetic stirrer
-
Cuvettes
Procedure:
-
Prepare a solution of this compound of known initial concentration (C₀).
-
Place the solution in the photoreactor and start the irradiation.
-
At regular time intervals (t), withdraw an aliquot of the solution.
-
Measure the absorbance of the aliquot at the λmax of the dye.
-
Calculate the concentration of the dye (Ct) at each time point using a calibration curve.
-
The degradation efficiency can be calculated as: Degradation (%) = [(C₀ - Ct) / C₀] * 100.
-
The apparent pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/Ct) versus irradiation time. The slope of the linear fit will be equal to k.
Sources
- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Covalent Modification of Cellulose Fibers for Drug Development
Abstract
Cellulose, the most abundant natural polymer, presents a unique platform for innovation in drug development due to its biocompatibility, biodegradability, and the high density of reactive hydroxyl groups.[1][2] The strategic covalent modification of cellulose fibers is paramount to harnessing their full potential, enabling the creation of advanced drug delivery systems, functional bioconjugates, and specialized biomaterials. This guide provides an in-depth exploration of the core chemical strategies for forming stable, covalent linkages with cellulose. We will dissect the mechanisms of esterification, etherification, and coupling agent-mediated grafting, offering not just procedural steps but the causal chemical principles that govern them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of cellulose to engineer next-generation therapeutic technologies.
The Cellulose Backbone: A Platform for Chemical Innovation
Cellulose is a linear polysaccharide composed of repeating D-anhydroglucopyranose units linked by β-(1→4)-glycosidic bonds.[3] Its structure is rich in hydroxyl (–OH) groups at the C2, C3, and C6 positions of each glucose unit. These groups are the primary sites for chemical reactions.[3][4] However, the extensive network of intra- and intermolecular hydrogen bonds imparts a highly crystalline structure, which can render cellulose insoluble and limit the accessibility of these hydroxyl groups.[5] Therefore, the foundational step in many modification protocols involves swelling or activation to disrupt this hydrogen bond network, making the hydroxyls more available for covalent modification.[6][7]
Key Strategies for Covalent Bond Formation
The covalent attachment of molecules to cellulose is primarily achieved by targeting its abundant hydroxyl groups. The main strategies can be broadly categorized as esterification, etherification, and the use of bifunctional coupling agents or crosslinkers.
Esterification: Creating Ester Linkages
Esterification is a widely used method to modify cellulose, forming ester bonds by reacting the hydroxyl groups with acylating agents like carboxylic acids, acid anhydrides, or acyl chlorides.[2][5] These modifications can dramatically alter the properties of cellulose, for instance, by introducing hydrophobic acyl chains or providing pendant carboxylic groups for further functionalization.[2]
Mechanism: The reaction typically proceeds via nucleophilic acyl substitution. The hydroxyl group on the cellulose acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of acid anhydrides, this process is often catalyzed by an acid (to activate the anhydride) or a base (to deprotonate the cellulose hydroxyl, increasing its nucleophilicity).
Diagram of Acid-Catalyzed Esterification (Acetylation)
Caption: Base-catalyzed etherification of cellulose with propylene oxide.
Exemplary Protocol: Synthesis of Carboxymethyl Cellulose (CMC)
-
Alkalization (Activation): Disperse 10g of cellulose pulp in 100mL of isopropanol. Add 20mL of 30% (w/v) aqueous sodium hydroxide solution dropwise while stirring vigorously. Allow the mixture to stir for 1 hour at room temperature. [6][7]The NaOH swells the cellulose and activates the hydroxyl groups. [6]2. Etherification: Add a solution of 12g of monochloroacetic acid in 20mL of isopropanol to the alkali cellulose slurry.
-
Reaction: Raise the temperature to 60-70°C and maintain for 3-4 hours. The alkoxide attacks the monochloroacetic acid in a nucleophilic substitution reaction. [8]4. Neutralization & Purification: Cool the mixture and neutralize the excess NaOH with glacial acetic acid until the pH is ~7.0. Filter the product and wash repeatedly with 70% aqueous methanol to remove salt byproducts and unreacted reagents.
-
Drying: Dry the purified sodium CMC product at 60°C.
Causality: The initial alkalization step is crucial; it not only activates the cellulose but also swells the fibers, improving reagent accessibility. [6]The choice of solvent and temperature is a balance between promoting the reaction rate and minimizing degradation of the cellulose backbone.
Grafting via Coupling Agents
For attaching complex molecules like peptides, enzymes, or specific drug moieties, bifunctional coupling agents are indispensable. These molecules act as molecular bridges, with one functional group reacting with cellulose and the other reacting with the molecule of interest. Common classes include silanes, isocyanates, and carbodiimides.
Organofunctional silanes, such as (3-aminopropyl)triethoxysilane (APTES), are versatile for surface modification. [9]They are particularly useful for improving compatibility between hydrophilic cellulose and hydrophobic polymer matrices. [10] Mechanism: The process occurs in two stages. First, the alkoxy groups on the silane hydrolyze in the presence of water to form reactive silanol (–Si–OH) groups. These silanols can then condense with the hydroxyl groups on the cellulose surface, forming stable covalent siloxane bonds (–Si–O–Cellulose). The organofunctional group (e.g., an amine or vinyl group) remains available for subsequent reactions. [11] Diagram of Silane Grafting Workflow
Caption: General workflow for surface modification of cellulose via silanization.
Isocyanates (–N=C=O) are highly reactive towards hydroxyl groups, forming stable urethane linkages. Diisocyanates, such as hexamethylene diisocyanate (HMDI), can be used to crosslink cellulose fibers or to graft polymers onto the cellulose surface. [12] Mechanism: The electrophilic carbon of the isocyanate group is readily attacked by the nucleophilic oxygen of the cellulose hydroxyl group. This reaction is highly efficient and typically does not require a catalyst. When a diisocyanate is used, one NCO group can react with cellulose, leaving the other NCO group free to react with another molecule (e.g., a hydroxyl-terminated drug or polymer).
Carbodiimides are zero-length crosslinkers primarily used to couple carboxyl groups to primary amines, forming an amide bond. [13]This is particularly relevant for cellulose that has been pre-modified to introduce carboxylic acids (e.g., carboxymethyl cellulose or TEMPO-oxidized cellulose). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and widely used for bioconjugation in aqueous buffers. [13][14] Mechanism: EDC activates a carboxyl group (on the modified cellulose) to form a highly reactive O-acylisourea intermediate. [13]This intermediate is susceptible to nucleophilic attack by a primary amine (on the drug or biomolecule). The amine displaces the EDC moiety, forming a stable amide bond and releasing an EDC byproduct as a soluble urea derivative. [13]The reaction is most efficient at a slightly acidic pH of 4.5-5.0. [13]
Crosslinking: Inter-Fiber Covalent Bonding
Crosslinking involves creating covalent bonds between cellulose chains or fibers. This dramatically alters the bulk properties of the material, enhancing dimensional stability, water resistance, and mechanical strength. [15]Agents like epichlorohydrin, polycarboxylic acids (e.g., citric acid), and diisocyanates are commonly used. [4][5][16]For instance, citric acid, a green crosslinker, can form ester bonds with hydroxyl groups on adjacent cellulose chains upon heating, creating a robust, crosslinked network. [16][17]
Validation of Covalent Modification: A Self-Validating System
Confirming the successful formation of covalent bonds is essential for trustworthiness and reproducibility. A multi-technique approach is required.
| Technique | Purpose | Expected Observation for Successful Modification |
| FTIR Spectroscopy | To identify functional groups. [18] | Appearance of new characteristic peaks, e.g., a carbonyl (C=O) peak around 1740 cm⁻¹ after esterification, confirming the presence of the ester group. [19] |
| NMR Spectroscopy | To provide detailed structural information. | New signals in the ¹³C or ¹H NMR spectrum corresponding to the grafted molecule, confirming its chemical environment is consistent with covalent attachment. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine surface elemental composition. | Detection of elements specific to the modifying agent (e.g., Silicon and Fluorine after grafting with a fluoro-silane) on the cellulose surface. [20] |
| Elemental Analysis | To quantify changes in elemental composition (C, H, N, S). | An increase in the percentage of carbon or nitrogen after grafting an organic molecule, which can be used to calculate the degree of substitution. [19] |
| Contact Angle Measurement | To assess changes in surface wettability/hydrophobicity. | A significant increase in the water contact angle indicates successful grafting of hydrophobic moieties onto the hydrophilic cellulose surface. [19][20] |
Conclusion
The chemical modification of cellulose fibers through covalent bond formation is a powerful and versatile field. By understanding the core mechanisms of esterification, etherification, and coupling agent chemistry, researchers can rationally design and synthesize novel cellulose-based materials. The ability to precisely tailor the surface chemistry and bulk properties of cellulose opens up vast possibilities in drug development, from creating controlled-release drug carriers and targeted bioconjugates to engineering advanced scaffolds for tissue engineering. The key to success lies not only in the execution of these protocols but in the rigorous validation of the covalent linkage, ensuring the creation of stable, functional, and reliable materials for next-generation therapeutics.
References
- Advances in Cellulose-Based Hydrogels for Drug Delivery: Preparation, Modification and Challenges. (2025). PubMed Central.
- What Is Cellulose Ether?
- A Review on the Modification of Cellulose and Its Applic
- Research Progress of the Preparation of Cellulose Ethers and Their Applic
- What Is Cellulose Ether? | Properties, Types & Production Process. (n.d.). Celotech.
- Surface Chemical Modification of Microcrystalline Cellulose: Surface Characterization by Contact Angle Measurements. (n.d.).
- Carbodiimide coupling versus click chemistry for nanoparticle surface functionalization: A comparative study for the encapsulation of sodium cholate by cellulose nanocrystals modified with β-cyclodextrin. (2020). PubMed.
- Esterification and etherification of cellulose: Synthesis and application of cellulose derivatives. (2020).
- Surface Modification of Cellulose by Covalent Grafting and Physical Adsorption for Biocomposite Applic
- Etherification of Cellulose. (2022).
- Surface modification of cellulose fibres. (2002). SciELO.
- Biofunctional Paper via Covalent Modification of Cellulose. (2014). PubMed Central.
- Advances in drug delivery applications of modified bacterial cellulose-based materials. (2023).
- A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyan
- Mini Review: Cross-linking of Nanocellulosics and Their Applic
- Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime lig
- Current characterization methods for cellulose nanomaterials. (2018). Royal Society of Chemistry.
- Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. (2021).
- Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids)
- Preparation and Characterization of Modified Cellulose Adsorbents with High Surface Area and High Adsorption Affinity for Hg(II). (2012).
- Foaming and cross-linking of cellulose fibers using phytic acid. (2022). TECNALIA.
- Production and Surface Modification of Cellulose Bioproducts. (2020). MDPI.
- Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. (2023). MDPI.
- Influence of amino silane-modified nanocellulose on the physico-chemical and mechanical properties of alginate films. (2025). Royal Society of Chemistry.
- Surface modification of cellulose using silane coupling agent. (2015). SRUC.
- Rapid Synthesis of Cellulose Esters by Transesterification of Cellulose with Vinyl Esters under the Catalysis of NaOH or KOH in DMSO. (2020).
- Grafting of cellulose by fluorine-bearing silane coupling agents. (2009).
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8o6Uld40eAIoCfFVnz62MX26_amOaqAP_9ti7UMIXmGsVnq8woafuT1VOE98X8yUwLSVRHgT-tUXf2IxqBdkQNyiII6jF00QSDerqOHAD7fqlgKibJG0iZ6fzHuJSSHgLzBiFnrFwVIL6HkHXyEiMfumJezPTyMEcA9lSF6ukRjAZJxK-N1T kxJ3AQy2AdvFeU4uQsof9aYvhMlwPim_s7ga1M3NLicXg2Qlj1hnNMzRmyYoq6_AtiZBDBFfsRCuK_F52nsQC3r_H2Exzys1Ve2hBP_klk7P4IwqgSyOoylqXNy9Lo4W3s8MaobulnN1EEn53gwTgfXdPWjE0saG]( kxJ3AQy2AdvFeU4uQsof9aYvhMlwPim_s7ga1M3NLicXg2Qlj1hnNMzRmyYoq6_AtiZBDBFfsRCuK_F52nsQC3r_H2Exzys1Ve2hBP_klk7P4IwqgSyOoylqXNy9Lo4W3s8MaobulnN1EEn53gwTgfXdPWjE0saG)
- Surface modification of the cellulose nanocrystals through vinyl silane grafting. (2022). International Journal of Biological Macromolecules.
- Cellulose esters in drug delivery. (2007).
- Application of Cellulose and Cellulose Derivatives in Pharmaceutical Industries. (2012). Pharma Excipients.
- Green chemistry perspectives on click chemistry approaches for cellulose functionalization: a critical review. (2025). Royal Society of Chemistry.
- Synthesis of cellulose graft ionic liquid using silanization reaction. (2019). Taylor & Francis Online.
- Carbodiimide. (n.d.). Wikipedia.
- Structural Characterization of Cellulose Obtained from Extraction Wastes of Graviola (Annona muric
Sources
- 1. A Review on the Modification of Cellulose and Its Applications [mdpi.com]
- 2. Advances in drug delivery applications of modified bacterial cellulose-based materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Cellulose-Based Hydrogels for Drug Delivery: Preparation, Modification and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ldcelluloseether.com [ldcelluloseether.com]
- 7. What Is Cellulose Ether? | Properties, Types & Production Process [celotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of amino silane-modified nanocellulose on the physico-chemical and mechanical properties of alginate films - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00257E [pubs.rsc.org]
- 10. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 11. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 12. A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acris.aalto.fi [acris.aalto.fi]
- 18. Structural Characterization of Cellulose Obtained from Extraction Wastes of Graviola (Annona muricata) Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eucalyptus.com.br [eucalyptus.com.br]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Characteristics of Reactive Orange 1
Introduction
Reactive Orange 1 (C.I. 17907) is a monoazo reactive dye widely utilized in the textile industry for coloration of cellulosic fibers such as cotton and viscose.[1] Its popularity stems from the covalent bond it forms with the fiber, leading to excellent wash fastness and vibrant orange hues.[1] The dye's chemical structure, characterized by an azo chromophore (-N=N-) and a dichlorotriazine reactive group, governs its interaction with light and, consequently, its color and spectral properties.[1]
This technical guide provides a comprehensive exploration of the UV-Visible (UV-Vis) absorption and fluorescence spectral characteristics of this compound and similar reactive azo dyes. Understanding these properties is paramount for researchers, scientists, and professionals in drug development and material science for applications ranging from quality control in dyeing processes to the development of novel sensing and imaging agents. This guide will delve into the theoretical underpinnings of these spectroscopic techniques, provide detailed experimental protocols for accurate measurements, and discuss the critical influence of environmental factors such as solvent polarity and pH on the spectral behavior of these dyes.
I. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing colored compounds. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a dye like this compound, the UV-Vis spectrum provides a fingerprint that is directly related to its electronic structure.
Principles of UV-Vis Absorption in Azo Dyes
The color of this compound arises from the presence of the azo chromophore conjugated with aromatic rings (naphthalene and benzene derivatives). This extended π-electron system allows for the absorption of photons in the visible region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).
The UV-Vis spectrum of a reactive azo dye typically exhibits two main absorption regions:
-
Visible Region: A broad absorption band in the visible range (typically 400-600 nm) is responsible for the dye's color. This band is attributed to the π → π* electronic transition within the conjugated azo chromophore system.
-
UV Region: One or more absorption bands in the ultraviolet region (200-400 nm) are typically observed. These are generally due to π → π* transitions within the aromatic rings of the dye molecule.
Expected Spectral Features of this compound
Factors Influencing the UV-Vis Spectrum
The precise position and intensity of the absorption bands of this compound are highly sensitive to its chemical environment. Understanding these influences is critical for consistent and accurate measurements.
Solvatochromism describes the change in the color of a solute when dissolved in different solvents, which is observed as a shift in its absorption or emission spectra.[2] This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule.[2][3]
-
Positive Solvatochromism (Bathochromic or Red Shift): A shift of the λmax to a longer wavelength with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent.[2]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): A shift of the λmax to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.[2]
Azo dyes often exhibit positive solvatochromism due to an increase in the dipole moment upon electronic excitation.[4] Therefore, when analyzing this compound, a red shift in the visible absorption band is expected as the polarity of the solvent increases (e.g., from a non-polar solvent like hexane to a polar solvent like water).
Halochromism refers to the change in color of a substance with a change in pH. For azo dyes like this compound, which contain acidic (sulfonic acid) and basic (amino) functional groups, pH can significantly alter the electronic structure and thus the UV-Vis spectrum.
Protonation or deprotonation of these functional groups can lead to shifts in the λmax and changes in the molar absorptivity. For example, an azo-based dichlorotriazine reactive dye synthesized from H-acid and 4-nitroaniline showed a color transition from reddish-orange at pH 2.2 to red at pH 4.0, and eventually to blue in alkaline conditions.[5] It is crucial to control the pH of the solution using appropriate buffers to ensure reproducible spectral measurements.
Experimental Protocol for UV-Vis Spectral Analysis
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound and determining its molar absorptivity.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a given solvent.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., water, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 for optimal accuracy.
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
-
Measurement of Absorption Spectra:
-
Rinse a clean cuvette with one of the standard solutions and then fill it with the same solution.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all the prepared standard solutions, starting from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the recorded spectra, identify the wavelength of maximum absorption (λmax) in the visible region.
-
Record the absorbance value at λmax for each standard solution.
-
Plot a graph of absorbance at λmax (y-axis) versus the concentration of the standard solutions (x-axis). This is the Beer-Lambert law plot.
-
The plot should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot using the following equation: ε = slope / path length (l) (Assuming a 1 cm path length, ε = slope). The units of molar absorptivity are typically L mol⁻¹ cm⁻¹.
-
II. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While many azo dyes are known to be fluorescent quenchers, some do exhibit fluorescence, and its characterization can provide valuable insights into the molecule's excited state properties.[6]
Principles of Fluorescence
When a molecule absorbs a photon of light, it is promoted to an electronically excited state. For a fluorescent molecule, it can return to the ground state by emitting a photon. This emitted light is the fluorescence. Key principles include:
-
Excitation and Emission Spectra: A molecule has a characteristic excitation spectrum (the range of wavelengths it can absorb to initiate fluorescence) and an emission spectrum (the range of wavelengths of light it emits).
-
Stokes Shift: The emission spectrum is typically shifted to longer wavelengths (lower energy) compared to the excitation spectrum. This energy loss is known as the Stokes shift.
-
Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.
Expected Fluorescence Characteristics of this compound
The fluorescence properties of this compound are not well-documented in the available literature. Azo compounds can sometimes be converted to fluorescent species, but they are often used as quenchers in FRET (Förster Resonance Energy Transfer) applications.[6] If this compound is fluorescent, it would be expected to have excitation and emission maxima in the visible region, likely with a noticeable Stokes shift. Its quantum yield would likely be influenced by its chemical environment.
Factors Influencing Fluorescence
Similar to UV-Vis absorption, fluorescence is highly dependent on the dye's surroundings.
The polarity of the solvent can significantly affect the fluorescence spectrum and quantum yield. The stabilization of the excited state by a polar solvent can lead to a red shift in the emission spectrum. The quantum yield may either increase or decrease depending on how the solvent affects the rates of radiative and non-radiative decay processes.
The pH of the solution can dramatically influence the fluorescence of dyes with ionizable groups. Protonation or deprotonation can alter the electronic structure, leading to changes in the excitation and emission wavelengths, and often causing fluorescence quenching or enhancement.[7] For instance, the fluorescence of some dyes decreases with increasing pH.[8]
Experimental Protocol for Fluorescence Spectral Analysis
This protocol outlines the steps for acquiring the fluorescence excitation and emission spectra of this compound and determining its relative fluorescence quantum yield.
Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvents
-
A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions with absorbances at the excitation wavelength between 0.01 and 0.1 to avoid inner filter effects.
-
Prepare a solution of the standard dye in its recommended solvent with an absorbance at the same excitation wavelength as the sample.
-
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission monochromators to appropriate slit widths.
-
-
Acquisition of Emission Spectrum:
-
Place the cuvette with the most concentrated sample solution (absorbance < 0.1) in the fluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range that covers the expected emission to obtain the emission spectrum and identify the emission maximum (λem).
-
-
Acquisition of Excitation Spectrum:
-
Set the emission monochromator to the λem determined in the previous step.
-
Scan the excitation monochromator over a wavelength range that covers the absorption band to obtain the excitation spectrum and identify the excitation maximum (λex).
-
-
Determination of Relative Quantum Yield (Comparative Method):
-
Measure the absorbance of the sample solution and the standard solution at the same excitation wavelength (λex). The absorbance values should be low and ideally very close.
-
Record the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard solution under identical experimental conditions (same excitation wavelength, slit widths, and detector settings).
-
Calculate the relative quantum yield (ΦF_sample) using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
III. Data Summary and Visualization
Quantitative Data Summary
| Parameter | This compound (Expected/Illustrative) |
| UV-Vis Absorption | |
| λmax (Visible) | ~480 nm (in water, pH 10, based on Reactive Orange 16) |
| λmax (UV) | ~235 nm, ~315 nm (in water, pH 10, based on Reactive Orange 16) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Fluorescence | |
| Excitation Maximum (λex) | To be determined experimentally |
| Emission Maximum (λem) | To be determined experimentally |
| Stokes Shift | To be determined experimentally |
| Quantum Yield (ΦF) | To be determined experimentally |
Note: The values for this compound are illustrative and based on a related compound. Experimental determination is necessary for accurate data.
Experimental Workflow Diagrams
Diagram 1: UV-Vis Absorption Spectroscopy Workflow
Caption: Workflow for determining λmax and molar absorptivity using UV-Vis spectroscopy.
Diagram 2: Fluorescence Spectroscopy Workflow
Caption: Workflow for determining fluorescence characteristics and relative quantum yield.
IV. Conclusion
The spectral characteristics of this compound are fundamental to its application and provide a window into its molecular behavior. This guide has outlined the theoretical principles and practical methodologies for the comprehensive analysis of its UV-Vis absorption and fluorescence properties. While specific spectral data for this compound remains to be extensively published, the provided protocols and discussion of influencing factors such as solvent polarity and pH offer a robust framework for its characterization. By following these guidelines, researchers and professionals can obtain reliable and reproducible spectral data, enabling a deeper understanding of this important reactive dye and facilitating its use in a wide array of scientific and industrial applications.
V. References
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Rauf, M. A., & Hisaindee, S. (2013). Studies on solvatochromic behavior of dyes using spectral techniques. ResearchGate. [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (2021). Oriental Journal of Chemistry. [Link]
-
Solvatochromism. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Effect of pH on fluorescence quenching of organic dyes by graphene oxide. (2023). ResearchGate. [Link]
-
Absorption Spectrum of Allura Red – IU East Experimental Chemistry Laboratory Manual. (n.d.). Indiana University East. Retrieved January 20, 2026, from [Link]
-
The UV-Vis absorption spectrum of dye solution at different pH. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). ResearchGate. [Link]
-
Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy. [Link]
-
This compound. (2012, May 9). World dye variety. [Link]
-
Effect of pH on the fluorescence quenching (○) and fluorescence intensity (●) using of 0.5 and 1.0 μg L⁻¹ of ABZ, for method I and II, respectively. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Patel, A. L., & Patel, H. (n.d.). Synthesis and Characterization of Reactive Dyes And Their Application on Various Fibres. Oriental Journal of Chemistry. [Link]
-
Spectrophotometry: Molar Absorptivity. (n.d.). University of Nebraska–Lincoln. Retrieved January 20, 2026, from [Link]
-
Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. (2021). Tekstilec. [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved January 20, 2026, from [Link]
-
UV–Vis absorption spectra of dye 1 at different pH values starting from a concentration of 3.0 × 10⁻⁵ mol L⁻¹ in methanol solution at room temperature. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The conversion of azo-quenchers to fluorophores. (2019). National Center for Biotechnology Information. [Link]
-
Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. (2023). ResearchGate. [Link]
-
Reactive Dyes Tests. (2024, May 27). Scribd. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved January 20, 2026, from [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). National Center for Biotechnology Information. [Link]
-
UV–Vis absorption spectra of D1–D8 dyes in (a) H2O:pH=7; (b) H2O:pH=3–4; (c) H2O/DMF; (d) benzene. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Properties of Fluorescent Dyes. (n.d.). Jena Bioscience. Retrieved January 20, 2026, from [Link]
-
Modeling and mechanism of reactive orange 16 dye adsorption by chitosan-glyoxal/ TiO nanocomposite. (n.d.). DESWATER. Retrieved January 20, 2026, from [Link]
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2023). RSC Publishing. [Link]
-
(PDF) Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. (2021). ResearchGate. [Link]
-
CN102898868A - Reactive orange dye and preparation method thereof. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Czajkowski, W., & Paluszkiewicz, J. (n.d.). Monochlorotriazine Reactive Dyes Increasing UV-Protection Properties of Cotton Fabrics. SciSpace. [Link]
-
Acquiring a UV/visible spectrum and choosing cells and solvents. (2010, December 6). YouTube. [Link]
-
what is the best solvent for UV-Vis spectroscopy analysis? (2015, April 5). ResearchGate. [Link]
-
This compound. (n.d.). Megha International. Retrieved January 20, 2026, from [Link]
-
Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. (2023). ResearchGate. [Link]
-
UV-Vis spectra of 1 in various solvents (∼1.0 × 10 −5 M) at room temperature. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 5. tekstilec.si [tekstilec.si]
- 6. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocol: Dyeing Cotton Fabric with Reactive Orange 1
Introduction: The Chemistry and Application of C.I. Reactive Orange 1
C.I. This compound is a prominent member of the azo class of reactive dyes, valued in the textile industry for its ability to produce vibrant and long-lasting orange hues on cellulosic fibers like cotton.[1] Its chemical structure incorporates a dichlorotriazine (DCT) reactive group, which is key to its dyeing mechanism.[2][3] This functional group allows the dye to form a strong covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions, resulting in excellent wash fastness.[1][4]
This compound is classified as a "cold brand" reactive dye due to the high reactivity of the dichlorotriazine group.[5][6] This high reactivity permits the dyeing process to be carried out at relatively low temperatures, typically between 25-40°C, which is energetically and economically advantageous.[2][5][6] The dyeing process is a three-stage operation: exhaustion of the dye onto the fiber, fixation of the dye to the fiber in the presence of an alkali, and a thorough washing-off (soaping) to remove any unfixed or hydrolyzed dye.[7] This comprehensive protocol provides a detailed methodology for the application of this compound to cotton fabric, ensuring optimal color yield and fastness properties.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| C.I. Name | C.I. This compound | [2] |
| CAS Number | 6522-74-3 | [2][3] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2] |
| Molecular Weight | 615.34 g/mol | [2] |
| Appearance | Orange Powder | [3][8] |
| Solubility | Soluble in water | [1] |
| Reactive Group | Dichlorotriazine (DCT) | [2][3] |
Experimental Workflow for Dyeing Cotton with this compound
Caption: Experimental workflow for the dyeing of cotton with this compound.
Detailed Dyeing Protocol
This protocol is designed for a laboratory-scale exhaust dyeing process. Adjustments may be necessary for different equipment or material-to-liquor ratios.
Materials and Reagents
-
Scoured and bleached 100% cotton fabric
-
C.I. This compound (powder)
-
Sodium chloride (NaCl) or Glauber's salt (anhydrous Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Non-ionic soaping agent (e.g., Synthrapol)
-
Acetic acid (CH₃COOH)
-
Distilled or deionized water
-
Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing setup with a water bath and stirrer
Pre-treatment of Cotton Fabric
To ensure uniform dyeing, the cotton fabric must be free from impurities such as oils, waxes, and sizing agents. A thorough scouring and bleaching process is recommended prior to dyeing. Before starting the dyeing process, the fabric should be pre-wetted in water for at least 15-20 minutes to ensure uniform absorption of the dye liquor.
Dye Bath Preparation and Dyeing Procedure
The following recipe is based on a percentage of the weight of the fabric (% owf) and a material-to-liquor ratio (MLR) of 1:20.
| Component | Concentration | Purpose |
| This compound | 1.0 % owf | Colorant |
| Sodium Chloride (NaCl) | 60 g/L | Electrolyte to promote dye exhaustion |
| Sodium Carbonate (Na₂CO₃) | 20 g/L | Alkali for dye fixation |
| Material-to-Liquor Ratio | 1:20 | - |
Step-by-Step Procedure:
-
Set up the dye bath: Prepare the required volume of water at 30-35°C in the dyeing vessel.
-
Add the dye: Separately dissolve the accurately weighed this compound powder in a small amount of warm water and add it to the dye bath.
-
Introduce the fabric: Add the pre-wetted cotton fabric to the dye bath. Run the machine or stir for 15-20 minutes to allow for the initial, uniform absorption of the dye.
-
Exhaustion phase: Gradually add the pre-dissolved sodium chloride to the dye bath over a period of 15-20 minutes. This increases the affinity of the dye for the fabric, promoting its movement from the water onto the cotton fibers. Continue running the machine or stirring for an additional 30-45 minutes at 30-35°C.
-
Fixation phase: Add the pre-dissolved sodium carbonate to the dye bath. This raises the pH of the dye bath, which is essential for initiating the chemical reaction between the reactive dye and the cotton fiber. Continue the dyeing process for another 45-60 minutes at 30-35°C.
Mechanism of Dye Fixation
The fixation of this compound onto cotton is a nucleophilic substitution reaction. The alkaline conditions created by the addition of sodium carbonate deprotonate the hydroxyl groups (-OH) of the cellulose in the cotton fiber, forming highly nucleophilic cellulosate ions (Cell-O⁻). These ions then attack the carbon atom of the dichlorotriazine ring of the dye molecule, displacing a chloride ion and forming a stable, covalent ether bond.
Caption: Covalent bond formation between this compound and cotton fiber.
Post-treatment: Washing-off (Soaping)
A thorough post-treatment process is critical to remove any unfixed dye and by-products, ensuring good colorfastness and preventing color bleeding in subsequent laundering.
-
Initial Rinsing: After the dyeing cycle is complete, drain the dye bath. Rinse the fabric thoroughly with cold water, followed by a hot water rinse (around 60-70°C) to remove the bulk of the unfixed dye and residual chemicals.
-
Soaping: Prepare a fresh bath with a non-ionic soaping agent (1-2 g/L) at a liquor ratio of 1:20. Treat the dyed fabric in this bath at or near boiling temperature (95-100°C) for 10-15 minutes.[7][9] This step is crucial for removing hydrolyzed dye molecules that are loosely attached to the fabric surface.
-
Final Rinsing: Rinse the fabric again with hot water, followed by cold water, until the rinse water is clear.
-
Neutralization (Optional but Recommended): A final rinse with a very dilute solution of acetic acid (0.5-1.0 g/L) can help to neutralize any residual alkali on the fabric.
-
Drying: Squeeze or hydro-extract the excess water and dry the fabric at an appropriate temperature.
Evaluation of Dyeing Results
The quality of the dyeing can be assessed by evaluating the colorfastness of the dyed fabric according to standard test methods.
| Fastness Property | Standard Test Method | Description |
| Colorfastness to Washing | ISO 105-C06 or AATCC 61 | Evaluates the resistance of the color to laundering. |
| Colorfastness to Rubbing (Crocking) | ISO 105-X12 or AATCC 8 | Assesses the amount of color transferred from the fabric surface to another surface by rubbing. |
| Colorfastness to Light | ISO 105-B02 or AATCC 16 | Determines the resistance of the color to fading when exposed to light. |
| Colorfastness to Perspiration | ISO 105-E04 or AATCC 15 | Measures the color's resistance to the action of acidic and alkaline perspiration. |
The assessment of color change and staining is typically done by comparing the tested specimen with standard gray scales.
Conclusion
This protocol provides a comprehensive and scientifically grounded methodology for the dyeing of cotton fabric with C.I. This compound. By carefully controlling the dyeing parameters—temperature, electrolyte concentration, and alkalinity—and by performing a rigorous post-treatment soaping process, researchers and textile professionals can achieve a vibrant, level, and durable orange coloration with excellent fastness properties. The inherent reactivity of this cold brand dye also offers the benefit of reduced energy consumption compared to hot brand reactive dyes. Adherence to these guidelines will ensure reproducible and high-quality results in the laboratory and beyond.
References
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
-
Organic Cotton Plus. (n.d.). Reactive Dyeing Instructions. Retrieved from [Link]
-
ResearchGate. (n.d.). Dichlorotriazine reactive dye used in the study. Retrieved from [Link]
-
Megha International. (n.d.). This compound - Affordable Price for High-Quality Textile Dye. Retrieved from [Link]
-
ResearchGate. (n.d.). Dyeing process Soaping. The dyed cotton was soaped at a liquor ratio of.... Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
North Carolina State University Libraries. (n.d.). Process Development and Optimization for High Efficiency Fiber Reactive Dyes for Cotton. Retrieved from [Link]
-
Wikipedia. (n.d.). Dye. Retrieved from [Link]
-
Power Dye Chem. (n.d.). Cold Dyes. Retrieved from [Link]
-
KOTANI CHEMICAL INDUSTRY CO.,LTD. (n.d.). Technology of soaping. Retrieved from [Link]
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]
-
NanoWorld Journal. (2024, March 13). Optimizing Soaping Process Parameters for Reactive Dyed Cotton Knitted Fabrics – Towards Sustainable Dyeing. Retrieved from [Link]
-
Fibre2Fashion. (n.d.). Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. Retrieved from [Link]
-
Vipul Organics. (n.d.). REACTIVE DYES. Retrieved from [Link]
-
Jagson Colorchem. (n.d.). Reactive Dyes for Cotton: Your Guide to High-Quality, Eco-Friendly Options. Retrieved from [Link]
-
World Dye Variety. (2012, October 9). Solvent Orange 1. Retrieved from [Link]
-
Skychem Group. (2025, June 6). Ten Parameters of Reactive Dyes. Retrieved from [Link]
-
Matalia Impex. (n.d.). REACTIVE DYES. Retrieved from [Link]
-
World Dye Variety. (2012, May 9). Reactive Orange 29. Retrieved from [Link]
Sources
- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jagson.com [jagson.com]
- 5. powerdyechem.com [powerdyechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. textilelearner.net [textilelearner.net]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Protein Assays Using Reactive Orange 1
Introduction: The Evolving Landscape of Protein Quantification
Accurate determination of protein concentration is a cornerstone of biological research and drug development. From normalizing samples for electrophoretic analysis to calculating yields during protein purification, the reliability of downstream applications hinges on the precision of an initial protein assay. For decades, colorimetric methods such as the Bradford and bicinchoninic acid (BCA) assays have been the workhorses of the protein biochemistry lab.[1][2] While robust, these methods can be susceptible to interfering substances and may lack the sensitivity required for low-concentration samples.[3][4]
Fluorescence-based assays have emerged as a powerful alternative, offering superior sensitivity and a wider dynamic range.[5][6] These assays typically employ dyes that exhibit minimal fluorescence in their free state but show a significant increase in quantum yield upon binding to proteins.[7][8] This application note introduces a hypothetical, yet scientifically grounded, protocol for a novel protein quantification assay based on the unique properties of Reactive Orange 1. While traditionally used as a textile dye, its inherent reactivity and chemical structure present an intriguing potential for a sensitive, fluorescence-based protein assay.
Principle of the Assay: A Hypothetical Mechanism of Action
This compound is a single azo class reactive dye with the chemical formula C₁₉H₁₀Cl₂N₆Na₂O₇S₂.[9] Its use in the textile industry relies on its ability to form covalent bonds with the hydroxyl groups of cellulose in cotton, and importantly, with the amine and thiol groups of amino acid residues in protein-based fibers like wool and silk.[5][10] This established reactivity is the foundation of our proposed protein assay.
The hypothesized mechanism involves a two-stage interaction:
-
Initial Non-Covalent Binding: In an aqueous, slightly alkaline environment, the anionic this compound dye is proposed to initially interact with proteins through a combination of hydrophobic and electrostatic interactions. The dye is theorized to preferentially bind to hydrophobic pockets and positively charged amino acid residues.
-
Covalent Adduct Formation and Fluorescence Enhancement: The key to this proposed assay lies in the dichlorotriazine group of this compound.[9] Under optimized conditions (e.g., controlled pH and temperature), this reactive group can form stable, covalent bonds with nucleophilic side chains of amino acids, primarily the primary amines of lysine residues and the thiol groups of cysteine residues.[11] This covalent binding is hypothesized to restrict the rotational freedom of the dye molecule and shield it from the quenching effects of the aqueous environment, leading to a significant enhancement of its fluorescence quantum yield. The intensity of the resulting fluorescence would thus be directly proportional to the amount of protein in the sample.
Disclaimer: The application of this compound for quantitative protein assays is a novel concept proposed in this application note. The fluorescence properties and specific reaction kinetics are hypothesized based on the known chemistry of reactive dyes and the principles of existing fluorescent protein assays. Further empirical validation is required to confirm the performance characteristics outlined below.
Comparative Analysis of Protein Quantification Assays
To contextualize the potential advantages of a this compound-based assay, a comparison with established methods is presented below. The values for the hypothetical this compound assay are projected based on the performance of similar fluorescent assays.
| Assay | Principle | Typical Dynamic Range | Advantages | Disadvantages |
| Bradford | Coomassie dye binding, absorbance shift | 20 - 2000 µg/mL[1] | Fast, simple, compatible with reducing agents | High protein-to-protein variability, incompatible with detergents[12] |
| BCA | Copper reduction by protein, colorimetric detection | 20 - 2000 µg/mL[2] | Low protein-to-protein variability, detergent compatible | Susceptible to reducing agents, requires incubation |
| NanoOrange | Merocyanine dye binding to detergent-coated proteins, fluorescence | 10 ng/mL - 10 µg/mL[8] | High sensitivity, broad dynamic range | Requires heating step, sensitive to detergents[8] |
| Hypothetical this compound | Covalent dye binding, fluorescence enhancement | 50 ng/mL - 15 µg/mL (Projected) | High sensitivity, potentially low protein-to-protein variability due to covalent labeling, stable signal | Hypothetical, requires optimization, potential for interference from primary amines and thiols |
Experimental Workflow for the this compound Protein Assay
The following diagram illustrates the proposed workflow for quantifying protein using the this compound assay.
Caption: Workflow of the hypothetical this compound protein assay.
Detailed Experimental Protocols
Reagent Preparation
-
10X Assay Buffer: 500 mM Carbonate-bicarbonate buffer, pH 9.0. Store at 4°C.
-
Protein Standard Stock Solution (2 mg/mL): Dissolve Bovine Serum Albumin (BSA) in deionized water. Aliquot and store at -20°C.
-
This compound Stock Solution (1000X): Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 5 mg/mL. Store protected from light at -20°C.
Assay Protocol (96-well plate format)
-
Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer 1:10 with deionized water.
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution in 1X Assay Buffer. A suggested range is 0, 1, 2.5, 5, 7.5, 10, 15, and 20 µg/mL.
-
Prepare this compound Working Solution: Immediately before use, dilute the 1000X this compound Stock Solution 1:1000 in 1X Assay Buffer. Mix well by vortexing. It is critical to prepare this solution fresh.
-
Assay Plate Setup:
-
Pipette 100 µL of each protein standard and unknown sample into separate wells of a black 96-well microplate. It is recommended to perform all measurements in triplicate.
-
Add 100 µL of the this compound Working Solution to all wells containing standards and samples.
-
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 37°C for 15 minutes, protected from light. This incubation step is designed to facilitate the covalent reaction between the dye and the protein.
-
Fluorescence Measurement: After incubation, allow the plate to cool to room temperature for 5 minutes. Measure the fluorescence using a microplate reader with excitation set to approximately 485 nm and emission set to approximately 590 nm. Note: The optimal excitation and emission wavelengths for this compound in this application would need to be empirically determined.
Data Analysis
-
Subtract the average fluorescence intensity of the blank (0 µg/mL protein standard) from all other measurements.
-
Plot the background-subtracted fluorescence intensity for the protein standards as a function of their known concentrations.
-
Perform a linear regression analysis to generate a standard curve.
-
Use the equation of the line (y = mx + c) to calculate the protein concentration of the unknown samples based on their background-subtracted fluorescence intensities.
Self-Validating System and Troubleshooting
A key aspect of a trustworthy protocol is its inherent capacity for self-validation.
-
Linearity of the Standard Curve: A high coefficient of determination (R² > 0.99) for the standard curve indicates a reliable and reproducible assay within the tested range.
-
Spike and Recovery: To test for matrix effects from the sample buffer, a known amount of protein standard can be "spiked" into an aliquot of the unknown sample. The recovery of the spiked amount should be within 90-110% for the assay to be considered accurate for that specific sample matrix.
| Problem | Potential Cause | Solution |
| High background fluorescence | Contaminated reagents or buffer. | Use fresh, high-purity water and reagents. Prepare the Working Solution immediately before use. |
| Low fluorescence signal | Incorrect excitation/emission wavelengths. Insufficient incubation time or temperature. | Scan for optimal wavelengths. Optimize incubation time and temperature. |
| Poor linearity of standard curve | Pipetting errors. Protein precipitation. | Use calibrated pipettes and proper technique. Ensure protein standards are fully dissolved. |
| Inconsistent replicate readings | Incomplete mixing. Air bubbles in wells. | Mix the plate thoroughly after adding the working solution. Centrifuge the plate briefly to remove bubbles. |
| Sample fluorescence lower than blank | Quenching agents in the sample buffer. | Perform a spike and recovery experiment. If quenching is confirmed, dilute the sample or use a different assay. |
Conclusion and Future Directions
The proposed application of this compound for quantitative protein assays presents a promising, albeit hypothetical, avenue for the development of a sensitive and robust analytical method. The known reactivity of this dye towards protein functional groups provides a strong theoretical basis for a covalent labeling strategy, which could offer advantages in terms of signal stability and reduced protein-to-protein variability.
Further research is necessary to empirically determine the fluorescence characteristics of the protein-dye conjugate, optimize reaction conditions (pH, temperature, incubation time), and rigorously evaluate the assay's performance with a wide range of proteins and in the presence of various common laboratory reagents. Should this hypothetical framework prove successful, the this compound assay could become a valuable addition to the toolkit of researchers in life sciences and drug development.
References
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Anal Biochem., 72, 248-54. doi: 10.1016/0003-2697(76)90527-3
-
Megha International. This compound - Affordable Price for High-Quality Textile Dye. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (1994). Bio-Rad Protein Assay. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
- Jones, L. J., Haugland, R. P., & Singer, V. L. (2003). Development and characterization of the NanoOrange protein quantitation assay: a fluorescence-based assay of proteins in solution. Biotechniques, 34(4), 850-4, 856, 858 passim. doi: 10.2144/03344pt03
-
theLabRat.com. Protocol for Quantitation of Proteins using NanoOrange. Retrieved from [Link]
-
PubMed. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Anal Biochem., 72, 248-54. Retrieved from [Link]
-
PubMed Central. (2020, February 24). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Retrieved from [Link]
-
PubMed. (1982). Mechanism of dye response and interference in the Bradford protein assay. Anal Biochem., 126(2), 301-8. Retrieved from [Link]
-
Biomedical Research Service Center. Protein assay: principle and application. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development and Characterization of the NanoOrange ® Protein Quantitation Assay: A Fluorescence-Based Assay of Proteins in Solution. Retrieved from [Link]
-
BMG LABTECH. (2022, November 29). Protein Assays. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. scispace.com [scispace.com]
- 4. chembk.com [chembk.com]
- 5. Bioluminescence - Wikipedia [en.wikipedia.org]
- 6. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]
- 7. Reactive Orange Dyes - High Purity Industrial Colorants at Attractive Prices [meghadyes.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Cas 6522-74-3,this compound | lookchem [lookchem.com]
- 12. worlddyevariety.com [worlddyevariety.com]
Application Note: Spectrophotometric Analysis of Reactive Orange 1 Concentration
Introduction
Reactive Orange 1 is a synthetic azo dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and rayon.[1] As a member of the reactive dye class, it forms a covalent bond with the fiber, providing strong, vibrant, and long-lasting coloration with good wash fastness.[2] The chemical structure of this compound (CAS No: 6522-74-3), characterized by its azo chromophore (-N=N-), is responsible for its distinct orange color.[3][4] Accurate quantification of this compound in solutions is critical for various applications, including quality control of dye products, monitoring of dyeing processes, and assessment of wastewater treatment efficacy.
This application note provides a detailed, validated protocol for the determination of this compound concentration in aqueous solutions using UV-Visible spectrophotometry. This method is rapid, cost-effective, and reliable, making it highly suitable for routine analysis in research and industrial settings.[5]
Principle of the Method: The Beer-Lambert Law
The quantification of this compound is based on the Beer-Lambert Law, a fundamental principle in spectrophotometry.[6] This law establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[7] The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless), which is a logarithmic measure of the amount of light absorbed by the sample.
-
ε (epsilon) is the molar absorptivity, a constant that is unique to the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[6]
-
c is the concentration of the absorbing species (units: mol L⁻¹).
-
l is the path length of the cuvette through which the light passes (typically 1 cm).[7]
By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λmax), its concentration can be determined by interpolating from a calibration curve constructed using a series of standard solutions of known concentrations.[8]
Materials and Instrumentation
Instrumentation
-
UV-Visible Spectrophotometer (capable of scanning from at least 350-700 nm)
-
Analytical Balance (readability ± 0.0001 g)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes and tips
Reagents
-
This compound powder (CAS: 6522-74-3)
-
Deionized (DI) or distilled water
Experimental Protocol
The overall workflow for the analysis is depicted below.
Caption: Experimental workflow for spectrophotometric analysis.
Step 1: Determination of Wavelength of Maximum Absorbance (λmax)
Causality: To ensure maximum sensitivity and to minimize deviations from the Beer-Lambert Law, all absorbance measurements must be performed at the wavelength where the analyte absorbs light most strongly (λmax).[9] Azo dyes like this compound typically exhibit a strong absorbance peak in the visible region of the spectrum.[2]
-
Prepare an intermediate concentration solution of this compound (e.g., 10 mg/L) in deionized water.
-
Fill a cuvette with deionized water to serve as a blank and zero the spectrophotometer.
-
Rinse the cuvette with the this compound solution, then fill it and place it in the spectrophotometer.
-
Perform a wavelength scan over the visible range (e.g., 380 nm to 600 nm).
-
Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax for this compound. For related reactive orange dyes, this is often found between 460 nm and 500 nm.[2][10]
Step 2: Preparation of Stock and Standard Solutions
Causality: A highly accurate stock solution is the foundation for creating reliable calibration standards. Serial dilution is a systematic method to prepare a series of standards with decreasing concentrations, which are essential for constructing a valid calibration curve.[11]
-
Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound powder using an analytical balance. Quantitatively transfer the powder to a 100 mL volumetric flask. Dissolve the dye in a small amount of deionized water and then fill the flask to the calibration mark with deionized water. Stopper and invert the flask several times to ensure homogeneity.
-
Standard Solutions: Prepare a series of standard solutions from the stock solution via serial dilution, as detailed in the table below.
Table 1: Preparation of Standard Solutions
| Standard ID | Stock Solution Volume (mL) | Final Volume (mL) | Final Concentration (mg/L) |
|---|---|---|---|
| S1 | 1.0 | 10 | 10.0 |
| S2 | 0.8 | 10 | 8.0 |
| S3 | 0.6 | 10 | 6.0 |
| S4 | 0.4 | 10 | 4.0 |
| S5 | 0.2 | 10 | 2.0 |
| S6 | 0.1 | 10 | 1.0 |
Step 3: Construction of the Calibration Curve
Causality: The calibration curve graphically represents the Beer-Lambert Law for a specific analyte under defined conditions. A strong linear correlation (R² > 0.999) is a primary indicator of a trustworthy and self-validating system.[12]
-
Set the spectrophotometer to the predetermined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution (S1 to S6), starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before filling it for measurement to prevent dilution errors.[8]
-
Record the absorbance for each concentration.
Step 4: Analysis of the Unknown Sample
-
If the unknown sample is expected to have a high concentration, dilute it with deionized water to ensure its absorbance falls within the linear range of the calibration curve (typically below 1.0 AU). Record the dilution factor.
-
Measure the absorbance of the (diluted) unknown sample at the same λmax.
Data Analysis and Validation
Calibration Curve and Linearity
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points.
-
Determine the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be ≥ 0.999 to demonstrate good linearity.[5]
Table 2: Sample Calibration Data
| Concentration (mg/L) | Absorbance (AU) |
|---|---|
| 1.0 | 0.112 |
| 2.0 | 0.225 |
| 4.0 | 0.448 |
| 6.0 | 0.670 |
| 8.0 | 0.895 |
| 10.0 | 1.118 |
Calculation of Unknown Concentration
Rearrange the linear equation to solve for concentration (x):
x = (y - b) / m
Where:
-
x is the concentration of the unknown sample.
-
y is the measured absorbance of the unknown sample.
-
m is the slope of the calibration curve.
-
b is the y-intercept of the calibration curve.
If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original sample.
Method Validation Insights
For a protocol to be trustworthy, its performance must be characterized. Key validation parameters include:
-
Linearity: Assessed by the R² of the calibration curve.
-
Accuracy: Determined by calculating the percent recovery of a spiked sample of known concentration. Recoveries between 98-102% are typically considered excellent.[5][13]
-
Precision: Measured as the relative standard deviation (RSD) of multiple measurements of the same sample. An RSD of <2% indicates high precision.[5]
-
Limit of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration that can be reliably detected and quantified, respectively. They are statistically determined from the standard deviation of the blank or the y-intercept of the calibration curve.[13]
Conclusion
This application note details a robust and validated UV-Visible spectrophotometric method for the quantification of this compound. By adhering to the principles of the Beer-Lambert Law and following the outlined protocol for calibration and measurement, researchers can achieve accurate and reproducible results. The inherent simplicity and speed of this method make it an invaluable tool for quality control, environmental monitoring, and various research applications involving this important textile dye.
References
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
- Morton, J., & Reed, R. A. (1993). Development and validation of a spectrophotometric dye immersion test method used to measure container-closure integrity of an oil-based product. PDA journal of pharmaceutical science and technology, 47(3), 136–141.
-
The Organic Chemistry Tutor. (2020, July 1). Determination of concentration of food dye in sports drink using Beer Lambert Law. YouTube. Retrieved from [Link]
-
North American Network of Science Labs Online. (2014, October 8). Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity. CHEO. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]
-
Bellevue College. (n.d.). Beer's Law: Determining the Concentration of a Solution. Retrieved from [Link]
- Üstün Özgür, M., & Delmidan, M. (2019). Development and Validation of an Effective Spectrophotometric Method for Simultaneous Determination of Synthetic Colorants After Cloud Point Extraction and Comparision with New Green HPLC Method.
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156592287, Reactive Orange 16. Retrieved from [Link]
-
ResearchGate. (n.d.). a UV absorption spectrum. b FT-IR spectrum of the Reactive Orange (RO 16) dye standard and the synthesized GGC dye. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Simple UV/visible absorption spectra of pure reactive orange 122.... [Image]. Retrieved from [Link]
-
ChemTube3D. (n.d.). Disperse Orange 1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of an Effective Spectrophotometric Method for Simultaneous Determination of Synthetic Colorants After Cloud Point Extraction and Comparision with New Green HPLC Method. Retrieved from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
- Parveen, S., Rana, S., & Dahiya, S. (2012). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Paripex - Indian Journal Of Research, 3(4), 1-2.
- MDPI. (2020). An Accessible Method for the Quantitative Determination of Succinimide Additives in Diesel Fuel. Fuels, 1(1), 4-15.
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra of dye solution containing 100 mM Orange.... [Image]. Retrieved from [Link]
-
Musgrave, R. (2020, March 19). Spectrophotometric Determination of a Food Dye. YouTube. Retrieved from [Link]
-
Megha International. (n.d.). This compound. Retrieved from [Link]
-
Spectrophotometric Analysis of Mixtures: Simultaneous Determination of Two Dyes in Solution. (2012, September 27). Retrieved from [Link]
- Majeed, A., Asma, R. N., Firdos, N., Nasim, F. H., & Athar, M. (1997). Spectrophotometric Determination of Micro Concentration of Strontium with Xylenol Orange. Journal of the Chemical Society of Pakistan, 19(3), 224-227.
-
Patsnap. (n.d.). Preparation method of orange reactive dye. Eureka. Retrieved from [Link]
- Al-Degs, Y. S., El-Barghouthi, M. I., & Issa, A. A. (2008). Simple Spectrophotometric Determination of Reactive Dyes after Preconcentration using Activated Carbon. Jordan Journal of Chemistry, 3(1), 89-100.
Sources
- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edinst.com [edinst.com]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Development and validation of a spectrophotometric dye immersion test method used to measure container-closure integrity of an oil-based product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Immobilization of Reactive Orange 1 for Advanced Sensing Applications
Introduction: Leveraging the Versatility of Immobilized Azo Dyes
Reactive Orange 1 is a highly colored organic azo dye, primarily utilized in the textile industry for its ability to form robust covalent bonds with fibers like cotton and rayon.[1] This inherent reactivity, designed for dyeing, also presents a significant opportunity in the development of advanced sensing technologies. By covalently immobilizing this compound onto solid supports, we can create highly stable and reusable sensory materials. The principle of this application lies in the interaction of the immobilized dye's chromophore with target analytes, leading to a detectable change in its optical properties, such as color or fluorescence.[2] Azo dyes, in general, are known for their coordination chemistry with metal ions and their responsiveness to pH changes, making them excellent candidates for colorimetric sensors.[3][4]
This guide provides a comprehensive overview and detailed protocols for the immobilization of this compound on two common solid supports: silica and chitosan. It is intended for researchers and scientists in materials science, analytical chemistry, and drug development who are interested in creating novel sensing platforms. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss the characterization and application of these functionalized materials.
PART 1: Foundational Principles and Material Selection
The Chemistry of this compound Immobilization
This compound, like other reactive dyes, possesses a reactive group—in this case, a dichlorotriazine ring—that readily undergoes nucleophilic substitution reactions with functional groups such as hydroxyl (-OH) and amine (-NH2) groups present on the surface of a solid support.[5] This results in the formation of a stable, covalent bond, preventing the dye from leaching, which is a critical requirement for a reliable sensor.[6]
The choice of solid support is crucial and depends on the intended application, considering factors like porosity, surface area, mechanical stability, and the availability of functional groups for covalent attachment.[7][8]
Selecting the Solid Support
This guide will focus on two versatile and widely used support materials:
-
Silica (SiO₂): Inorganic supports like silica offer high mechanical and chemical stability.[7] The surface of silica is rich in silanol (Si-OH) groups, which can be functionalized to introduce more reactive groups, such as amines, for efficient dye immobilization.
-
Chitosan: A natural biopolymer derived from chitin, chitosan is an excellent support material due to its biocompatibility, biodegradability, and the presence of abundant primary amine (-NH₂) and hydroxyl (-OH) groups along its backbone.[9][10] These groups can directly react with this compound, simplifying the immobilization process.
PART 2: Experimental Protocols
Protocol 1: Immobilization of this compound on Silica Supports
This protocol involves a two-step process: first, the functionalization of the silica surface with an amine-containing silane, followed by the covalent attachment of this compound.
Materials and Reagents:
-
Silica gel (or glass slides, silicon wafers)
-
3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Experimental Workflow Diagram:
Caption: Workflow for immobilizing this compound on silica.
Step-by-Step Procedure:
-
Surface Preparation (Activation of Silica):
-
Thoroughly clean the silica support to ensure a high density of surface silanol groups. For silica gel, this can be achieved by washing with dilute HCl followed by deionized water until a neutral pH is reached. For planar supports like glass slides, treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma is effective. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Dry the activated silica support in an oven at 110°C for at least 2 hours to remove adsorbed water.
-
-
Amine Functionalization (Silanization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed reaction vessel.
-
Immerse the dried silica support in the APTES solution.
-
Heat the reaction mixture at 80-90°C for 2-4 hours under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
After the reaction, allow the mixture to cool to room temperature.
-
Wash the functionalized silica support thoroughly with toluene to remove any unreacted APTES, followed by washing with ethanol.
-
Cure the amine-functionalized silica by heating in an oven at 110°C for 1 hour. This step promotes the formation of stable siloxane bonds.
-
-
Immobilization of this compound:
-
Prepare a 1 mg/mL solution of this compound in deionized water.
-
Prepare a 0.1 M sodium carbonate buffer and adjust the pH to approximately 10-11.
-
Immerse the amine-functionalized silica support in the this compound solution.
-
Add the sodium carbonate buffer to the reaction mixture. The alkaline conditions facilitate the nucleophilic substitution reaction between the amine groups on the silica and the chlorotriazine group of the dye.
-
Allow the reaction to proceed at 60°C for 4-6 hours with gentle agitation.
-
After the reaction, remove the support and wash it extensively with deionized water and then with ethanol until the washing solution is colorless, indicating the removal of all non-covalently bound dye.
-
Dry the this compound-immobilized silica support at 60°C.
-
Protocol 2: Immobilization of this compound on Chitosan Beads
This protocol describes a more direct method for immobilizing this compound on chitosan, leveraging the naturally present amine groups.
Materials and Reagents:
-
Chitosan flakes (medium molecular weight)
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol
Experimental Workflow Diagram:
Caption: Workflow for immobilizing this compound on chitosan beads.
Step-by-Step Procedure:
-
Preparation of Chitosan Beads:
-
Dissolve 2 g of chitosan flakes in 100 mL of a 2% (v/v) acetic acid solution with stirring for 24 hours to obtain a viscous solution.[11]
-
Extrude the chitosan solution dropwise into a 1 M NaOH solution using a syringe. This will cause the chitosan to precipitate into spherical beads.
-
Leave the beads in the NaOH solution for at least 2 hours to ensure complete precipitation.
-
Collect the beads by filtration and wash them thoroughly with deionized water until the washings are neutral.
-
-
Immobilization of this compound:
-
Prepare a 1 mg/mL solution of this compound in deionized water.
-
Prepare a 0.1 M sodium carbonate solution.
-
Immerse the prepared chitosan beads in the this compound solution.
-
Add the sodium carbonate solution to raise the pH to 10-11.
-
Heat the mixture to 60°C and maintain it for 4-6 hours with gentle stirring.
-
After the reaction, filter the beads and wash them extensively with deionized water and then with ethanol until the supernatant is clear.
-
Dry the colored chitosan beads in an oven at 50°C.
-
PART 3: Characterization of Immobilized this compound
Successful immobilization must be confirmed through various characterization techniques.
| Technique | Purpose | Expected Outcome for Successful Immobilization |
| UV-Visible Spectroscopy (UV-Vis) | To confirm the presence of the dye on the support. | A characteristic absorption peak of this compound will be observed in the solid-state reflectance spectrum of the functionalized support. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the covalent bond formation. | Appearance of new peaks corresponding to the dye structure and changes in the peaks associated with the -OH and -NH₂ groups of the support, indicating their involvement in the reaction. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the support. | Changes in the surface texture of the support after dye immobilization. Energy-dispersive X-ray (EDX) analysis can confirm the presence of elements specific to the dye (e.g., sulfur, chlorine). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and quantify the amount of immobilized dye. | The functionalized material will show a different thermal degradation profile compared to the bare support, and the weight loss can be used to estimate the dye loading. |
PART 4: Application in Sensing
The immobilized this compound can be used for the detection of various analytes, primarily through colorimetric or spectrophotometric methods. The sensing mechanism is based on the interaction of the analyte with the azo group or other functional groups of the immobilized dye, which perturbs its electronic structure and, consequently, its color.
Sensing of Metal Ions
Azo dyes are well-known for their ability to form complexes with metal ions.[4] The lone pair of electrons on the nitrogen atoms of the azo group (-N=N-) can coordinate with metal ions, leading to a color change.
Proposed Sensing Mechanism:
Caption: Metal ion sensing mechanism.
Protocol for Metal Ion Detection:
-
Place the this compound-immobilized support (e.g., a piece of functionalized silica slide or a specific amount of chitosan beads) in a sample solution containing the metal ions of interest.
-
Allow the system to equilibrate for a predetermined time.
-
Observe the color change visually or measure the change in absorbance at the dye's λ_max using a UV-Vis spectrophotometer.
-
The magnitude of the color/absorbance change will be proportional to the concentration of the metal ion.
pH Sensing
The azo group and other ionizable groups in the dye's structure can be protonated or deprotonated depending on the pH of the surrounding medium. This change in the protonation state alters the electronic conjugation of the chromophore, resulting in a distinct color change.
Protocol for pH Measurement:
-
Immerse the sensor material in solutions of different known pH values.
-
Record the color or the UV-Vis spectrum at each pH.
-
Plot the absorbance at a specific wavelength against the pH to generate a calibration curve.
-
To measure the pH of an unknown sample, immerse the sensor and compare the resulting color/absorbance to the calibration curve.
Conclusion and Future Outlook
The immobilization of this compound on solid supports provides a straightforward yet powerful method for creating robust and reusable chemical sensors. The protocols outlined in this guide offer a starting point for researchers to develop customized sensing platforms for various applications, including environmental monitoring, food safety, and clinical diagnostics. Future work could involve exploring a wider range of solid supports, including nanoparticles and nanofibers, to enhance sensitivity and response time. Furthermore, the selectivity of these sensors could be improved by incorporating molecularly imprinted polymers or other recognition elements.
References
-
Chan, L., Cross, H. F., She, J. K., Cavalli, G., Martins, H. F. P., & Neylon, C. (2007). Covalent Attachment of Proteins to Solid Supports and Surfaces via Sortase-Mediated Ligation. PLOS ONE, 2(11), e1164. [Link]
-
Eltaboni, F., & Mohamed, G. G. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 312-340. [Link]
-
Kshtriya, V., Koshti, B., & Gour, N. (2021). A New Azo Dye Based Sensor for Selective and Sensitive Detection of Cu(II), Sn(II), and Al(III) Ions. ChemRxiv. [Link]
-
Lewis, D. M. (2013). The chemistry of reactive dyes and their application processes. ResearchGate. [Link]
-
Megha International. (n.d.). This compound. [Link]
-
MDPI. (2023). Electrochemical Sensing Strategies for Synthetic Orange Dyes. MDPI. [Link]
-
MDPI. (2024). Chitosan-Biopolymer-Entrapped Activated Charcoal for Adsorption of Reactive Orange Dye from Aqueous Phase and CO2 from Gaseous Phase. MDPI. [Link]
-
MDPI. (2024). Colorimetric Screen-Printed Label Using Low Molecular Weight Chitosan Grafted with Rosolic Acid for pH and Ammonia Gas Sensing. MDPI. [Link]
-
National Center for Biotechnology Information. (2019). Immobilized Enzymes in Biosensor Applications. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Improvement of Laccase Activity Via Covalent Immobilization over Mesoporous Silica Coated Magnetic Multiwalled Carbon Nanotubes for the Discoloration of Synthetic Dyes. NIH. [Link]
-
ResearchGate. (2019). Enzyme Immobilization on Chitin and Chitosan-Based Supports for Biotechnological Applications. [Link]
-
ResearchGate. (2019). Modeling and mechanism of reactive orange 16 dye adsorption by chitosan-glyoxal/ TiO2 nanocomposite: application of response surface methodology. [Link]
-
Semantic Scholar. (2018). A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution. [Link]
-
Wikipedia. (n.d.). Dye. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. deswater.com [deswater.com]
- 11. Approaches to Nanoparticle Labeling: A Review of Fluorescent, Radiological, and Metallic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Biological Samples with Reactive Orange 1
Introduction: Repurposing a Classic Dye for Modern Cell Biology
Reactive Orange 1 (C.I. 17907) is a dichlorotriazine azo dye, traditionally utilized in the textile industry for its vibrant color and ability to form robust covalent bonds with fibers.[1] It is this very reactive nature that makes it a compelling candidate for biological staining applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this compound for the fluorescent labeling of biological samples.
The core principle of this application lies in the reactivity of the dichlorotriazine group. Under appropriate conditions, this group forms a covalent bond with nucleophilic moieties, primarily the free amine groups (-NH₂) present on proteins.[2] In the context of cellular staining, this chemistry allows for a powerful yet simple method to differentiate between live and dead cells. A living cell with an intact plasma membrane will largely exclude the dye, resulting in minimal staining of its surface proteins. Conversely, a cell with a compromised membrane, a hallmark of cell death, allows the dye to flood the cytoplasm and nucleus, where it covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This covalent linkage is stable, making the staining compatible with subsequent fixation and permeabilization steps for further analysis, such as immunofluorescence or high-content screening.
This document will provide the foundational knowledge and detailed protocols to successfully implement this compound in your research workflows. We will cover the underlying chemical principles, provide step-by-step instructions for staining both cell suspensions and tissue sections, and offer guidance on imaging and data interpretation.
Physicochemical Properties and Spectral Characteristics
A thorough understanding of the dye's properties is paramount for its successful application.
| Property | Value | Source |
| Chemical Name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2-sulfonic acid | [3] |
| CAS Number | 6522-74-3 | [1] |
| Molecular Formula | C₁₉H₁₂Cl₂N₆O₇S₂ | [3] |
| Appearance | Bright orange to yellow-light red powder | [1] |
| Solubility | High solubility in water (e.g., 100 g/L at 50°C) | [1] |
| Reactivity | Forms covalent bonds in an alkaline medium. | [1] |
Spectral Properties: An Educated Estimation
| Parameter | Estimated Range | Recommended Filter Set |
| Excitation Maximum (λex) | 490 - 550 nm | Green/Yellow (e.g., FITC/TRITC) |
| Emission Maximum (λem) | 570 - 650 nm | Orange/Red (e.g., TRITC/Texas Red) |
It is imperative that users experimentally determine the optimal excitation and emission settings for their specific imaging system.
Mechanism of Differential Staining
The differential staining of live and dead cells by this compound is a direct consequence of cell membrane integrity. The following diagram illustrates this principle.
Caption: Mechanism of live/dead cell discrimination by this compound.
Experimental Protocols
PART 1: Staining of Cells in Suspension
This protocol is suitable for cells grown in culture and is ideal for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Cell culture medium
-
Microcentrifuge tubes
-
Flow cytometer or fluorescence microscope
Protocol:
-
Preparation of Stock Solution (10 mM):
-
Due to the hygroscopic nature of the dye, allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a molecular weight of 615.34 g/mol , dissolve 6.15 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Harvest cells and wash them once with PBS to remove any residual culture medium containing proteins and amino acids that could react with the dye.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Titration (Crucial for Optimal Staining):
-
Prepare a series of dilutions of the this compound working solution in PBS. A starting range of 0.1 µM to 10 µM is recommended.
-
Add the diluted dye to your cell suspension. For example, add 1 µL of a 1 mM working solution to 1 mL of cell suspension for a final concentration of 1 µM.
-
It is essential to include both a live, unstained control and a heat-killed (e.g., 65°C for 10 minutes) or chemically-treated (e.g., with ethanol) dead cell population to determine the optimal concentration that provides the best separation between live and dead cells.
-
-
Staining:
-
Incubate the cells with the optimal concentration of this compound for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with 1-2 mL of PBS or a buffer containing protein (e.g., PBS with 1% Bovine Serum Albumin) to quench any unreacted dye.
-
Centrifuge at a gentle speed (e.g., 300-400 x g) for 5 minutes between washes.
-
-
Optional: Fixation and Permeabilization:
-
After staining, cells can be fixed with a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Following fixation, cells can be permeabilized if subsequent intracellular staining is required.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis.
-
For flow cytometry, use the estimated excitation and emission wavelengths to set up your instrument.
-
For fluorescence microscopy, use the appropriate filter cubes (e.g., TRITC or Texas Red).
-
Caption: Workflow for staining cells in suspension with this compound.
PART 2: Staining of Tissue Sections
This protocol provides a general framework for staining cryosections or paraffin-embedded tissue sections. Optimization of incubation times and dye concentration is recommended.
Materials:
-
Tissue sections on slides
-
This compound stock solution (10 mM in DMSO)
-
PBS, pH 7.2-7.4
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) - optional
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.
-
For cryosections, bring the slides to room temperature.
-
-
Fixation:
-
Fix the tissue sections with an appropriate fixative. For example, 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS. A starting concentration of 1-5 µM is recommended.
-
Cover the tissue section with the staining solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Gently wash the slides three times with PBS for 5 minutes each to remove unbound dye.
-
-
Optional: Permeabilization and Counterstaining:
-
If subsequent immunostaining is planned, permeabilize the sections with a suitable buffer.
-
A nuclear counterstain (e.g., DAPI) can be applied at this stage.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the stained sections using a fluorescence microscope with the appropriate filter sets.
-
Safety and Handling
-
This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
A safety data sheet for a similar compound, Reactive Orange 16, indicates that it may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[6] Handle the powder in a well-ventilated area or a chemical fume hood.
-
Studies on other reactive textile dyes have shown potential for cytotoxicity at high concentrations.[4][5][7] It is advisable to handle the compound with care and to perform cytotoxicity assays if the dye is to be used in live-cell imaging experiments over extended periods.
-
Dispose of the dye and any contaminated materials in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak staining of dead cells | Dye concentration too low. | Increase the concentration of this compound. |
| Insufficient incubation time. | Increase the incubation time. | |
| Inactive dye. | Prepare a fresh stock solution of the dye. | |
| High background staining of live cells | Dye concentration too high. | Decrease the concentration of this compound. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Presence of amines in the buffer. | Ensure all buffers used for staining are amine-free (e.g., PBS). | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure and use an anti-fade mounting medium. |
Conclusion
This compound presents a cost-effective and versatile tool for the fluorescent labeling of biological samples, particularly for the assessment of cell viability. Its ability to form stable covalent bonds makes it a robust stain that can be integrated into multi-step staining protocols. By understanding the underlying chemical principles and carefully optimizing the provided protocols, researchers can successfully adapt this textile dye for advanced biological imaging applications.
References
-
The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity. (2022). Ecotoxicology and Environmental Contamination. [Link]
-
The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity. (2022). ResearchGate. [Link]
-
The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity. (2022). Revista de Ecotoxicologia e Meio Ambiente. [Link]
-
Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. (n.d.). Tekstilec. [Link]
-
SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2023). Journal of Chemical Technology and Metallurgy. [Link]
-
Dye. (n.d.). Wikipedia. [Link]
-
Decolorization of the textile azo dye Reactive Orange 16 by the UV/H2O2 process. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). World dye variety. [Link]
-
Reactive Orange 16. (n.d.). PubChem. [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dye - Wikipedia [en.wikipedia.org]
- 3. Stokes shift - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BioActs Official Website [bioacts.com]
- 6. Reactive Orange 16 | C20H19N3NaO11S3 | CID 156592287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pad-Batch Dyeing of Cellulosic Fibers with Reactive Orange 1
Introduction: The Strategic Advantage of Cold Pad-Batch Dyeing with Reactive Orange 1
The coloration of cellulosic fibers, such as cotton and viscose, is a cornerstone of the textile industry.[1] Among the various dye classes, reactive dyes are preeminent due to the formation of a covalent bond between the dye molecule and the fiber, which imparts exceptional wash fastness.[2][3][4] this compound (CAS No. 6522-74-3) is a bright orange anionic dye widely used for dyeing and printing on these fibers.[5][6][7][8]
The cold pad-batch (CPB) method represents a highly efficient and sustainable approach to applying reactive dyes.[9][10][11] This semi-continuous process involves impregnating the fabric with a dye liquor containing an alkali at ambient temperature, followed by storing the rolled fabric (batching) for several hours to facilitate dye-fiber fixation.[9][12] The primary advantages of this method over traditional exhaust dyeing include significant reductions in water and energy consumption, elimination of salt, and lower chemical costs.[9][13] This guide provides a comprehensive technical overview and detailed protocols for the successful application of this compound using the cold pad-batch dyeing method, intended for researchers and textile scientists.
Core Principles and Scientific Rationale
The Chemistry of Fixation: A Covalent Partnership
The efficacy of reactive dyes hinges on their ability to form a stable, covalent bond with the hydroxyl (-OH) groups of cellulosic fibers.[2][3] This reaction is typically a nucleophilic substitution or addition.[14][15] Under alkaline conditions, the hydroxyl groups of cellulose are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).[3] These anions then attack the electrophilic center of the reactive group on the dye molecule, forming a permanent ether linkage.
Diagram: Covalent Bond Formation between this compound and Cellulose
Caption: Nucleophilic substitution reaction of a reactive dye with a cellulosic fiber under alkaline conditions.
The Competing Reaction: Dye Hydrolysis
A critical challenge in reactive dyeing is the competing reaction of dye hydrolysis, where the reactive group of the dye reacts with the hydroxide ions from water instead of the fiber.[2][16][17] This hydrolyzed dye can no longer form a covalent bond with the cellulose, leading to reduced fixation efficiency and potential issues with wash fastness if not properly removed.[16][18] The cold pad-batch process helps to mitigate excessive hydrolysis by operating at lower temperatures.[19]
Experimental Protocols
Part 1: Preparation and Pre-treatment of Fabric
For reproducible and level dyeing, the substrate must be properly prepared. The fabric should be free from impurities like oils, waxes, and sizing agents.
Protocol: Scouring and Bleaching
-
Scouring: Treat the cotton fabric in a solution containing a wetting agent (e.g., 1-2 g/L), a sequestering agent (e.g., 1 g/L), and sodium hydroxide (2-3 g/L) at 90-100°C for 60 minutes to remove natural impurities.
-
Rinsing: Thoroughly rinse the fabric with hot and then cold water until the pH is neutral (pH ~7.0).[13]
-
Bleaching (if required): For full white or pale shades, bleach with hydrogen peroxide (2-4 ml/L) and a stabilizer at 85-95°C.
-
Final Rinse: Rinse thoroughly and neutralize with a mild acid (e.g., acetic acid) if necessary, followed by a final water rinse.
-
Drying: Dry the fabric uniformly. Overdrying at high temperatures should be avoided as it can impair absorbency.[13] The final prepared fabric should have excellent and uniform absorbency (a water drop should be absorbed in less than 3 seconds).[20][21]
Part 2: Dye Liquor and Alkali Preparation
Accurate preparation of the dye and alkali solutions is crucial. To prevent premature hydrolysis, these solutions are prepared separately and mixed just before padding.[13][22]
Protocol: Solution Preparation
-
Dye Solution:
-
Paste the required amount of this compound powder with a small amount of cold water to ensure it is free of lumps.
-
Dissolve the paste in water at a temperature of 30-40°C with stirring.[17] The solubility of this compound is approximately 100 g/L at 50°C.[8][23][24]
-
Add a low-foaming wetting agent (e.g., 1-2 g/L) to the solution to ensure rapid and even wetting of the fabric during padding.[13]
-
Adjust to the final volume with cold water.
-
-
Alkali Solution:
Part 3: The Pad-Batch Dyeing Process
This stage involves the application of the dye and alkali to the fabric and the subsequent batching period for fixation.
Diagram: Pad-Batch Dyeing Workflow
Caption: Schematic of the semi-continuous cold pad-batch dyeing process.
Protocol: Padding and Batching
-
Machine Setup: Ensure the padding mangle is clean and the rollers are in good condition to provide uniform pressure across the fabric width.[22]
-
Liquor Feed: Feed the dye and alkali solutions via a metering pump to a small mixing chamber immediately before the pad trough. A common ratio is 4 parts dye solution to 1 part alkali solution.[13]
-
Padding: Pass the prepared fabric through the pad trough containing the mixed dye liquor. The fabric speed and roller pressure should be set to achieve a specific wet pick-up, typically 70-80% for cotton.[19]
-
Batching: Immediately after padding, wind the fabric onto a beam or A-frame without creases.
-
Wrapping: Cover the batched roll with an impermeable plastic film to prevent evaporation of water and absorption of atmospheric carbon dioxide, which would lower the pH and inhibit fixation.[26]
-
Dwelling (Fixation): Store the wrapped batch at ambient temperature (20-30°C) for a specified period (typically 4 to 24 hours), depending on the shade depth and dye reactivity.[9] The roll should be rotated slowly during this time to prevent the dye liquor from migrating to the bottom of the roll (seepage).
Part 4: Post-Dyeing Washing-Off
The washing-off process is critical for achieving high wet fastness properties. Its purpose is to remove all unfixed, hydrolyzed dye and residual chemicals from the fabric.[27][28][29]
Protocol: Systematic Wash-Off
-
Cold Rinse: Begin with a cold water rinse to remove the majority of the alkali and unfixed surface dye.
-
Hot Rinse: Follow with a hot water rinse (70-80°C) to further dilute and remove chemicals.[30]
-
Soaping: Wash the fabric at or near boiling temperature (95-100°C) with a soaping agent or anionic surfactant (1-2 g/L).[20][30] This step is crucial for diffusing the hydrolyzed dye out from within the fiber structure.[28]
-
Hot Rinse: Repeat the hot rinse to remove the soap and any remaining loose dye.
-
Cold Rinse: A final cold rinse ensures the fabric is clean.
-
Neutralization (if needed): If the fabric has a high pH, neutralize it with a weak organic acid like acetic acid.
-
Drying: Dry the washed fabric.
Quantitative Data and Parameters
The following table provides a typical recipe and processing parameters for dyeing a medium shade on 100% cotton fabric. These values should be considered a starting point and may require optimization based on the specific substrate, machinery, and desired final shade.
| Parameter | Recommended Value | Rationale |
| Dye Liquor | ||
| This compound | 10 - 30 g/L | Concentration adjusted for desired shade depth. |
| Wetting Agent | 1 - 2 g/L | Ensures rapid and uniform fabric wetting.[13] |
| Alkali Solution | ||
| Caustic Soda (50%) | 10 - 20 ml/L | Provides the necessary high pH for dye fixation. |
| Sodium Silicate | 100 - 150 g/L | Acts as a buffer to maintain a stable high pH during batching. |
| Padding Process | ||
| Wet Pick-up | 70 - 80% | Controls the amount of liquor applied to the fabric.[19] |
| Padding Temperature | 20 - 25°C | Low temperature minimizes the rate of dye hydrolysis.[25] |
| Batching Process | ||
| Dwelling Time | 8 - 16 hours | Allows sufficient time for the dye-fiber reaction to complete. |
| Dwelling Temperature | 20 - 30°C | Ambient temperature is sufficient for fixation with suitable alkali. |
| Washing-Off | ||
| Soaping Temperature | 95 - 100°C | High temperature is essential to remove hydrolyzed dye effectively.[20] |
Troubleshooting Common Dyeing Defects
| Defect | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing (Patchy) | Improper pre-treatment (poor absorbency); Uneven roller pressure; Dye migration during batching.[31][32][33] | Ensure uniform and thorough pre-treatment; Check and adjust padder pressure; Ensure slow, continuous rotation during batching. |
| Dye Spots | Undissolved dye particles; Contaminated machinery.[20][31][32] | Ensure complete dissolution of dye powder, filter the dye solution before use; Thoroughly clean all machinery between dye lots.[20] |
| Poor Color Fastness | Incomplete fixation (insufficient alkali or time); Ineffective washing-off.[20] | Verify alkali concentration and batching time; Ensure soaping is carried out at or near boil for an adequate duration.[20] |
| Shade Variation (Side-to-Center) | Uneven wet pick-up across the fabric width. | Check for uniform roller hardness and pressure across the entire length of the padding mangle. |
| Pale Shade | Premature hydrolysis of the dye (dye and alkali mixed too early); Incorrect pH. | Mix dye and alkali solutions immediately before padding; Verify the concentration and strength of the alkali. |
References
- DETERMINATION OF INFLUENTIAL FACTORS IN REACTIVE DYE WASH-OFF PROCESS USING PLACKETT-BURMAN EXPERIMENTAL DESIGN. (n.d.).
- Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. (n.d.). MDPI.
- This compound 6522-74-3 wiki. (n.d.). Guidechem.
- Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. (2008). Society of Dyers and Colourists.
- Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. (2021). Textile Learner.
- Cold pad batch. (n.d.). Wikipedia.
- This compound - Affordable Price for High-Quality Textile Dye. (n.d.). Megha International.
- Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. (2025). ResearchGate.
- Cold Pad Batch Dyeing. (n.d.). Sustainability.
- CHAPTER 8: Reactive Dyes for Textile Fibres. (2014). Royal Society of Chemistry.
- Sustainable Chemistry Method to Improve the Wash-off Process of Reactive Dyes on Cotton. (n.d.). White Rose Research Online.
- PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. (2019). SlideServe.
- This compound | 6522-74-3. (2025). ChemicalBook.
- Different Types of Dyeing Process of Reactive Dye. (2021). Textile Learner.
- Washing - Off reactive dyes after dyeing: Shortening the process. (n.d.). Fibre2Fashion.
- This compound. (2012). World dye variety.
- This compound CAS#: 6522-74-3. (n.d.). ChemicalBook.
- This compound. (2024). ChemBK.
- Open Width Pad-Batch Dyeing of Cotton Fabrics. (n.d.). TECHNICAL BULLETIN.
- Cold Pad Batch (CPB) Dyeing Process - Step by Step explanation. (2023). YouTube.
- Economy and Ecology in Dyeing-Cold Pad batch Dyeing Method for Cotton Knitted Fabric. (2020). Hilaris Publisher.
- CN105970698A - Reactive dye cold pad-batch printing method. (n.d.). Google Patents.
- The post-washing treatment of reactive dyes. (2025). Knowledge.
- Different Methods of Reactive Dyeing of Cotton. (2025).
- Cold Pad Batch Dyeing: Gujarat Textiles BREF. (2025). YouTube.
- Cold Pad Batch (CPB) Dyeing. (2023).
- Cold pad batch dyeing for cotton. (n.d.). European Cluster Collaboration Platform.
- Cold Pad-batch Dyeing Method for Cotton Fabric Dyeing with Uncaria gambir Bark Using Ultrasonic Energy. (n.d.). ThaiScience.
- The 5 Most Common Dyeing Defects and How to Fix Them: A QC Manager's Guide. (2025).
- Hydrolysis of reactive dyes. (n.d.). Cowintprinting.com.
- Dyeing Faults. (2020). Textile Study Center.
- Buy Orange Textile Reactive Dyes at Attractive Prices, 99% Purity. (n.d.).
- Dyeing Faults, their Causes, and Remedies. (n.d.). Textile Industry.
- Different Types of Dyeing Defects in Fabric and Their Causes and Remedies. (2022).
- Dyeing Faults & Remedies. (n.d.). PDF.
- Hydrolysis of Reactive Dye. (2023). Textile Apex.
- Economy and Ecology in Dyeing-Cold Pad batch Dyeing Method for Cotton Knitted Fabric. (2020).
- KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. (n.d.). IRJET.
- Scientific Overview of Reactive Dyes and Their Industrial Applications. (n.d.). Alfa Chemistry.
- The Magic of Color: Understanding the Power of Reactive Dyes. (2024). Vipul Organics.
- US5242467A - Reactive dye mixtures and dyeing methods using them: c.i. reactive orange numbers 16 and 7. (n.d.). Google Patents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. textilelearner.net [textilelearner.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. This compound CAS#: 6522-74-3 [m.chemicalbook.com]
- 9. Cold pad batch - Wikipedia [en.wikipedia.org]
- 10. Cold Pad Batch Dyeing → Area → Sustainability [fashion.sustainability-directory.com]
- 11. youtube.com [youtube.com]
- 12. textilelearner.net [textilelearner.net]
- 13. cottoninc.com [cottoninc.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 17. textileapex.com [textileapex.com]
- 18. irjet.net [irjet.net]
- 19. textileinfohub.com [textileinfohub.com]
- 20. textileinfohub.com [textileinfohub.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. clustercollaboration.eu [clustercollaboration.eu]
- 23. This compound | 6522-74-3 [chemicalbook.com]
- 24. chembk.com [chembk.com]
- 25. youtube.com [youtube.com]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. Washing Off Reactive Dyes, Dyeing Rinsing Systems, Combined Cooling and Rinsing - Fibre2Fashion [fibre2fashion.com]
- 29. The post-washing treatment of reactive dyes - Knowledge [colorfuldyes.com]
- 30. mdpi.com [mdpi.com]
- 31. textilestudycenter.com [textilestudycenter.com]
- 32. textilelearner.net [textilelearner.net]
- 33. Dyeing Faults & Remedies | PDF [slideshare.net]
Application Notes and Protocols: Reactive Orange 1 in the Paper and Leather Industries
This technical guide provides an in-depth exploration of the application of Reactive Orange 1, a dichlorotriazine reactive dye, in the paper and leather industries. Designed for researchers, scientists, and professionals in material science and product development, this document details the underlying chemical principles, comprehensive application protocols, and critical process parameters to achieve optimal and consistent results.
Introduction to this compound
This compound (CAS No. 6522-74-3) is a bright orange anionic dye belonging to the reactive class of colorants.[1][2] Its molecular structure contains a dichlorotriazine reactive group, which allows it to form strong, covalent bonds with nucleophilic groups present in various substrates.[3] This chemical bonding is the cornerstone of the high wash and light fastness properties exhibited by materials dyed with this compound, making it a valuable colorant for applications demanding durability.[4][5] The dye is a yellow-light red powder with a solubility of 100 g/L at 50°C and is typically applied in an alkaline medium.[1]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C19H10Cl2N6Na2O7S2 |
| Molecular Weight | 615.34 g/mol |
| CAS Number | 6522-74-3 |
| Class | Dichlorotriazine Reactive Azo Dye |
| Appearance | Bright orange powder |
| Solubility in Water | 100 g/L at 50°C |
PART 1: Application in the Paper Industry
While less common than in the textile sector, reactive dyes like this compound offer a method for producing paper with vibrant, bleed-resistant color.[6] The primary application method is beater dyeing, also known as mass or pulp dyeing, where the dye is introduced directly into the paper pulp slurry before the sheet is formed.[7][8] This ensures a uniform and deep coloration throughout the paper.[7][8]
Mechanism of Action: Covalent Bonding with Cellulose
The dyeing process hinges on the chemical reaction between the reactive dye and the hydroxyl groups of the cellulose fibers in the paper pulp.[7] Under alkaline conditions, the cellulose hydroxyl groups become ionized (cell-O⁻), acting as strong nucleophiles. The electrophilic carbon atom in the dichlorotriazine ring of this compound then undergoes nucleophilic substitution with the ionized cellulose, forming a stable covalent ether linkage. This reaction permanently fixes the dye to the paper fiber.[3]
Figure 1: Simplified reaction mechanism of this compound with cellulose fiber.
Protocol for Beater Dyeing of Paper with this compound
This protocol is a general guideline and may require optimization based on the specific paper pulp composition and desired color depth.
1. Materials and Reagents:
-
Paper pulp slurry (e.g., bleached softwood or hardwood pulp)
-
This compound dye
-
Sodium carbonate (soda ash)
-
Sodium chloride (salt)
-
Deionized water
2. Equipment:
-
Beater or high-shear mixer for pulp dispersion
-
pH meter
-
Heating plate with magnetic stirrer
-
Papermaking mould and deckle
-
Press and drying equipment
3. Step-by-Step Procedure:
-
Pulp Preparation: Disperse the paper pulp in deionized water to the desired consistency (typically 1-3%).
-
Dye Solution Preparation: Separately, dissolve the required amount of this compound in warm water (40-50°C). The amount of dye will depend on the desired shade (e.g., 0.1 - 2% on the weight of dry fiber).
-
Dyeing - Exhaustion Phase:
-
Heat the pulp slurry to 30-40°C.
-
Add the dissolved sodium chloride to the pulp slurry and mix for 10-15 minutes. The salt helps to promote the exhaustion of the dye onto the cellulose fibers.[8]
-
Add the prepared dye solution to the pulp slurry and continue mixing for 20-30 minutes to ensure even distribution and adsorption of the dye.
-
-
Dyeing - Fixation Phase:
-
Prepare a solution of sodium carbonate.
-
Slowly add the sodium carbonate solution to the pulp slurry to raise the pH to 10.5-11.5. This alkaline environment is crucial for the chemical reaction between the dye and the cellulose.[9]
-
Continue mixing for another 30-60 minutes to allow for the fixation reaction to occur.
-
-
Washing and Neutralization:
-
After the fixation period, thoroughly wash the dyed pulp with water to remove any unfixed dye and excess alkali.
-
Neutralize the pulp with a dilute solution of a weak acid (e.g., acetic acid) to a pH of 6.5-7.0.
-
Rinse again with water to remove any residual acid and salts.
-
-
Sheet Formation and Drying:
-
Form the paper sheets using a mould and deckle.
-
Press the sheets to remove excess water.
-
Dry the paper sheets using appropriate drying equipment.
-
Table of Recommended Parameters for Paper Dyeing:
| Parameter | Range | Rationale |
| Dye Concentration (% owf*) | 0.1 - 2.0 | Dependent on the desired color intensity. |
| Salt Concentration (g/L) | 20 - 60 | Increases dye exhaustion onto the fibers.[8] |
| Alkali (Sodium Carbonate) (g/L) | 10 - 20 | Provides the necessary alkaline pH for the fixation reaction. |
| Temperature (°C) | 30 - 50 | Balances reaction rate and dye stability. Higher temperatures can increase hydrolysis of the dye.[8] |
| pH | 10.5 - 11.5 | Optimal for the nucleophilic substitution reaction between the dye and cellulose. |
| Dyeing Time (minutes) | 60 - 90 | Allows for sufficient exhaustion and fixation. |
*owf: on the weight of fiber
PART 2: Application in the Leather Industry
This compound is utilized in the leather industry to achieve vibrant and durable coloring with excellent fastness properties, particularly for applications where resistance to washing and perspiration is critical.[3][10] The dye forms a covalent bond with the collagen fibers of the leather, ensuring the color becomes an integral part of the material.[7][10]
Mechanism of Action: Covalent Bonding with Collagen
The proteinaceous structure of leather, primarily collagen, contains various nucleophilic groups such as amino (-NH2) and hydroxyl (-OH) groups. In an alkaline medium, the amino groups are particularly effective nucleophiles. The dichlorotriazine group of this compound reacts with these amino groups via nucleophilic substitution, forming a stable covalent bond and permanently fixing the dye to the leather.[7]
Figure 2: Simplified reaction mechanism of this compound with collagen in leather.
Protocol for Dyeing Vegetable-Tanned/Crust Leather
This protocol is suitable for vegetable-tanned or crust leather and is based on a drum dyeing method.
1. Materials and Reagents:
-
Vegetable-tanned or crust leather
-
This compound dye
-
Dispersing agent (optional)
-
Sodium carbonate (soda ash)
-
Formic acid
-
Fixing agent (e.g., polyamide-based)
-
Fatliquor
2. Equipment:
-
Rotary drum
-
pH meter
-
Standard leather processing equipment
3. Step-by-Step Procedure:
-
Pre-Dyeing Preparation:
-
The leather should be properly tanned and, if necessary, retanned and neutralized. For chrome-tanned leather, a specific pre-treatment is required (see next section).
-
-
Dye Bath Preparation:
-
In a rotary drum, add water (e.g., 600 parts based on leather weight) and heat to the desired dyeing temperature (e.g., 30-60°C).
-
Add a dispersing agent if necessary to ensure even dye penetration.[11]
-
Add the required amount of this compound dye (e.g., 4 parts) and drum for 10 minutes to dissolve the dye completely.[11]
-
-
Dyeing:
-
Introduce the leather into the drum and run for 30-60 minutes to allow for dye penetration.
-
-
Fixation:
-
Post-Dyeing Treatment:
-
Drain the dye bath and rinse the leather thoroughly with water at increasing temperatures (e.g., 30°C, 40°C, 50°C) to remove unfixed dye.[11]
-
Acidify the leather with a dilute solution of formic acid to a pH of 3.5-4.5.[3]
-
Apply a fixing agent to further enhance the fastness properties.[3]
-
Fatliquor the leather to restore oils and maintain softness.
-
The leather is then dried and finished as required.
-
Challenges and Protocol for Dyeing Chrome-Tanned Leather
Dyeing chrome-tanned leather with reactive dyes presents a challenge because the alkaline conditions required for dye fixation can negatively impact the chrome tannage.[10] However, with careful control of the process, it is possible to achieve good results.
1. Pre-treatment of Chrome-Tanned Leather:
-
Thoroughly wash the chrome-tanned leather to remove any unbound chromium salts.
-
Neutralize the leather carefully using mild alkalis like sodium bicarbonate or borax to a pH of 6.0-6.5.[10] This step is critical to prepare the leather for dyeing without damaging the tannage.
2. Dyeing Protocol:
-
Follow the dyeing protocol for vegetable-tanned leather, but with stricter control over the pH and temperature.
-
It is advisable to use a lower fixation pH (around 8.0-8.5) and a moderate temperature (40-50°C) to minimize the effect on the chrome tannage.
-
The use of a buffering agent in the dye bath can help to maintain a stable pH.
Table of Recommended Parameters for Leather Dyeing:
| Parameter | Vegetable-Tanned/Crust | Chrome-Tanned | Rationale |
| Dyeing Temperature (°C) | 30 - 70 | 40 - 50 | Balances reaction rate and potential damage to the leather.[3] |
| Fixation pH | 9.0 - 11.0 | 8.0 - 8.5 | Optimal for covalent bond formation; lower pH for chrome-tanned to protect the tannage.[3][10] |
| Dye Concentration (% on leather weight) | 1 - 8 | 1 - 5 | Dependent on desired shade depth. |
| Auxiliaries | Dispersants, Salts, Fixing Agents, Fatliquors | Buffering agents in addition to the others | To ensure even dyeing, enhance fixation, and maintain leather quality. |
| Post-Dyeing Rinsing | Thorough rinsing with increasing temperature | Thorough rinsing with controlled temperature | To remove all unfixed dye, which is crucial for good fastness.[11] |
Quality Control and Fastness Testing
After dyeing, it is essential to evaluate the quality of the coloration. Standardized tests should be conducted to assess the color fastness properties of the dyed paper and leather.
-
Light Fastness: Evaluates the resistance of the color to fading upon exposure to light. This can be tested using a Xenon arc lamp.[12][13]
-
Wash Fastness: Assesses the color's resistance to washing. The test involves agitating the sample in a detergent solution.[12][14]
-
Rub Fastness (Crocking): Determines the amount of color transferred from the material to another surface by rubbing.[12][14]
-
Perspiration Fastness: Measures the color's resistance to the effects of human perspiration.[12][15]
Conclusion
This compound, due to its ability to form stable covalent bonds, is a versatile dye for achieving vibrant and durable orange shades in both paper and leather. The successful application of this dye requires a thorough understanding of the underlying chemical principles and careful control of process parameters such as pH, temperature, and the use of appropriate auxiliaries. The protocols provided in this guide serve as a comprehensive starting point for researchers and professionals to explore and optimize the use of this compound in their specific applications, leading to high-quality and long-lasting colored materials.
References
- US20120047663A1 - Method for reactive dyeing of leather - Google P
- DYESTUFFS and DYEING OF LE
- This compound - World dye variety. (2012-05-09).
- This compound - Affordable Price for High-Quality Textile Dye - Megha Intern
- CN102898868A - Reactive orange dye and preparation method thereof - Google P
- The Versatility and Importance of Reactive Dyes in Various Industries - Vipul Organics. (2024-06-20).
- Reactive Dyeing Instructions | Organic Cotton Plus.
- What are the uses of dyes and pigments in the paper industry? (2024-12-19).
- Dyeing Chrome-Tanned Le
- STUDY ON THE PROPERTIES OF DYED WITH REACTIVE DYES OFFSET PRINTING PAPER - HIGH TECHNOLOGIES. BUSINESS. SOCIETY.
- 6 Dyeing With Reactive Dye | PDF - Scribd.
- New Eco-friendly Method for Paper Dyeing - Biblioteka Nauki.
- Test Methods for the Colour Fastness of Le
- Color and Color-Fastness Testing: Methods, Equipment, and Challenges. (2025-04-11).
- Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. (2025-03-13).
- Hand Dyed Paper, using Fiber Reactive Dyes (DIY Dyed Paper) - YouTube. (2017-03-05).
- Dyeing Paper: an Exploration : 18 Steps (with Pictures) - Instructables.
- Any one used firber reactive dye on paper : r/tiedye - Reddit. (2025-07-19).
- Surface Sizing Agents | IPPTA.
- Enhanced surface sizing of paper - CA2731253C - Google P
- Why Do Paper Manufacturers Needs Paper Sizing Chemical? - Balaji Chem Solutions.
- (PDF)
- New reactive dyes for offset paper – influence over the properties of white w
- Determination of the Reactive Dye Navy Blue Her in the Wastewaters of the Dyeing Processes of Chrome-tanned Le
- How to Dye Vegetable Tanned Le
- Get a perfect dye every time with vegetable tanned leather - full guide - YouTube. (2021-05-16).
- Investigation into the eco‐friendly, simultaneous tanning and reactive dyeing of le
- (PDF)
- Benefits and problems of chrome tanning in leather processing: Approach a greener technology in leather industry - SyncSci Publishing. (2021-10-04).
- Dyeing Auxiliary (Artificial Leather)
- Overview of Textile Auxiliaries: Types and Functions. (2025-03-09).
- How Auxiliaries Transform Textiles - Nearchimica: Chemical Auxiliaries and Dyes for Textile Industry. (2025-04-24).
- Reactive Dyes: Types, Classification & Structure | Meghmani. (2021-10-20).
- Color analysis of heat yellowing and light fastness tests on le
- Anon Standard Methods for the Determination of the Color Fastness of Textiles and Le
- Optimization of Pre-Treatment Methods in Reactive Dye Printing on Handloom Kenaf Fabrics - Jurnal Politeknik Negeri Media Kre
- Toward improved performance of reactive dyeing on cotton fabric using process sensitivity analysis | Request PDF - ResearchG
- Full article: Application of Multifunctional Reactive Dyes on the Cotton Fabric and Conditions Optimization by Response Surface Methodology. (2020-07-14).
- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT Polya M. Miladinova.
- Dichlorotriazine reactive dye used in the study.
Sources
- 1. organiccottonplus.com [organiccottonplus.com]
- 2. Dyeing Paper: an Exploration : 18 Steps (with Pictures) - Instructables [instructables.com]
- 3. scribd.com [scribd.com]
- 4. Top Reactive Dyes Manufacturer - Quality Dyes by Vipul Organics | [vipulorganics.com]
- 5. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. hightechsociety.eu [hightechsociety.eu]
- 8. newstep2000.com [newstep2000.com]
- 9. What are the uses of dyes and pigments in the paper industry? [meghmaniglobal.com]
- 10. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 11. US20120047663A1 - Method for reactive dyeing of leather - Google Patents [patents.google.com]
- 12. tfl.com [tfl.com]
- 13. smitzoon.com [smitzoon.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. blog.qima.com [blog.qima.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fixation of Reactive Orange 1 on Cotton
Welcome to the technical support center for the application of Reactive Orange 1. This guide is designed for researchers and textile scientists dedicated to achieving optimal coloration of cotton substrates. Here, we move beyond simple protocols to explore the underlying chemical principles that govern dye fixation. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to intelligently design and refine your dyeing processes for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs): The Fundamentals of Reactive Dye Fixation
This section addresses foundational questions regarding the interaction of this compound with cotton, providing the essential knowledge needed to understand and control the dyeing process.
Q1: What is the chemical mechanism behind the fixation of this compound on cotton?
A1: The fixation of this compound, a reactive dye, onto cotton is a chemical process that results in the formation of a strong, covalent bond between the dye molecule and the cellulose fibers of the cotton.[1] This process occurs in two main stages:
-
Exhaustion: Initially, the dye is adsorbed onto the surface of the cotton fibers from the dyebath. This is a reversible process driven by substantive forces and is significantly enhanced by the presence of an electrolyte, such as sodium chloride or sodium sulfate.[1][2] The electrolyte helps to overcome the natural electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cotton in water.[2][3]
-
Fixation: This is the irreversible chemical reaction where the covalent bond is formed. For this to happen, the hydroxyl (-OH) groups of the cellulose in the cotton must be activated. This is achieved by adding an alkali (like sodium carbonate or sodium hydroxide) to the dyebath, which raises the pH.[4][5] The alkali abstracts a proton from a cellulose hydroxyl group, creating a highly nucleophilic cellulosate anion (Cell-O⁻).[4] This activated cellulose then attacks the reactive group of the dye molecule, forming a stable ether linkage.[1]
Q2: Why is alkali so critical for the fixation process?
A2: Alkali is the cornerstone of the fixation stage. The hydroxyl groups on cellulose are weakly acidic and do not readily react with the dye.[4] The addition of an alkali, such as soda ash (sodium carbonate) or caustic soda (sodium hydroxide), increases the pH of the dyebath to a specific range (typically 10-12.5).[1][6] This alkaline environment is essential to deprotonate the cellulose's hydroxyl groups, forming the cellulosate ion (Cell-O⁻).[4][5] This ion is a much stronger nucleophile than the neutral hydroxyl group and is capable of reacting with the electrophilic center of the reactive dye's active group to form the covalent bond.[4] Without alkali, the fixation reaction would not proceed to any significant extent.[1]
Q3: What is dye hydrolysis, and why is it a problem?
A3: Dye hydrolysis is a competing and undesirable side reaction that significantly reduces fixation efficiency.[4] In the alkaline conditions required for fixation, the reactive group of the dye can also react with the hydroxide ions (OH⁻) present in the water of the dyebath.[4][7] This reaction modifies the dye molecule, making it incapable of forming a covalent bond with the cotton fiber.[4][8] This hydrolyzed dye still possesses affinity for the fiber and will be adsorbed, but it is not permanently fixed.[9] Consequently, it must be washed off after dyeing to ensure good wet fastness properties.[7] High levels of hydrolysis lead to lower color yield, wasted dye, and an increased burden on wastewater treatment.[7][10]
Q4: How do temperature and electrolytes influence fixation efficiency?
A4: Both temperature and electrolytes play crucial, yet distinct, roles:
-
Electrolytes (Salt): As mentioned, electrolytes like sodium sulfate or sodium chloride are primarily used during the exhaustion phase.[11] They increase the ionic strength of the dyebath, which helps to screen the negative charges on both the dye anions and the cellulose surface, thereby reducing electrostatic repulsion and promoting dye uptake by the fiber.[2][3] A higher exhaustion rate means more dye is available on the fiber surface for the subsequent fixation reaction.[1] The amount of salt needed typically depends on the desired shade depth.[1]
-
Temperature: Temperature affects both the rate of dye diffusion into the fiber and the rate of the chemical reactions (fixation and hydrolysis).[10][11]
-
Increasing the temperature generally increases the rate of dye diffusion and the reactivity of the dye.[10][12] For many reactive dyes, there is an optimal temperature range for fixation. For instance, some studies suggest an optimal temperature of around 60°C for certain reactive dyes.[11]
-
However, excessively high temperatures can have negative effects. It can decrease the substantivity of the dye, leading to lower exhaustion.[10][12] More critically, higher temperatures significantly accelerate the rate of dye hydrolysis.[7][10] Therefore, a balance must be struck to ensure good dye-fiber reaction without excessive hydrolysis.
-
Below is a diagram illustrating the key reaction pathways in the dyeing process.
Caption: Workflow for optimizing this compound fixation.
By understanding the interplay of these chemical and physical factors, you can effectively troubleshoot and optimize your dyeing processes, leading to higher fixation efficiency, improved product quality, and more sustainable practices.
References
-
Bhuiyan, M. A. R., Shahid, M. A., Hannan, M. A., & Kafi, M. A. (2014). Influence of Mixed Alkali on Fixation of Deep Shade on Single Jersey Cotton Fabrics with Reactive Dyes. Bangladesh Journal of Scientific and Industrial Research. [Link]
- Choudhury, A. K. R. (2006).
-
Cotton Incorporated. (n.d.). Chemistry of Fiber Reactive & Reactive Disperse Dyes in the Printing Process. [Link]
-
Hossain, M. Y., Sarker, S., Zakaria, M., Islam, M. R., Fayazi, R. U., & Acharjya, S. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering. [Link]
-
Islam, M. (2015). PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. SlideShare. [Link]
- Kadolph, S. J., & Langford, A. L. (2002). Textiles. Prentice Hall.
- Lewis, D. M. (2014). A review of the chemistry of reactive dyeing.
-
Megha International. (n.d.). This compound. [Link]
-
Shabbir, M. (2019). Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. Fibre2Fashion. [Link]
- Shore, J. (Ed.). (2002). Colorants and Auxiliaries, Volume 1: Colorants. Society of Dyers and Colourists.
- Taylor, J. A. (2000). Recent trends in the dyeing and finishing of cellulose textiles.
-
Textile Apex. (2023). Hydrolysis of Reactive Dye. [Link]
-
Tiankun Chem. (2021). What factors affect the fixation rate of reactive dyes?. [Link]
-
Vipul Organics. (2023). Troubleshooting Common Reactive Dye Problems in Textile Production. [Link]
-
World Dye Variety. (2012). This compound. [Link]
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 7. textileapex.com [textileapex.com]
- 8. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 9. sarex.com [sarex.com]
- 10. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 12. oaji.net [oaji.net]
Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Orange 1
Welcome to the technical support center for Reactive Orange 1. This guide is designed for researchers, scientists, and drug development professionals who utilize reactive dyes in their experiments and require precise, repeatable results. Uneven dyeing is a common but surmountable challenge that often points to subtle deviations in process parameters. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues efficiently.
Section 1: Core Troubleshooting Guide
This section addresses the most frequently encountered issues with uneven dyeing. Each question is followed by a detailed analysis of potential causes and a set of corrective and preventative actions.
Q1: My dyed substrate exhibits noticeable streaks and patches. What is the primary cause and how can I rectify it?
A1: Streaks and patches are classic signs of poor dye leveling, which can stem from several factors related to dye migration and fixation rates.
Immediate Diagnosis & Causality:
-
Improper Salt Addition: Reactive dyes have a low affinity for cellulosic fibers in the absence of an electrolyte.[1] However, adding salt (like sodium chloride or sodium sulfate) too rapidly causes a sudden rush of dye molecules onto the fiber surface.[2][3] This leads to rapid, localized fixation before the dye has had a chance to distribute evenly, resulting in darker patches. The salt's function is to neutralize the negative surface charge on the cotton fiber, reducing the electrostatic repulsion between the anionic dye and the fiber, thereby promoting exhaustion.[1][4]
-
Incorrect Initial pH: The initial pH of the dyebath should be neutral to slightly acidic (pH 6.5-7.0).[5][6] If the pH is alkaline at the start, the dye will begin to react and fix prematurely before it has been evenly absorbed by the substrate, leading to unlevel dyeing.[6]
-
Temperature Gradients: Inconsistent temperature within the dyeing apparatus can cause different rates of dye absorption and reaction across the substrate.[7] Areas at a higher temperature will exhibit a faster dyeing rate.
Corrective & Preventative Actions:
-
Controlled Salt Dosing: Always add the electrolyte in portions or via a controlled dosing pump over a period of 15-30 minutes.[5] This gradual increase in ionic strength allows the dye to exhaust onto the fiber more slowly and uniformly.
-
Verify Initial Dyebath pH: Before adding the substrate, ensure the dyebath pH is near neutral. Use a calibrated pH meter for accurate measurement.
-
Ensure Uniform Temperature: Calibrate your dyeing equipment to ensure consistent heating. For exhaust dyeing, allow the dyebath to reach the target temperature and stabilize before introducing the fabric.[8]
-
Substrate Preparation: Ensure the material is properly scoured and bleached to remove impurities like oils and sizing agents, which can act as physical barriers to uniform dye absorption.[7]
Q2: I am observing small, dark color specks on the fabric surface. What leads to this and how is it prevented?
A2: Dye specks are typically caused by undissolved or aggregated dye particles depositing onto the substrate.
Immediate Diagnosis & Causality:
-
Poor Dye Solubility: this compound, while water-soluble, can form aggregates if not dissolved properly.[9] This can be exacerbated by using water that is too cold or by not allowing sufficient time for dissolution.
-
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can react with the anionic dye molecules.[10][11] This interaction forms insoluble precipitates that can deposit on the fabric as specks and lead to a weaker overall shade.[10][11][12]
-
High Salt Concentration: Extremely high concentrations of salt can reduce the solubility of some reactive dyes, causing them to "salt out" and form aggregates.[3]
Corrective & Preventative Actions:
-
Proper Dye Dissolution: Prepare a stock solution by pasting the dye powder with a small amount of cold water before dissolving it with warm water (around 40-50°C).[5][13] Stir vigorously until no particles are visible. It is best practice to filter the stock solution before adding it to the dyebath.[14]
-
Water Quality Management: Use deionized or softened water for all dyeing procedures. If this is not possible, incorporate a sequestering agent into the dyebath. These agents chelate hardness ions, preventing them from interfering with the dye.[7][11]
-
Optimize Salt Levels: Adhere to the recommended salt concentration for the specific shade depth. Avoid adding excessive amounts of electrolyte.
Q3: The final shade is significantly lighter than my target and appears inconsistent. What factors contribute to this low color yield?
A3: A light and inconsistent shade points to either incomplete dye fixation or premature dye deactivation (hydrolysis).
Immediate Diagnosis & Causality:
-
Dye Hydrolysis: this compound contains a reactive group (a dichlorotriazine) that is designed to form a covalent bond with the hydroxyl groups of cellulosic fibers.[15][16][17] This reaction occurs under alkaline conditions. However, in the presence of alkali, the dye can also react with water (hydrolysis), which deactivates the reactive group.[15][18] A hydrolyzed dye molecule can no longer bond with the fiber, leading to a weaker shade and poor wash fastness.[15][18]
-
Insufficient or Delayed Alkali: The fixation of the dye onto the fiber is critically dependent on an alkaline pH (typically 10.5-11.5).[7][19] If the alkali (e.g., soda ash) is not added, is insufficient, or its addition is delayed for too long, the dye will not fix properly.
-
Incorrect Temperature for Fixation: The reaction rate between the dye and the fiber is temperature-dependent. This compound is a "cold brand" dye, meaning its optimal fixation temperature is relatively low (e.g., 20-40°C).[13][17] Excessively high temperatures can significantly accelerate the rate of hydrolysis over the rate of fixation.[16][18]
Corrective & Preventative Actions:
-
Manage Dye and Alkali Solutions: Prepare dye and alkali solutions separately and only mix them immediately before the fixation step.[15][16] Do not let the dye sit in an alkaline solution for extended periods before use.
-
Controlled Alkali Dosing: Add the alkali after the dye has been allowed to exhaust and level onto the fiber in the presence of salt. This ensures that the dye is in close proximity to the fiber when the fixation (reaction) is initiated.
-
Strict Temperature Control: Maintain the recommended temperature throughout the dyeing cycle. For this compound, avoid temperatures above 40°C during fixation.[16]
-
Thorough Washing-Off: After dyeing, a rigorous washing-off process, including a soaping step at high temperature (e.g., 95°C), is essential to remove any unfixed or hydrolyzed dye.[7] This ensures high wash fastness and reveals the true fixed shade.
Section 2: Experimental Protocols & Data
To ensure reproducibility and assist in troubleshooting, the following standardized protocols and data tables are provided.
Protocol 1: Standard Laboratory Exhaust Dyeing of Cotton with this compound
-
Substrate Preparation: Scour and bleach a 10g sample of cotton fabric. Rinse thoroughly and allow it to air dry. Record the dry weight.
-
Dyebath Preparation:
-
Calculate the required amounts of dye, salt, and alkali based on the weight of fabric (owf).
-
In a beaker, prepare the dye stock solution by pasting the required amount of this compound with a small volume of room temperature deionized water, then add warm (40°C) deionized water to dissolve completely.
-
Set up the main dyebath with the required volume of deionized water to achieve the desired liquor ratio (e.g., 20:1).
-
Add the dye stock solution to the main dyebath. Check and adjust the pH to 6.5-7.0 if necessary.
-
-
Dyeing Cycle:
-
Introduce the cotton sample into the dyebath at room temperature (approx. 25°C).
-
Agitate for 10 minutes to ensure even wetting.
-
Gradually add the required amount of sodium sulfate over 20 minutes in two portions.
-
Continue agitation for another 20 minutes to promote dye exhaustion and leveling.
-
Add the required amount of soda ash (dissolved separately) to the dyebath to initiate fixation.
-
Continue dyeing at room temperature for 60 minutes with constant agitation.
-
-
Washing-Off:
-
Remove the sample and rinse under cold running water until the water runs clear.
-
Perform a soaping wash in a fresh bath containing 2 g/L of a non-ionic detergent at 95°C for 15 minutes.
-
Rinse with hot water, then cold water.
-
Squeeze and air dry.
-
Data Table: Recommended Dyeing Parameters
| Parameter | Recommended Value | Rationale |
| Liquor Ratio | 10:1 to 20:1 | Ensures free movement of substrate for even dyeing. Lower ratios improve exhaustion. |
| Dye (owf) | 0.5% - 4.0% | Dependent on target shade depth. |
| Salt (Sodium Sulfate) | 20 - 80 g/L | Increases dye exhaustion; concentration depends on shade depth.[4][20] |
| Alkali (Soda Ash) | 5 - 20 g/L | Creates the necessary alkaline environment (pH 10.5-11.5) for fixation.[13] |
| Temperature | 25 - 40°C | Optimal range for fixation of this cold brand dye while minimizing hydrolysis.[17] |
| Time (Fixation) | 45 - 90 minutes | Sufficient time for the covalent reaction to occur. |
Section 3: Visualization of Key Processes
Diagrams help clarify complex workflows and logical relationships in the dyeing process.
Diagram 1: Reactive Dyeing Process Workflow
This diagram illustrates the sequential steps involved in a typical exhaust dyeing process with reactive dyes.
Caption: Decision Tree for Diagnosing Uneven Dyeing.
References
-
Vipul Organics. (n.d.). Troubleshooting Common Reactive Dye Problems in Textile Production. Vipul Organics. Retrieved January 20, 2026, from [Link]
-
Fashion Sustainability Directory. (2025, May 24). How Does Water Hardness Affect Textile Dyeing? Fashion Sustainability Directory. Retrieved January 20, 2026, from [Link]
-
Fashion Sustainability Directory. (2025, May 8). How Does Water Hardness Affect Reactive Dyeing of Cotton? Fashion Sustainability Directory. Retrieved January 20, 2026, from [Link]
-
Patil, K. B., Shinde, T. A., & Raichurkar, P. P. (2019, April). Effect of Water Hardness and TDS On Dyeing Quality. International Dyer. Retrieved January 20, 2026, from [Link]
-
Talukder, M. E., et al. (2016). Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes. International Journal of Textile Science, 6(1), 1-6. Retrieved January 20, 2026, from [Link]
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Textile Learner. Retrieved January 20, 2026, from [Link]
-
Alam, A. (2025, March 20). Reactive printing and hydrolysis: Causes, effects, and solutions. Textile Today. Retrieved January 20, 2026, from [Link]
-
Jirawattansak, P., & Sakulkal, S. (n.d.). The Influence of NaCl Concentration on the Build-Up Properties and Aggregation of Reactive Dyes. Thai Science. Retrieved January 20, 2026, from [Link]
-
Wang, J., et al. (2019). Reverse Micellar Dyeing of Cotton Fiber with Reactive Dyes: A Study of the Effect of Water pH and Hardness. ACS Omega, 4(7), 12345-12352. Retrieved January 20, 2026, from [Link]
-
Patil, K. B., et al. (2018). Effect of water hardness on reactive dyeing of cotton. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Textilecoach. (2021, March 14). DYEING OF COTTON MATERIAL WITH REACTIVE DYES (Lab Manual). Textilecoach. Retrieved January 20, 2026, from [Link]
-
Austin Publishing Group. (n.d.). Effect and Role of Salt in Cellulosic Fabric Dyeing. Austin Publishing Group. Retrieved January 20, 2026, from [Link]
-
Hossain, M. Y., et al. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering, 3(127). Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). 2) Reactive Dye Mechanism. Scribd. Retrieved January 20, 2026, from [Link]
-
Rahman, M. M., et al. (2015). Effects of Salt on Dyeing of Cotton Fabric with Different Types of Reactive Dyes. International Journal of Engineering and Technology, 5(2), 123-127. Retrieved January 20, 2026, from [Link]
-
Autumn Color Co., Ltd. (2025, July 2). Common Challenges in Reactive Dyeing and How to Overcome Them. Autumn Color Co., Ltd. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Textile Dyeing Troubleshooting Guide. Scribd. Retrieved January 20, 2026, from [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Textile Apex. Retrieved January 20, 2026, from [Link]
-
Textile Engineering Students. (2019, May 9). Reactive dyes and its mechanism. Textile Engineering Students. Retrieved January 20, 2026, from [Link]
-
World Dye Variety. (2012, May 9). This compound. World Dye Variety. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Dyeing A Cotton Fabric With Reactive Dye (Cold Brand). Scribd. Retrieved January 20, 2026, from [Link]
-
Vichem. (2025, July 15). Common fabric dyeing errors and how to fix them. Vichem. Retrieved January 20, 2026, from [Link]
-
Beth's Blog. (2008, May 27). Common Problems with Procion MX Fiber Reactive Dyes. Beth's Blog. Retrieved January 20, 2026, from [Link]
-
Megha International. (n.d.). This compound - Affordable Price for High-Quality Textile Dye. Megha International. Retrieved January 20, 2026, from [Link]
-
Saraf, N. M., & Alat, D. V. (n.d.). Levelling Agent for Reactive Dyes - Placebo or Medicine? Sarex. Retrieved January 20, 2026, from [Link]
-
Textile Sphere. (2020, December 10). Dyeing of Cotton Fabric with Reactive Dyes. Textile Sphere. Retrieved January 20, 2026, from [Link]
-
Textile Learner. (2012, January 21). Dyeing of Cotton Fabric with Reactive Dyes. Textile Learner. Retrieved January 20, 2026, from [Link]
-
Organic Cotton Plus. (n.d.). Reactive Dyeing Instructions. Organic Cotton Plus. Retrieved January 20, 2026, from [Link]
-
Skychem Group. (2025, June 6). Ten Parameters of Reactive Dyes. Skychem Group. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof. Google Patents.
-
Water Repellent. (2023, July 24). Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric. Water Repellent. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2020, January 30). Is it possible to achieve level reactive dyeing without using levelling agent? ResearchGate. Retrieved January 20, 2026, from [Link]
-
Textile Today. (2014, February 1). Leveling agents: chemistry and performance. Textile Today. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). K/S values (Reactive Orange 16 at 40 °C, with addition of different...). ResearchGate. Retrieved January 20, 2026, from [Link]
-
First Source Worldwide. (2016, August 30). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. First Source Worldwide. Retrieved January 20, 2026, from [Link]
-
World Dye Variety. (2012, May 10). Reactive Orange 72:1. World Dye Variety. Retrieved January 20, 2026, from [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 5. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 6. fsw.cc [fsw.cc]
- 7. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 8. vichem.vn [vichem.vn]
- 9. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 10. How Does Water Hardness Affect Textile Dyeing? → Question [fashion.sustainability-directory.com]
- 11. How Does Water Hardness Affect Reactive Dyeing of Cotton? → Question [fashion.sustainability-directory.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. textilelearner.net [textilelearner.net]
- 16. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 17. worlddyevariety.com [worlddyevariety.com]
- 18. textileapex.com [textileapex.com]
- 19. autumnchem.com [autumnchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of pH and Temperature for Reactive Orange 1 Dyeing
Welcome to the technical support guide for the optimization of dyeing processes using Reactive Orange 1. This document is designed for researchers, scientists, and professionals in the field, providing in-depth, actionable insights to ensure successful and reproducible experimental outcomes. Here, we will delve into the critical interplay of pH and temperature, offering not just protocols but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for dyeing with this compound?
This compound is a cold-brand reactive dye, meaning it has a high reactivity. The recommended temperature range for dyeing with this compound is between 20°C and 40°C.[1] Operating within this range promotes better levelness of the dyeing.[1] Exceeding this temperature can significantly increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber, leading to reduced color yield.[2][3]
Q2: What is the ideal pH for the fixation of this compound on cellulosic fibers?
For reactive dyes, fixation—the formation of a covalent bond with the fiber—occurs under alkaline conditions. The optimal pH for the fixation of most reactive dyes is between 10.5 and 11.5.[4][5] This alkaline environment is necessary to ionize the hydroxyl groups on the cellulose fibers, making them nucleophilic and ready to react with the dye molecules.[5]
Q3: Why is it crucial to control both pH and temperature simultaneously?
The dyeing process with reactive dyes involves two competing reactions: fixation (dye-fiber reaction) and hydrolysis (dye-water reaction).[2][6] Both of these reactions are accelerated by increases in temperature and pH.[2][3] Therefore, it is a delicate balance. The goal is to find the "sweet spot" where the rate of fixation is significantly higher than the rate of hydrolysis. Uncontrolled high temperatures or pH levels will favor hydrolysis, resulting in wasted dye and lower color intensity.[2]
Q4: What is the role of salt in the dyeing process with this compound?
Electrolytes, such as sodium chloride or sodium sulfate, are essential in the initial phase of dyeing, known as the exhaustion phase.[7][8] Both the reactive dye and the cellulosic fibers (like cotton) are negatively charged in water, leading to electrostatic repulsion. The salt neutralizes this repulsion, allowing the dye molecules to move closer to the fiber surface and be adsorbed.[8]
Troubleshooting Guide
Issue 1: Uneven Dyeing and Patchy Results
Q: My dyed fabric shows uneven color distribution and patchiness. What could be the cause?
Uneven dyeing is a common defect that can arise from several factors related to pH and temperature control.[9]
-
Cause A: Premature Fixation: If the alkali (which raises the pH) is added to the dyebath at too high a temperature or too early in the process, the dye can fix rapidly and unevenly onto the fabric surface before it has had a chance to penetrate the fibers uniformly.
-
Cause B: Temperature Fluctuations: Inconsistent temperature control during the dyeing cycle can lead to variations in the rate of dye uptake and fixation across the fabric, resulting in patchiness.[9]
-
Cause C: Improper Dissolving of Dye: If the dye powder is not fully dissolved before being added to the dyebath, small agglomerates of dye can lead to spots and stains on the fabric.[10]
Solutions:
-
Staged Alkali Dosing: Add the alkali in portions after the exhaustion phase (dye and salt) has been completed. This allows for a more controlled increase in pH and a more level fixation.
-
Maintain Consistent Temperature: Ensure your dyeing equipment provides uniform temperature distribution and that the temperature is kept within the optimal 20-40°C range for this compound.[1]
-
Proper Dye Solution Preparation: Ensure the dye is completely dissolved in water before adding it to the main dyebath.
Issue 2: Poor Color Yield and Dull Shades
Q: The final color of my fabric is much lighter and duller than expected. What went wrong?
Low color yield is often a direct consequence of excessive dye hydrolysis.[9]
-
Cause A: pH is Too High or Too Low: An incorrect pH is a primary culprit. If the pH is below the optimal range (10.5-11.5), the fixation reaction will be incomplete.[4][5] Conversely, if the pH is excessively high, the rate of hydrolysis can outpace the rate of fixation.[2]
-
Cause B: Dyeing Temperature is Too High: As this compound is a cold-brand dye, temperatures above 40°C will significantly accelerate the hydrolysis of the dye, leading to a substantial loss of active dye molecules.[1][2][3]
-
Cause C: Hard Water: The presence of calcium and magnesium ions in hard water can interfere with the dye-fiber bonding, leading to reduced color yield.[9]
Solutions:
-
Accurate pH Measurement and Control: Regularly check and adjust the pH of the dyebath to maintain it within the 10.5-11.5 range during the fixation stage.
-
Strict Temperature Adherence: Do not exceed the recommended maximum temperature of 40°C for this compound.
-
Use of Sequestering Agents: If water hardness is a concern, add a sequestering agent to the dyebath to chelate the metal ions.
Issue 3: Low Wash Fastness and Color Bleeding
Q: The color of the dyed fabric bleeds significantly during washing. How can I improve the wash fastness?
Poor wash fastness is typically due to the presence of unfixed, hydrolyzed dye that has not been adequately removed from the fabric.[9]
-
Cause: Inadequate Washing-Off Procedure: After the fixation stage, any hydrolyzed dye is only loosely attached to the fabric surface. If not thoroughly washed off, it will bleed during subsequent laundering.[10]
Solution:
-
Thorough Soaping: After dyeing, a rigorous washing-off process, often called "soaping," is critical. This is typically done at a high temperature (around 95-98°C) with a detergent to effectively remove all unfixed and hydrolyzed dye particles.[9] This ensures that only the covalently bonded, fixed dye remains on the fabric, resulting in excellent wash fastness.
Data Presentation: Optimal Dyeing Parameters
| Parameter | Optimal Range | Rationale |
| Dyeing Temperature | 20°C - 40°C | Promotes level dyeing and minimizes hydrolysis for this cold-brand dye.[1] |
| Fixation pH | 10.5 - 11.5 | Activates cellulose fibers for covalent bonding with the dye.[4][5] |
| Electrolyte (Salt) | Varies by shade | Neutralizes fiber-dye repulsion to aid in dye exhaustion.[7][8] |
| Alkali | Soda Ash or similar | Used to raise the pH to the optimal range for fixation. |
Experimental Protocol: Exhaustion Dyeing of Cotton with this compound
This protocol outlines a standard laboratory procedure for dyeing cotton fabric.
-
Preparation:
-
Ensure the cotton fabric is properly scoured and bleached to remove impurities.
-
Prepare a stock solution of this compound.
-
-
Dyebath Setup:
-
Set up a dyebath with a specific liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 gram of fabric).
-
Add the required amount of dye from the stock solution.
-
Add a sequestering agent if using hard water.
-
-
Exhaustion Phase:
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature (around 25°C).
-
Add the required amount of salt (e.g., sodium chloride).
-
Run for 30 minutes to allow for the exhaustion (adsorption) of the dye onto the fabric.
-
-
Fixation Phase:
-
Gradually add the pre-dissolved alkali (e.g., soda ash) to the dyebath in portions over 15 minutes to raise the pH to 10.5-11.5.
-
Continue the dyeing process at a controlled temperature (e.g., 30-40°C) for 60-90 minutes for fixation.
-
-
Wash-off (Soaping):
-
Drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize with a dilute acetic acid solution.
-
Perform a soaping wash at 95-98°C with a suitable detergent for 15-20 minutes to remove all unfixed dye.[9]
-
Rinse with hot and then cold water until the water runs clear.
-
Dry the fabric.
-
Visualizations
Caption: Experimental workflow for dyeing with this compound.
Caption: The balance between fixation and hydrolysis.
References
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
-
InSpec. (2025, November 19). The 5 Most Common Dyeing Defects and How to Fix Them: A QC Manager's Guide. Retrieved from [Link]
-
My Textile Notes. (2009, June 15). Defects in Dyeing with Reactive Dyes. Retrieved from [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021, August 25). What factors affect the fixation rate of reactive dyes? Retrieved from [Link]
-
Scribd. (n.d.). Textile Dyeing Troubleshooting Guide. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye. Retrieved from [Link]
-
Vipul Organics. (2025, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of orange reactive dye. Retrieved from [Link]
-
Textile Flowchart. (2022, May 30). Different Types of Dyeing Defects in Fabric and Their Causes and Remedies. Retrieved from [Link]
-
IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Retrieved from [Link]
-
Cellulose Chemistry and Technology. (2021, July 31). OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC. Retrieved from [Link]
-
Hangzhou Fucai Chem Co., Ltd. (2021, December 9). Operating Process Of Reactive Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
-
Fibre2Fashion. (n.d.). Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). K/S values (Reactive Orange 16 at 40 °C, with addition of different.... Retrieved from [Link]
-
Megha International. (n.d.). This compound. Retrieved from [Link]
-
J-Stage. (n.d.). Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. Retrieved from [Link]
-
Journal of Scientific and Engineering Research. (2017). Effect of Temperature on Dyeing Cotton Knitted Fabrics with Reactive Dyes. Retrieved from [Link]
-
Cowintprinting.com. (2022, June 17). Hydrolysis of reactive dyes. Retrieved from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 4. irjet.net [irjet.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 9. textileinfohub.com [textileinfohub.com]
- 10. mytextilenotes.blogspot.com [mytextilenotes.blogspot.com]
Methods to reduce the hydrolysis of Reactive Orange 1 in solution.
A Guide for Researchers on Mitigating Hydrolysis in Aqueous Solutions
Welcome to the technical support guide for Reactive Orange 1. As Senior Application Scientists, we understand that the success of your experiments hinges on the stability and reactivity of your reagents. The hydrolysis of reactive dyes is a critical challenge that can impact experimental outcomes, leading to reduced efficiency, poor reproducibility, and inaccurate data. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights to control and minimize the hydrolysis of this compound in your work.
Part 1: Understanding the Challenge of Hydrolysis
Q1: What is this compound, and why is its hydrolysis a significant issue in a research setting?
This compound (C.I. 17907) is a monoazo dye featuring a dichlorotriazine reactive group.[1] This triazine ring is the key to its functionality; it is designed to form a stable, covalent bond with nucleophilic groups (like hydroxyl groups on cellulose or amino groups on proteins) under alkaline conditions.[2]
However, in an aqueous alkaline solution, the dye doesn't just react with your substrate. It also inevitably reacts with the surrounding water molecules, specifically the hydroxyl ions (OH⁻). This competing reaction is known as hydrolysis .[3][4]
Why it matters for researchers:
-
Loss of Reactivity: Once hydrolyzed, the dye is deactivated. A chlorine atom on the triazine ring is replaced by a hydroxyl group, rendering the dye incapable of forming a covalent bond with the target substrate.[5] This leads to a direct loss of active reagent from your solution.
-
Inaccurate Quantification: If you are using the dye as a label or probe, hydrolysis leads to an overestimation of the amount of active dye available, compromising the stoichiometry of your reactions.
-
Poor Conjugation Efficiency: In bioconjugation or surface modification experiments, hydrolysis reduces the yield of the desired dye-substrate conjugate.
-
Experimental Artifacts: The hydrolyzed dye has very similar physical properties (like diffusion and adsorption) to the active dye.[5] It can still physically adhere to surfaces and biomolecules, leading to high background signals and poor wash fastness, which can be misinterpreted as successful covalent binding.[5][6]
Q2: What is the chemical mechanism of hydrolysis for this compound?
The hydrolysis of this compound is a nucleophilic aromatic substitution reaction. The electron-withdrawing nitrogen atoms in the triazine ring make the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.
Under the alkaline conditions required for the conjugation reaction, a high concentration of hydroxyl ions (OH⁻) is present. These ions act as potent nucleophiles, attacking one of the electrophilic carbon atoms on the triazine ring. This results in the displacement of a chloride ion (Cl⁻) and the formation of a hydroxylated, inactive dye molecule.
Caption: Mechanism of this compound hydrolysis.
Part 2: Proactive Strategies for Minimizing Hydrolysis
Q3: My this compound solution appears to be degrading. What are the primary factors I need to control?
The rate of hydrolysis is not constant; it is highly dependent on the experimental conditions. By understanding and controlling these factors, you can significantly extend the useful life of your dye solution. The most critical factors are pH, temperature, and time.[7]
| Factor | Effect on Hydrolysis Rate | Scientific Rationale | Citation(s) |
| pH | Increases dramatically with higher pH. | A higher pH means a higher concentration of OH⁻ ions, the nucleophile responsible for the hydrolysis reaction. This increases the frequency of collisions and accelerates the reaction. | [3][5][6][7] |
| Temperature | Increases significantly with higher temperature. | Like most chemical reactions, the rate of hydrolysis increases with temperature as molecules have more kinetic energy, leading to more frequent and energetic collisions. | [2][3][5][7] |
| Time | Hydrolysis is cumulative over time. | The longer the dye is exposed to hydrolyzing conditions (especially high pH), the greater the percentage of dye that will become inactive. | [3][7] |
| Dye Concentration | Higher concentration can decrease the rate. | At higher concentrations, dye molecules may aggregate. This can sterically hinder the approach of OH⁻ ions to the reactive sites, thereby slowing the rate of hydrolysis. | [5][6] |
| Electrolytes (Salts) | Effect can be complex. | Salts like NaCl are added to increase the dye's affinity for a substrate by neutralizing surface charges.[2] Some sources suggest high salt concentration can decrease the hydrolysis rate, potentially by promoting aggregation.[7] Others report that higher electrolyte concentrations increase hydrolysis.[5][6] This suggests the effect may be system-dependent. | [2][5][6][7] |
Q4: What are the best practices for pH management when working with this compound?
Managing pH is a balancing act. Alkaline conditions are necessary to deprotonate the target functional groups (e.g., cellulose hydroxyls) to make them nucleophilic enough to react with the dye.[2] However, these same conditions accelerate hydrolysis.
For Storage (Aqueous Stock Solutions):
-
Optimal pH Range: To ensure long-term stability, aqueous solutions of reactive dyes should be maintained at a slightly acidic to neutral pH, ideally between 5.0 and 6.5 .[8]
-
Method: Use a buffer system (e.g., a phosphate or acetate buffer) to maintain the pH. A patent suggests that chelating agents like dicarboxylic acids (e.g., succinic acid) or amino carboxylates can also be used to stabilize the pH of aqueous dye compositions during storage.[8]
For Reaction/Conjugation:
-
Use the Mildest Effective Alkali: The goal is to find the "sweet spot" where the fixation reaction proceeds efficiently without causing excessive hydrolysis. For highly reactive dyes like dichlorotriazines, a weak alkali such as sodium bicarbonate (NaHCO₃), which creates a pH around 10-11, is often sufficient.[2] Avoid strong alkalis like sodium hydroxide unless absolutely necessary and validated for your specific application.
-
Two-Step Addition: A highly effective strategy is to allow the dye to adsorb to the substrate under neutral or slightly acidic conditions first. Then, initiate the reaction by adding the alkali. This minimizes the time the dye spends in a high-pH solution before it has a chance to react with the target.
Q5: What is the recommended experimental workflow for preparing and using a this compound solution to minimize hydrolysis?
Time and temperature are your most valuable resources for controlling hydrolysis. The following protocol outlines a best-practice workflow.
Experimental Protocol: Preparation and Use of an Alkaline Dye Solution
-
Prepare Stock Solutions Separately:
-
Dye Stock: Prepare a concentrated stock solution of this compound in deionized water or a suitable buffer (pH 5.0-6.5). Store this solution refrigerated (2-8°C) and protected from light.
-
Alkali Stock: Prepare a separate stock solution of your chosen alkali (e.g., sodium carbonate or sodium bicarbonate).
-
-
Control Temperature:
-
Mix Immediately Before Use:
-
Crucial Step: Only mix the dye solution and the alkali solution immediately before you intend to start the reaction.[2][7]
-
Calculate the required volumes of dye stock, alkali stock, and any other reagents (like salt) for your final reaction volume.
-
Add the alkali to your reaction vessel containing the substrate and other components, and then immediately add the dye stock to initiate the reaction.
-
-
Minimize Reaction Time:
-
Optimize your reaction time. Allow enough time for sufficient fixation to your substrate, but avoid unnecessarily long incubations in the alkaline solution, as hydrolysis will continue throughout the process.
-
Q6: Can solution additives, such as surfactants, be used to stabilize this compound?
Yes, certain additives can influence the rate of hydrolysis, but their effects can be complex.
-
Surfactants: The effect of nonionic surfactants is highly dependent on their concentration relative to their critical micelle concentration (CMC).
-
Below CMC: The surfactant acts as a dispersant, which can actually accelerate the rate of hydrolysis.[9]
-
Above CMC: The surfactant molecules form micelles. The dye molecules can become solubilized within these micelles. This encapsulation shields the dye's reactive group from the hydroxyl ions in the bulk solution, leading to a slower rate of hydrolysis.[9] This is a viable strategy for stabilization, but requires careful optimization of the surfactant type and concentration for your specific system.
-
Part 3: Analysis and Quality Control
Q7: How can I quantitatively measure the degree of hydrolysis in my this compound solution?
To ensure the quality and reactivity of your dye solution, it is essential to have a method to distinguish the active dye from its hydrolyzed, inactive form. The most reliable and widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC) .[10][11]
The active (dichlorotriazine) and hydrolyzed (monochloro-monohydroxy-triazine) forms of the dye have slightly different polarities, which allows them to be separated on a reverse-phase HPLC column.
Caption: General workflow for quantifying dye hydrolysis via HPLC.
Conceptual HPLC Protocol:
-
Sample Preparation: Take an aliquot from your dye solution at a specific time point. Immediately neutralize it to pH 7 with a dilute acid to stop any further hydrolysis.[11]
-
Chromatographic Separation: Inject the neutralized sample into an HPLC system equipped with a C18 reverse-phase column.[11]
-
Mobile Phase: Use a gradient elution method, typically with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium dihydrogen phosphate). An ion-pairing agent such as tetrabutylammonium bromide is often added to improve separation.[11][12]
-
Detection: Monitor the column eluent with a UV-Vis detector set to the maximum absorbance wavelength (λ-max) of this compound.
-
Quantification: The active and hydrolyzed forms of the dye will elute at different retention times. By integrating the area under each peak, you can determine the relative percentage of each species in your solution.[10]
Other less common methods include Thin-Layer Chromatography (TLC) for a qualitative assessment and Capillary Electrophoresis (CE).[10][13]
Frequently Asked Questions (FAQs)
-
FAQ 1: Is the hydrolyzed form of this compound useful for anything? For applications requiring a covalent bond, the hydrolyzed dye is inactive and considered waste.[5] It behaves more like a direct dye, binding non-covalently, which results in very poor wash fastness.
-
FAQ 2: How does the hydrolysis of this compound compare to vinyl sulfone (VS) dyes? The reactive group chemistry dictates stability. This compound is a dichlorotriazine dye. Other dyes use vinyl sulfone (SO₂CH=CH₂) groups. While both are susceptible to hydrolysis, their reactivity and stability profiles differ. Some sources suggest that vinyl sulfone dyes are generally more prone to hydrolysis than triazinyl dyes under typical alkaline dyeing conditions.[7]
-
FAQ 3: What is the best way to store a powdered, solid sample of this compound? In its solid, powdered form, the dye is quite stable. Store it in a tightly sealed container in a cool, dry, dark place to protect it from moisture and light. Hydrolysis is primarily a concern once the dye is dissolved in water.[5]
References
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. [Link]
-
Cowintprinting.com. Hydrolysis of reactive dyes. [Link]
-
Define Textile. Hydrolysis of Reactive dyes. [Link]
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. [Link]
-
Textile Today. (2025, March 20). Reactive printing and hydrolysis: Causes, effects, and solutions. [Link]
-
iSuoChem. (2021, January 3). What is most afraid of reactive dyes? The color difference caused by hydrolysis?[Link]
- Google Patents. (1998). US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition.
-
ResearchGate. (2023, September 8). How hydrolysis of Reactive Dyes can be measured?[Link]
-
NC State Repository. (2012). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. [Link]
-
IRJET. (2015). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. [Link]
-
ResearchGate. (2025, August 6). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. [Link]
-
AEETT. LIGHT STABILIZATION OF REACTIVE AZO DYES BY SCREENING OF THE PHOTOCHEMICALLY ACTIVE LIGHT. [Link]
-
J-Stage. (2005). Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. [Link]
-
World Dye Variety. (2012, May 9). This compound. [Link]
-
Sci-Hub. Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 4. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 5. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 6. What is most afraid of reactive dyes? The color difference caused by hydrolysis? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. textileapex.com [textileapex.com]
- 8. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irjet.net [irjet.net]
- 12. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Enhancing the photostability of Reactive Orange 1 for fluorescence microscopy.
Technical Support Center: Enhancing the Photostability of Reactive Orange 1
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maximizing the performance of this versatile fluorophore. This guide moves beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and achieve robust, reproducible results in your fluorescence microscopy experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the mechanisms of photobleaching.
Q1: What is this compound and why is its photostability a concern in fluorescence microscopy?
A: this compound is a monoazo reactive dye, characterized by a single azo bond (-N=N-) in its chromophore.[1] Its "reactive" nature comes from a dichlorotriazine group, which allows it to form stable covalent bonds with substrates, particularly cellulose fibers in the textile industry.[1] While excellent for dyeing fabrics, its application in fluorescence microscopy requires careful consideration of its photostability.
Photostability is the ability of a fluorophore to resist photochemical destruction, or photobleaching, when exposed to excitation light.[2] Dyes like this compound, when used in microscopy, are subjected to high-intensity light (often from lasers) to induce fluorescence. This intense illumination can trigger irreversible chemical reactions that destroy the fluorophore, leading to a rapid loss of signal.[3][4] This is particularly problematic for quantitative studies or time-lapse imaging, where a stable signal is critical.[4]
Q2: What is the primary mechanism that causes this compound to photobleach?
A: The primary mechanism of photobleaching for most organic dyes, including azo dyes, involves the generation of Reactive Oxygen Species (ROS).[3][5][6][7] The process can be broken down into a few key steps:
-
Excitation: The fluorophore absorbs a photon from the excitation light, moving from its stable ground state (S₀) to an excited singlet state (S₁).[3]
-
Intersystem Crossing: While most molecules will relax back to the ground state and emit a fluorescent photon, a small fraction will undergo "intersystem crossing" to a long-lived, highly reactive triplet state (T₁).[2][8]
-
ROS Generation: In this triplet state, the fluorophore can transfer its energy to molecular oxygen (³O₂) present in the sample environment.[5][7] This creates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent.[5] Electron transfer can also occur, forming other ROS like superoxide radicals.[5]
-
Irreversible Damage: These ROS then attack the fluorophore molecule itself (or neighboring ones), leading to irreversible covalent bond cleavage and destruction of the chromophore.[2] This renders the molecule permanently non-fluorescent.[2]
This entire destructive cascade is initiated by the very light required to make the dye fluoresce, creating a fundamental challenge for microscopists.
Caption: The photobleaching pathway of a typical organic fluorophore.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Q: My this compound signal is bright initially but fades in seconds under the microscope. What's happening and how can I fix it?
A: This is a classic case of rapid photobleaching. The high-intensity excitation light is quickly generating ROS, which are destroying your dye. The solution is a multi-pronged approach involving both chemical intervention and optimization of your imaging parameters.
Solution 1: Implement an Antifade Mounting Medium
The most effective way to combat photobleaching is to use a mounting medium containing antifade reagents.[9][10] These are chemicals that suppress the formation or action of ROS. You have two main choices: commercial solutions or "home-brew" recipes.
| Reagent Type | Examples | Pros | Cons |
| Commercial | ProLong™ series, Vectashield®, SlowFade™ | High-quality, consistent, ready-to-use. Some are hardening, which immobilizes the sample. | More expensive. Some formulations may quench initial fluorescence intensity.[11][12] |
| Home-Brew | n-propyl gallate (NPG), DABCO, Glucose Oxidase system | Inexpensive, customizable concentrations.[13] | Can be variable between batches. Some reagents are toxic (e.g., PPD). NPG can be difficult to dissolve.[14] |
Authoritative Insight: While commercial antifades offer convenience, a "home-brew" Glucose Oxidase (GOx) system is exceptionally effective. It works by enzymatically removing dissolved oxygen from the sample, thereby eliminating the primary fuel for ROS generation.
Protocol: Preparing a Glucose Oxidase (GOx) Antifade System
This protocol describes an enzymatic oxygen scavenging system that actively removes molecular oxygen from the mounting medium.
Required Reagents:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
β-D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glycerol
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
GOx Stock (10 mg/mL): Dissolve 10 mg of Glucose Oxidase in 1 mL of PBS. Aliquot and store at -20°C.
-
Catalase Stock (10 mg/mL): Dissolve 10 mg of Catalase in 1 mL of PBS. Aliquot and store at -20°C.
-
Glucose Stock (20% w/v): Dissolve 2 g of β-D-Glucose in 10 mL of PBS. Allow it to sit overnight for mutarotation to equilibrate.[15] Store at 4°C.
-
-
Prepare Final Mounting Medium (prepare fresh before use):
-
In a microcentrifuge tube, combine:
-
80 µL PBS
-
10 µL 20% Glucose Stock
-
1 µL GOx Stock
-
1 µL Catalase Stock
-
-
For a higher refractive index, you can prepare this in a glycerol/PBS mixture (e.g., 50% glycerol).[16]
-
-
Mounting the Sample:
-
Place a small drop (~10-20 µL) of the final GOx mounting medium onto your slide.
-
Carefully lower the coverslip with your specimen onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to create an airtight chamber. This is critical for the oxygen scavenging system to work effectively.[16]
-
Solution 2: Optimize Your Microscope Imaging Parameters
Chemical solutions should always be paired with smart imaging practices. The goal is to use the minimum number of photons necessary to get your data.
-
Reduce Excitation Power: This is the most direct way to reduce photobleaching.[8][17] The relationship between excitation power and photobleaching is often non-linear, meaning even a small reduction in laser power can have a significant positive effect on dye stability.[17]
-
Minimize Exposure Time: Only expose your sample to light when actively acquiring an image.[8][10] Use the shutter to block the light path when searching for a field of view or focusing. If possible, focus on a nearby area and then move to your target region for the final image capture.[4][18]
-
Use a Sensitive Detector: A high quantum efficiency camera or photomultiplier tube (PMT) can detect weaker signals, allowing you to reduce the excitation power and/or exposure time while maintaining a good signal-to-noise ratio.
-
Choose the Right Filters: Ensure your filter sets are optimized for this compound. Using filters that efficiently transmit the desired wavelengths while blocking others reduces unnecessary light exposure.
Caption: A logical workflow for troubleshooting photostability issues.
References
-
Choosing the B(right)est Fluorescent Protein: Photostability. (2017). Addgene Blog. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). Photochemistry and Photobiology. [Link]
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. (2014). PubMed. [Link]
-
Stability enhancement of fluorophores for lighting up practical application in bioimaging. (2019). Chemical Society Reviews. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). ResearchGate. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). Semantic Scholar. [Link]
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2013). CoLab.
-
Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. (2011). NIH National Center for Biotechnology Information. [Link]
-
Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. (1993). ResearchGate. [Link]
-
Antifade Mixtures for Fluorescence Microscopy. (n.d.). UMass Amherst. [Link]
-
Effect of excitation intensity on the count rates as well as photophysical properties of single ATTO 542 (rhodamine), AlexaFluor 647 (cyanine), and ATTO 647 N (carbopyronine) dyes. (2019). ResearchGate. [Link]
-
Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022). Advanced Materials. [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (n.d.). Bitesize Bio. [Link]
-
Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. (2023). YouTube. [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. [Link]
-
Fluorescence Microscopy Errors. (n.d.). Evident Scientific. [Link]
-
Mounting Media and Antifade Reagents. (n.d.). SciSpace. [Link]
-
The photofading mechanism of commercial reactive dyes on cotton. (2018). ResearchGate. [Link]
-
GLUCOSE OXIDASE. (n.d.). Megazyme. [Link]
-
Fluorescence Mounting Mounting Media. (2024). Core for Imaging Technology & Education. [Link]
-
Photobleaching in Fluorescence Microscopy. (2021). AZoLifeSciences. [Link]
-
Fluorescence Excitation and Emission Fundamentals. (n.d.). Florida State University. [Link]
-
Photobleaching. (n.d.). Wikipedia. [Link]
-
Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (2017). ResearchGate. [Link]
-
Glucose Oxidase Reagent Set. (n.d.). Grupo Moscaro. [Link]
-
This compound. (2012). World dye variety. [Link]
-
This compound - Affordable Price for High-Quality Textile Dye. (n.d.). Megha International. [Link]
-
Mechanisms of high-order photobleaching and its relationship to intracellular ablation. (2011). Optics Express. [Link]
-
Photobleaching of Fluorescent Dyes in Polymer Films. (2013). Case Western Reserve University. [Link]
- CN102898868A - Reactive orange dye and preparation method thereof. (n.d.).
-
Properties of Reactive Orange 16 dye. (2021). ResearchGate. [Link]
-
Reactive Orange 16. (n.d.). PubChem. [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. Methods and Tips [bio.umass.edu]
- 14. scispace.com [scispace.com]
- 15. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Fluorescence Microscopy Errors [evidentscientific.com]
Common impurities in commercial Reactive Orange 1 and their removal.
This guide serves as a technical resource for researchers, scientists, and professionals in drug development utilizing commercial-grade C.I. Reactive Orange 1. It provides in-depth troubleshooting, frequently asked questions, and validated protocols for identifying and removing common impurities that can significantly impact experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purity and handling of commercial this compound.
Q1: What are the primary impurities found in commercial-grade this compound?
Commercial this compound is rarely a pure compound. Due to its synthesis process and application requirements, it typically contains a mixture of components. The most significant impurities include:
-
Hydrolyzed Reactive Dye: This is an inactive form of the dye where the reactive group has reacted with water instead of the target substrate.[1][2][3] It is a major impurity that can arise during manufacturing, storage, or the dyeing process itself under alkaline conditions.[3]
-
Inorganic Salts: Large quantities of salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are used during the "salting out" phase of synthesis to precipitate the dye and are also added during the dyeing process to enhance dye uptake by fibers.[4][5] Consequently, the commercial powder can have a high salt content.
-
Synthesis Byproducts: The manufacturing process, which involves diazotization, coupling, and condensation reactions, can lead to the formation of side-products and isomers.[6][7]
-
Unreacted Starting Materials: Trace amounts of the initial reactants, such as 2-aminobenzenesulfonic acid or 7-amino-4-hydroxynaphthalene-2-sulfonic acid, may remain in the final product.[6]
Q2: Why is the hydrolyzed form of this compound a problem in experiments?
The key feature of a reactive dye is its ability to form a covalent bond with a substrate, like cellulose fibers.[8] This reaction is facilitated by the dye's reactive group. Hydrolysis occurs when this reactive group reacts with hydroxyl ions (OH⁻) from water, a side reaction that competes with the desired dyeing reaction.[2] The resulting hydrolyzed dye is inactive and can no longer form a covalent bond.[1][3] Its presence leads to several issues:
-
Reduced Reaction Efficiency: The hydrolyzed dye contributes to the overall dye concentration but does not participate in the intended reaction, leading to lower yields and inaccurate stoichiometric calculations.
-
Poor Wash Fastness: In textile applications, the hydrolyzed dye is only loosely held on the fiber surface and is easily washed off, leading to color bleeding and high levels of colored effluent.[2][9]
-
Inconsistent Results: A variable ratio of active to hydrolyzed dye between different batches can cause significant variability in experimental outcomes.
Q3: How do inorganic salt impurities affect my research?
While essential for the dyeing process, high concentrations of residual inorganic salts in the dye powder can be detrimental in a laboratory setting:
-
Inaccurate Weight Measurements: A significant portion of the powder's weight may be from salt, not the dye itself. This leads to errors when preparing solutions based on weight/volume, resulting in lower-than-expected dye concentrations.
-
Solubility Issues: High salt content can suppress the solubility of the dye in certain solvents or buffer systems.
-
Interference with Analytical Techniques: Salts can interfere with techniques like mass spectrometry and can cause issues in chromatographic separations.[10]
-
Undesired Ionic Strength: In biological or chemical assays, the introduction of high, unquantified salt concentrations can alter the ionic strength of solutions, potentially affecting reaction kinetics, protein stability, or cell behavior.
Q4: Can I use commercial this compound directly for sensitive applications?
For non-critical applications like general textile dyeing, commercial-grade dye may suffice. However, for sensitive research applications such as biochemical assays, conjugation studies, or analytical standard preparation, using the dye "as is" is strongly discouraged. The presence of hydrolyzed dye, salts, and other byproducts can lead to unreliable and irreproducible results. Purification is a critical prerequisite for obtaining accurate data.
Q5: How can I assess the purity of my this compound sample?
A multi-step approach is recommended:
-
Spectrophotometry (UV-Vis): Provides a quick estimate of dye concentration but cannot distinguish between the active and hydrolyzed forms or other colored impurities.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying the active dye, its hydrolyzed form, and other organic impurities.[11][12] An HPLC method using a C18 reverse-phase column is commonly employed for analyzing reactive dyes.[2][11]
-
Conductivity Measurement: A simple way to estimate the presence of inorganic salts. A solution of the dye will have a significantly higher conductivity if a large amount of salt is present.
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and links them to potential impurity-related causes.
| Problem Encountered | Probable Cause | Recommended Solution |
| Low color yield or poor staining intensity. | High percentage of inactive, hydrolyzed dye in the commercial product.[2][3] | Assess the ratio of active to hydrolyzed dye using HPLC. If the hydrolyzed fraction is high, consider purchasing a higher-purity grade or purifying the dye in-house. |
| Inconsistent results between different dye lots. | Batch-to-batch variability in the concentration of impurities (hydrolyzed dye, salts, byproducts). | Characterize each new lot of dye for purity before use. Standardize the dye by purifying it to remove interfering substances. |
| UV-Vis absorbance does not correlate with observed staining. | The measured absorbance is a sum of all colored species, including the inactive hydrolyzed form.[2] | Use HPLC to quantify the concentration of the active dye specifically.[11] Calibrate your experiments based on the active dye concentration, not the total dye concentration. |
| Precipitate forms when preparing concentrated stock solutions. | High inorganic salt content reduces the solubility of the dye in the solvent.[4] | Perform a desalination procedure, such as dialysis, on the commercial dye powder before preparing solutions. |
| Poor wash fastness; color bleeds significantly during washing steps. | The color is primarily from physically adsorbed, hydrolyzed dye, which has a low affinity for the substrate and is not covalently bound.[3][9] | Ensure the reaction (dyeing) conditions (e.g., alkaline pH) are optimal for covalent bonding. Implement a rigorous post-reaction washing protocol with surfactants to remove all unbound dye.[2] |
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for impurity removal and analysis.
Impurity Identification and Removal Workflow
The following diagram illustrates a logical workflow for handling a new batch of commercial this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irjet.net [irjet.net]
- 3. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. wrc.org.za [wrc.org.za]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. CN105860580A - Preparation method of orange reactive dye - Google Patents [patents.google.com]
- 8. meghadyes.com [meghadyes.com]
- 9. fsw.cc [fsw.cc]
- 10. Analysis of reactive dyes using high performance capillary electrophoresis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Degradation Pathways of Reactive Orange 1 under UV Irradiation
Prepared by: Senior Application Scientist, Advanced Oxidation Processes Division
This guide serves as a comprehensive technical resource for researchers and scientists investigating the degradation of Reactive Orange 1 (RO1) and similar azo dyes using UV irradiation. It provides foundational knowledge, a detailed experimental protocol, and an in-depth troubleshooting guide designed to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): The Science of RO1 Degradation
This section addresses fundamental questions regarding the mechanisms and principles governing the UV-mediated degradation of this compound.
Q1: What is this compound, and why is its degradation a key research area?
This compound (RO1) is a monoazo dye, a class of synthetic organic compounds that constitute up to 70% of all industrial colorants due to their low cost and wide range of colors.[1] Structurally, they are characterized by one or more nitrogen-nitrogen double bonds (-N=N-), which are responsible for their color. The "reactive" designation means the dye contains a group that forms a covalent bond with the substrate, such as textile fibers. This stability makes them highly resistant to conventional wastewater treatment methods.[1] Their release into aquatic ecosystems is a significant environmental concern as they are toxic, potentially carcinogenic, and their color impedes light penetration, affecting photosynthetic organisms.[1][2] Therefore, developing effective degradation methods is crucial for environmental remediation.
Q2: What are the primary mechanisms for degrading RO1 with UV light?
UV-based degradation of RO1 primarily occurs through two pathways:
-
Direct Photolysis: This involves the direct absorption of UV photons by the dye molecule, leading to its excitation and subsequent decomposition. However, for complex and stable molecules like azo dyes, this process is often slow and inefficient, resulting in incomplete mineralization.
-
Photocatalysis (Advanced Oxidation Process - AOP): This is a far more efficient method. It utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which becomes activated upon absorbing UV light.[3][4] The catalyst generates highly reactive oxygen species (ROS), which then attack and degrade the dye molecules.[3][4]
The general mechanism for photocatalysis is as follows:
-
Step 1: Excitation. A photon (hν) with energy greater than the catalyst's bandgap excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).[4]
-
Catalyst + hν → e⁻ (CB) + h⁺ (VB)
-
-
Step 2: Generation of Reactive Species. The electron-hole pairs react with water (H₂O) and dissolved oxygen (O₂) to form powerful oxidizing agents, primarily hydroxyl radicals (•OH).[4][5]
-
h⁺ + H₂O → •OH + H⁺
-
e⁻ + O₂ → •O₂⁻ (superoxide radical)
-
-
Step 3: Dye Degradation. The hydroxyl radicals, being extremely powerful and non-selective oxidants, attack the RO1 molecule, breaking it down into simpler, less harmful compounds.[5]
-
RO1 + •OH → Degradation Products
-
Q3: What are the expected degradation pathways and byproducts for an azo dye like RO1?
The degradation of azo dyes under UV/photocatalytic treatment is a multi-step process. While specific intermediates can vary with experimental conditions, the general pathway involves:
-
Azo Bond Cleavage: The initial and most critical step is the cleavage of the chromophoric azo bond (-N=N-). This results in the rapid decolorization of the solution as the molecule is broken into smaller aromatic amine fragments.[2][6]
-
Hydroxylation and Aromatic Ring Opening: The generated aromatic intermediates are subsequently attacked by hydroxyl radicals. This leads to the opening of the stable benzene and naphthalene rings.
-
Mineralization: Further oxidation breaks down the aliphatic intermediates into smaller organic acids (e.g., acetic acid, formic acid) and eventually converts them into stable, non-toxic inorganic compounds like carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., SO₄²⁻, NO₃⁻).[7]
For a closely related dye, Reactive Orange 16, studies have identified specific intermediates such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid, confirming the breakdown of the parent molecule into naphthalene and benzene derivatives before further degradation.[8][9]
Caption: Generalized degradation pathway of this compound.
Experimental Protocol: Photocatalytic Degradation of RO1 using TiO₂
This protocol provides a self-validating methodology for studying the degradation of RO1. Including control experiments is critical for trustworthy data.
1. Materials & Reagents:
-
This compound (analytical grade)
-
Titanium Dioxide (TiO₂, e.g., Degussa P25)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Methanol or Acetonitrile (HPLC grade) for analysis
-
Syringe filters (0.22 µm)
2. Apparatus:
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling jacket.
-
Magnetic stirrer and stir bars.
-
pH meter.
-
Ultrasonic bath.
-
UV-Vis Spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
3. Procedure:
-
Stock Solution Preparation: Prepare a 100 mg/L stock solution of RO1 in DI water. Store in the dark.
-
Catalyst Suspension: For a typical experiment (e.g., 100 mL volume), weigh 50 mg of TiO₂ (for a 0.5 g/L loading). Add it to the RO1 solution.
-
Adsorption-Desorption Equilibrium: Place the beaker in the photoreactor with the UV lamp off. Stir the suspension for 30-60 minutes in complete darkness. This step is crucial to distinguish between dye removal by adsorption onto the catalyst surface and removal by photocatalytic degradation. Take an initial sample (t=0) at the end of this period.
-
Initiate Photocatalysis: Turn on the UV lamp and the cooling system to maintain a constant temperature. Start a timer.
-
Sampling: Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).
-
Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ catalyst and stop the reaction.
-
Analysis:
-
Decolorization: Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at the maximum wavelength of RO1 (approx. 490 nm).[10] Calculate the degradation percentage.
-
Intermediate Identification: Analyze the filtered samples using HPLC or GC-MS to identify and quantify the degradation byproducts.[7][8]
-
-
Control Experiments (Essential for Validation):
-
Photolysis: Run the experiment with RO1 solution under UV light without the TiO₂ catalyst.
-
Adsorption: Run the experiment with RO1 solution and TiO₂ in the dark for the entire duration.
-
Caption: Standard experimental workflow for RO1 degradation.
Troubleshooting Guide for Common Experimental Issues
This section is designed to help you diagnose and solve problems you may encounter during your experiments.
| Problem Statement | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Degradation Efficiency / Slow Decolorization | 1. Suboptimal pH: The pH affects the surface charge of the photocatalyst and the speciation of the dye molecule, which governs the adsorption process—a critical precursor to degradation.[11][12] | Solution: Perform a pH optimization study (e.g., from pH 3 to 11). For TiO₂ (pzc ~6.5) and anionic dyes like RO1, acidic conditions (pH < 6.5) are often favorable as they create a positively charged catalyst surface that attracts the anionic dye via electrostatic forces. |
| 2. Incorrect Catalyst Loading: Too little catalyst provides insufficient active sites. Too much catalyst can increase solution turbidity, scattering UV light and reducing photon penetration.[6] | Solution: Conduct a catalyst loading study (e.g., 0.1 to 2.0 g/L). Plot the initial degradation rate vs. catalyst concentration to find the optimal loading where the rate plateaus. | |
| 3. Presence of Radical Scavengers: Anions commonly found in tap water or wastewater, such as carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and chloride (Cl⁻), can react with hydroxyl radicals, effectively "scavenging" them and reducing the degradation efficiency.[13] | Solution: Run a control experiment using high-purity deionized water. If performance improves, scavengers are likely present in your original water matrix. Identify and quantify them if necessary for your study's objectives. | |
| Inconsistent and Irreproducible Results | 1. Inadequate Mixing: Poor mixing leads to catalyst settling and non-uniform irradiation of the suspension, causing variable results. | Solution: Ensure a consistent and vigorous stirring speed that keeps the catalyst fully suspended without creating a deep vortex that might reduce the liquid's surface exposure to light. Use the same stir plate and stir bar for all experiments. |
| 2. Lamp Instability/Aging: UV lamp output can fluctuate during warm-up and decrease over its lifespan, leading to run-to-run variability. | Solution: Always allow the UV lamp to warm up for at least 20-30 minutes before starting the experiment to ensure a stable photon flux.[14] Periodically check the lamp's intensity with a radiometer if available. | |
| 3. Catalyst Agglomeration: Nanoparticles like TiO₂ tend to agglomerate in suspension, reducing the available surface area for photocatalysis. | Solution: Before adding the catalyst to the reactor, sonicate the suspension for 5-10 minutes. This helps to break up agglomerates and achieve a more uniform particle dispersion. | |
| Difficulty Identifying Degradation Intermediates | 1. Low Concentration of Intermediates: Many degradation byproducts are transient and exist at very low concentrations, potentially below the detection limit of your analytical instrument. | Solution: Use a more sensitive analytical technique like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[7] Alternatively, use Solid Phase Extraction (SPE) to concentrate your samples before analysis. |
| 2. Unsuitable Analytical Method: Aromatic amines and sulfonic acids are often non-volatile and thermally labile, making them difficult to analyze with standard GC-MS without derivatization. | Solution: HPLC is generally the preferred method for this type of analysis. If using GC-MS, a derivatization step to increase the volatility and stability of the analytes is required. Consult literature for appropriate derivatizing agents.[8][9] |
References
-
Ibn Mahrsi, M., et al. (2022). Photocatalytic degradation of Acridine orange dye and real textile wastewater via ZnO nanoparticle supported natural Tunisian. Desalination and Water Treatment, 258, 166–178. Available at: [Link]
-
Ameta, S. C., et al. (2013). Photocatalytic Degradation of Hazardous Dye Acridine Orange Using Semiconductor Titanium Dioxide (TiO₂). Nature Environment and Pollution Technology, 12(3), 517-522. Available at: [Link]
-
Llatance, L., et al. (2020). Degradation of Reactive Orange 84 Dye in Synthetic Waters by Heterogeneous Photocatalysis with Immobilized TiO₂ onto a Silicone-Glass Fiber Substrate. Journal of Environmental Engineering, 146(8). Available at: [Link]
-
Wang, J., et al. (2024). Degradation of Azo Dye Orange II Using BiOI/HKUST-1 Activated Persulfate under Visible Light Irradiation. Molecules, 29(13), 3028. Available at: [Link]
-
Hossain, A., & Basha, S. (2020). Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. Catalysts, 10(11), 1337. Available at: [Link]
-
Mhlongo, G. H., et al. (2024). Advances in Plant Mediated Iron Oxide Nanoparticles for Dye Colorant Degradation—A Review. Materials, 17(13), 2928. Available at: [Link]
-
Çifçi, D. İ., & Arpa, M. (2023). Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activated GA–TiO₂–Cd Composite. Gazi University Journal of Science, Part A: Engineering and Innovation, 8(4), 2300271. Available at: [Link]
-
Mendez-Arriaga, F., et al. (2008). Degradation of Reactive Azo Dyes by UV/H₂O₂: Impact of Radical Scavengers. Water Science and Technology, 57(4), 587-593. Available at: [Link]
-
Patel, H., & Bhatt, N. (2017). Activated Sludge: Decolorization and Degradation of Textile Dye Reactive Orange HE2R. International Journal of Science and Research, 6, 2319-7064. Available at: [Link]
-
Rahman, M. A., et al. (2025). Radiolytic Degradation of Reactive Orange-16: Degradation Pathways and Kinetics. ASEAN Journal of Chemical Engineering, 25(2), 225-240. Available at: [Link]
-
Sohrabi, M. R., & Ghavami, M. (2004). Identification of photooxidation degradation products of C.I. Reactive Orange 16 dye by gas chromatography-mass spectrometry. Chemosphere, 55(2), 265-271. Available at: [Link]
-
Al-Anazy, M. M., et al. (2024). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. ACS Omega. Available at: [Link]
-
Sohrabi, M. R., & Ghavami, M. (2004). Identification of photooxidation degradation products of C.I. Reactive Orange 16 dye by gas chromatography-mass spectrometry. Chemosphere, 55(2), 265-271. Available at: [Link]
-
Sahoo, D. P., et al. (2022). Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light. RSC Advances, 12(40), 26033-26044. Available at: [Link]
-
Anush, D. (2018). Photocatalytic Degradation of Dyes: An Overview. Current Catalysis, 7(1). Available at: [Link]
-
Al-Tohamy, R., et al. (2022). Photocatalytic Degradation of Azo Dye Reactive Orange 16 by TiO₂. Journal of Materials Science, 57, 1-21. Available at: [Link]
-
Ali, I., et al. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO₂ Doped with rGO/CdS under UV Irradiation. Processes, 12(7), 1400. Available at: [Link]
-
Phetpornpaisan, P., et al. (2024). Mechanistic Insights into Pigmented Rice Bran in Mitigating UV-Induced Oxidative Stress, Inflammation, and Pigmentation. Cosmetics, 11(4), 101. Available at: [Link]
-
Al-Hetlani, E., et al. (2016). The study of photocatalytic degradation of a commercial azo reactive dye in a simple design reusable miniaturized reactor with interchangeable TiO₂ nanofilm. Microchimica Acta, 183, 2235-2244. Available at: [Link]
-
Ajaz, M., et al. (2020). Azo dyes degradation by microorganisms – An efficient and sustainable approach. Journal of Hazardous Materials, 399, 122822. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. neptjournal.com [neptjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies for the Removal of Reactive Orange 1 from Industrial Effluents
Welcome to the technical support center for the remediation of industrial effluents containing Reactive Orange 1 (RO1) and other similar azo dyes. This guide is designed for researchers and scientists actively engaged in developing and optimizing dye removal strategies. Here, we move beyond simple protocols to address the complex challenges encountered during experimental work, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental designs. Our focus is on the causality behind experimental choices to empower you to make informed decisions in your research.
Reactive dyes, like RO1, are a significant environmental concern due to their complex aromatic structure, high water solubility, and resistance to degradation, which allows them to persist in ecosystems.[1] Their covalent bonding with textile fibers is efficient, but a substantial portion (15-50%) is lost to wastewater during the dyeing process.[2] This guide provides technical support for three primary removal strategies: Adsorption, Advanced Oxidation Processes (AOPs), and Biological Treatment.
Section 1: Adsorption-Based Removal Strategies
Adsorption is a widely adopted physicochemical process where dye molecules (adsorbate) adhere to the surface of a porous solid (adsorbent). Its operational simplicity and cost-effectiveness make it a compelling choice, especially when using low-cost adsorbents derived from waste biomass.[3][4]
Frequently Asked Questions (FAQs): Adsorption
Q1: What makes an adsorbent effective for this compound? A: Key characteristics include a high specific surface area, a porous structure, and favorable surface chemistry. For anionic dyes like RO1, a positively charged surface at the experimental pH enhances electrostatic attraction. The presence of functional groups that can participate in hydrogen bonding or π–π stacking with the dye's aromatic rings also significantly improves adsorption capacity.[3]
Q2: How do I choose between Langmuir and Freundlich isotherm models? A: The choice depends on the nature of the adsorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model is empirical and describes multilayer adsorption onto a heterogeneous surface. Generally, if your experimental data plateaus at higher concentrations, it suggests surface saturation, and the Langmuir model is often a better fit.[3][5] A high correlation coefficient (R²) for a given model indicates a better fit to your experimental data.[5]
Q3: Can I regenerate and reuse my adsorbent? A: Yes, reusability is a critical factor for economic viability. Desorption can often be achieved by shifting the pH to an alkaline range (e.g., using a 0.1 M NaOH solution), which weakens the electrostatic attraction between the anionic dye and the adsorbent surface, causing the dye to detach.[3] The adsorbent is then rinsed to neutrality and dried before reuse.[3] It is crucial to perform several adsorption-desorption cycles to evaluate the long-term stability and sustained efficiency of the material.[3]
Troubleshooting Guide: Adsorption Experiments
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Dye Removal Efficiency | 1. Suboptimal pH: The surface charge of the adsorbent and the ionization state of the dye are pH-dependent. For anionic dyes like RO1, a lower pH (typically 3-5) protonates the adsorbent surface, creating positive charges that attract the negatively charged sulfonate groups of the dye.[3][5] 2. Insufficient Adsorbent Dosage: The number of available active sites is too low for the given dye concentration.[6] 3. Inadequate Contact Time: The system has not reached equilibrium. Adsorption is a time-dependent process.[7] | 1. Optimize pH: Conduct batch experiments across a pH range (e.g., 2 to 10) to identify the optimal value where electrostatic attraction is maximized. 2. Perform a Dosage Study: Vary the adsorbent mass (e.g., 0.5 to 3.5 g/L) while keeping other parameters constant. Plot removal efficiency vs. dosage to find the point of diminishing returns, which is your optimal dose.[6] 3. Conduct a Kinetic Study: Measure dye concentration at various time intervals (e.g., 5, 15, 30, 60, 120 min) until a plateau is reached. This determines the equilibrium time required for subsequent experiments.[7] |
| Inconsistent/Irreproducible Results | 1. Adsorbent Heterogeneity: Natural or waste-derived adsorbents can have non-uniform particle sizes and surface properties. 2. Temperature Fluctuations: Adsorption can be endothermic or exothermic. Inconsistent temperatures will affect the equilibrium capacity.[3] 3. Matrix Effects: The presence of other ions (salts, metals) in real effluent can compete with dye molecules for active sites.[3] | 1. Standardize Adsorbent Preparation: Sieve the adsorbent to a uniform particle size. Ensure thorough washing and drying procedures to remove impurities. 2. Control Temperature: Use a temperature-controlled shaker or water bath to maintain a constant temperature (e.g., 25 °C) throughout the experiment.[8] 3. Test with Spiked Samples: To understand the impact of real-world conditions, perform experiments on a synthetic RO1 solution spiked with common industrial salts (e.g., NaCl, Na₂SO₄) to quantify the interference. |
| Adsorption Capacity Decreases Sharply After Regeneration | 1. Incomplete Desorption: The eluent (e.g., NaOH) is not effectively removing all adsorbed dye molecules, leaving active sites blocked.[3] 2. Structural Damage: The regeneration process (e.g., harsh pH or high temperature) may be damaging the porous structure or functional groups of the adsorbent. | 1. Optimize Regeneration: Test different eluents (e.g., ethanol, methanol) or increase the concentration/contact time of the current eluent. Analyze the adsorbent post-regeneration to confirm dye removal. 2. Use Milder Conditions: Explore less aggressive regeneration methods. Characterize the adsorbent (e.g., using FTIR or SEM) before and after multiple regeneration cycles to check for structural degradation. |
Standard Protocol: Batch Adsorption Kinetics Study
This protocol outlines the steps to determine the contact time required to reach equilibrium for the adsorption of this compound onto an adsorbent.
-
Prepare Dye Stock Solution: Prepare a 1000 mg/L stock solution of this compound in deionized water. From this, prepare a 50 mg/L working solution.
-
Setup Experimental Flasks: Add a fixed dose of your adsorbent (e.g., 1.5 g/L) to a series of Erlenmeyer flasks, each containing 100 mL of the 50 mg/L dye solution.[6]
-
pH Adjustment: Adjust the pH of the solution in each flask to the pre-determined optimum (e.g., pH 3.0) using 0.1 M HCl or 0.1 M NaOH.[5]
-
Initiate Adsorption: Place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).
-
Collect Samples: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a sample from one of the flasks.
-
Separate Adsorbent: Immediately centrifuge the collected sample at 4000 rpm for 10 minutes or filter it through a 0.45 µm syringe filter to separate the adsorbent particles.
-
Analyze Dye Concentration: Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a UV-Vis spectrophotometer. Use a pre-established calibration curve to determine the final dye concentration.
-
Calculate Adsorption Capacity: Calculate the amount of dye adsorbed per unit mass of adsorbent at time t (q_t) using the formula: q_t = (C_0 - C_t) * V / m where C_0 is the initial concentration, C_t is the concentration at time t, V is the volume of the solution, and m is the mass of the adsorbent.
-
Determine Equilibrium: Plot q_t versus time. The point at which the curve flattens indicates the equilibrium time.
Visualization: Adsorption Experimental Workflow
Caption: Workflow for a typical batch adsorption experiment.
Section 2: Advanced Oxidation Processes (AOPs)
AOPs are powerful chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).[9][10] The •OH radical is a non-selective, powerful oxidant capable of mineralizing complex organic molecules like RO1 into simpler, less harmful compounds such as CO₂, H₂O, and inorganic salts.[11] The Fenton process (Fe²⁺ + H₂O₂) is a prominent AOP due to its high efficiency and relatively low cost.[10][12]
Frequently Asked Questions (FAQs): AOPs
Q1: What is the mechanism of the Fenton process? A: The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺) to produce hydroxyl radicals (•OH).[10] The reaction is most efficient under acidic conditions (pH ~3). The simplified core reactions are:
-
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
The generated •OH then attacks the dye molecule, breaking the chromophoric azo bonds (–N=N–) and aromatic rings, leading to decolorization and degradation.[11]
Q2: Why is pH control so critical in the Fenton process? A: The pH dictates the speciation of iron and the stability of H₂O₂. At pH values above 4, ferric iron (Fe³⁺) begins to precipitate as ferric hydroxide (Fe(OH)₃), which removes the catalyst from the solution and reduces efficiency.[13] At very low pH (<2.5), the reaction slows down as H₂O₂ can form stable oxonium ions (H₃O₂⁺), making it less available to react with Fe²⁺. The optimal range is typically 2.8-3.5 for maximum •OH generation.[14]
Q3: What are the main drawbacks of the Fenton process? A: The primary challenges include the need for strict acidic pH control, the production of iron-containing sludge (Fe(OH)₃) that requires disposal, and the potential for residual iron in the treated effluent.[4] Furthermore, the cost of H₂O₂ can be a significant operational expense.[4]
Troubleshooting Guide: Fenton/Photo-Fenton Experiments
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Decolorization/Degradation | 1. Incorrect pH: As discussed, pH is the most critical parameter. If it's too high (>4), iron precipitates. If too low (<2.5), the reaction is inhibited.[14] 2. Suboptimal Fe²⁺:H₂O₂ Ratio: An excess of H₂O₂ can scavenge •OH radicals (H₂O₂ + •OH → HO₂• + H₂O). An excess of Fe²⁺ can also scavenge •OH (Fe²⁺ + •OH → Fe³⁺ + OH⁻). 3. Presence of Scavenging Ions: Certain anions in the effluent (e.g., chloride, carbonate) can react with •OH radicals, reducing their availability to degrade the dye. | 1. Verify and Adjust pH: Use a calibrated pH meter to ensure the solution is within the optimal 2.8-3.5 range before and during the reaction.[14] 2. Optimize Reagent Ratio: Perform a matrix of experiments varying the molar ratio of Fe²⁺ to H₂O₂ to find the most efficient combination for your specific effluent. Start with common literature ratios and narrow down. 3. Analyze Effluent Matrix: Characterize your wastewater for common scavenging ions. If high concentrations are present, a pre-treatment step or a higher AOP dose may be necessary. |
| Reaction Stops Prematurely | 1. Rapid Consumption of Fe²⁺: The catalytic Fe²⁺ is quickly oxidized to Fe³⁺, and the regeneration of Fe²⁺ is slow, halting the catalytic cycle. 2. Decomposition of H₂O₂: H₂O₂ can self-decompose into water and oxygen, especially at higher temperatures or non-optimal pH, without generating •OH radicals. | 1. Consider Photo-Fenton: Irradiating the solution with UV or visible light significantly accelerates the reduction of Fe³⁺ back to Fe²⁺ (Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺), regenerating the catalyst and producing an additional •OH radical.[9][10] 2. Staged H₂O₂ Dosing: Instead of adding all the H₂O₂ at once, add it incrementally over the reaction period to maintain a steady concentration and prevent scavenging reactions. |
| High Residual COD After Color Removal | Incomplete Mineralization: The chromophore (azo bond) responsible for the color has been broken, but the aromatic intermediates have not been fully degraded to CO₂ and H₂O.[15] | 1. Increase Reaction Time/Oxidant Dose: Allow more time for the •OH radicals to attack the more recalcitrant intermediate byproducts. A higher dose of Fenton's reagent may also be required. 2. Combine with Biological Treatment: Use the AOP as a pre-treatment to break down the complex dye molecule into more biodegradable fragments. The resulting effluent can then be efficiently treated by a subsequent biological process.[16] |
Standard Protocol: Fenton Oxidation of this compound
This protocol describes a typical lab-scale experiment for the degradation of RO1 using the Fenton process.
-
Prepare Solution: In a beaker, add 200 mL of a 50 mg/L this compound solution.
-
Adjust pH: While stirring with a magnetic stirrer, slowly add 0.1 M H₂SO₄ to adjust the pH of the solution to 3.0 ± 0.1.[14]
-
Add Catalyst: Add the required amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L). Allow it to dissolve completely.
-
Initiate Reaction: Add the predetermined volume of 30% hydrogen peroxide (H₂O₂) to the solution to start the reaction.[12]
-
Run Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) under continuous stirring.
-
Collect Samples: At specific time intervals (e.g., 5, 15, 30, 60 min), withdraw a 5 mL aliquot.
-
Quench Reaction: Immediately add a small amount of a strong base (e.g., 1 M NaOH) to the aliquot to raise the pH to >10. This stops the Fenton reaction by precipitating the iron catalyst.
-
Analyze Sample: Centrifuge the quenched sample to remove the precipitated iron hydroxide. Measure the absorbance of the supernatant at the λ_max of RO1 to determine the residual dye concentration. For degradation analysis, measure the Chemical Oxygen Demand (COD).
-
Calculate Efficiency: Determine the percentage of color removal and COD reduction at each time point.
Visualization: Fenton Process Mechanism
Caption: Simplified mechanism of dye degradation by the Fenton process.
Section 3: Biological Treatment Strategies
Biological treatment utilizes microorganisms to break down organic pollutants.[1] While many reactive dyes are recalcitrant to aerobic biodegradation, a combination of anaerobic and aerobic stages can be highly effective.[17] The Sequencing Batch Reactor (SBR) is a flexible system that can accommodate these different phases within a single tank, making it well-suited for treating textile effluents.[18][19]
Frequently Asked Questions (FAQs): Biological Treatment
Q1: How does an anaerobic/aerobic process decolorize azo dyes? A: The process is typically two-staged. First, under anaerobic (or anoxic) conditions, the azo bond (–N=N–), which acts as the chromophore, is reductively cleaved by non-specific microbial enzymes. This breaks the dye molecule into smaller, colorless, but often toxic and recalcitrant, aromatic amines.[17] In the subsequent aerobic stage, these aromatic amines are mineralized by different microbial communities into CO₂, H₂O, and biomass.[1]
Q2: What is a Sequencing Batch Reactor (SBR) and why is it suitable for textile wastewater? A: An SBR is a fill-and-draw activated sludge system where all treatment steps occur sequentially in the same tank: Fill, React (anoxic/aerobic), Settle, Decant, and Idle.[19] This temporal, rather than spatial, separation of processes provides excellent flexibility to create the distinct anaerobic and aerobic environments needed for complete azo dye degradation. It can also handle the fluctuations in flow and composition typical of textile industry discharges.[20]
Q3: What does "sludge acclimation" mean and why is it important? A: Sludge acclimation is the process of gradually adapting the microbial community (activated sludge) to the specific toxic or recalcitrant compounds in the wastewater, such as RO1. This is done by slowly increasing the concentration of the textile effluent in the feed over several weeks. This process selects for and enriches microorganisms capable of degrading the target pollutants, preventing shock loading and ensuring stable reactor performance.
Troubleshooting Guide: Sequencing Batch Reactor (SBR) Operation
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor Color Removal | 1. Anoxic Phase Too Short: Insufficient time for the complete reductive cleavage of the azo bonds. 2. Low Organic Substrate (BOD): The anaerobic reduction of azo dyes is a co-metabolic process requiring a primary carbon source (BOD) as an electron donor. If the wastewater has a low BOD/COD ratio, the reaction will be limited.[16] 3. High Dissolved Oxygen (DO): Presence of oxygen during the intended anoxic phase will inhibit the reductive enzymes. | 1. Optimize Cycle Times: Extend the duration of the anoxic "React" phase. Monitor color removal over time during this phase to find the optimal length. 2. Supplement Carbon Source: If the influent BOD is low, consider adding a readily biodegradable carbon source (e.g., acetate, glucose) during the anoxic phase to provide the necessary electrons for azo reduction. 3. Ensure Anoxic Conditions: Verify that the aeration system is completely off during the anoxic phase. Monitor DO levels to ensure they are near zero. |
| High Effluent COD/BOD | 1. Aerobic Phase Too Short: Inadequate time for the aerobic microorganisms to degrade the aromatic amines and other organic matter. 2. Toxicity or Inhibition: High concentrations of the dye, its byproducts, or other chemicals (e.g., salts, heavy metals) in the effluent are inhibiting microbial activity.[16] 3. Poor Sludge Settleability (Bulking): Filamentous bacteria are proliferating, leading to poor sludge settling and high suspended solids (and associated BOD) in the decanted effluent. | 1. Extend Aeration Time: Increase the duration of the aerobic "React" phase to ensure complete mineralization of intermediates. Monitor effluent COD to determine the required time. 2. Acclimate Sludge/Pre-treat: Ensure the sludge is well-acclimated. If toxicity is suspected, toxicity assays can be performed. A pre-treatment step (like AOP) might be necessary to reduce the concentration of inhibitory compounds.[16] 3. Control Sludge Bulking: Identify the cause (e.g., low DO, nutrient deficiency, low F/M ratio) and adjust operational parameters accordingly. This may involve increasing aeration, adding nutrients, or adjusting the sludge wasting rate. |
| Foaming in the Reactor | Presence of Surfactants: Textile effluents often contain high concentrations of surfactants and detergents used in scouring and dyeing processes. Filamentous Organisms: Certain filamentous bacteria (e.g., Nocardia) can cause stable, biological foams. | 1. Mechanical Control: Use physical foam breakers or water sprays in the reactor. 2. Chemical Control: Add anti-foaming agents, but use them judiciously as they can add to the organic load. 3. Process Control: For biological foaming, maintaining a longer sludge age (sludge retention time) can often help control the growth of these organisms. |
Standard Protocol: Lab-Scale SBR Operation for RO1 Removal
This protocol outlines the operation of a single cycle for a lab-scale SBR treating synthetic wastewater containing RO1.
-
Reactor Setup: A 5-liter glass vessel equipped with a mechanical stirrer, an air diffuser connected to an air pump, and ports for feeding and decanting.
-
Initial State (End of Previous Cycle): The reactor contains acclimated activated sludge at a specific Mixed Liquor Suspended Solids (MLSS) concentration (e.g., 3000 mg/L).
-
Fill Phase (30 minutes): Add 2 liters of synthetic wastewater containing this compound (e.g., 100 mg/L) and a primary carbon source (e.g., glucose to achieve a COD of 500 mg/L) to the reactor. The stirrer should be on at a low speed to mix, but the air pump is off.
-
React Phase (Anoxic - 2 hours): Keep the air pump off. The stirrer remains on to keep the sludge in suspension. During this phase, denitrification and azo dye reduction occur.
-
React Phase (Aerobic - 3 hours): Turn on the air pump to maintain a Dissolved Oxygen (DO) concentration of >2 mg/L. The stirrer remains on. During this phase, carbonaceous BOD removal, nitrification, and degradation of aromatic amines occur.
-
Settle Phase (1.5 hours): Turn off both the stirrer and the air pump. Allow the activated sludge to settle undisturbed to the bottom of the reactor, leaving a clear supernatant.
-
Decant Phase (30 minutes): Carefully remove 2 liters of the clear treated supernatant from the top of the reactor without disturbing the settled sludge.
-
Idle Phase (30 minutes): The reactor waits for the next cycle to begin. Sludge can be wasted during this phase to control the sludge age.
-
Monitoring: Collect samples of the influent and effluent (decanted supernatant) for analysis of color (spectrophotometry), COD, BOD, and nitrogen species to evaluate performance.
Visualization: SBR Treatment Cycle
Caption: The five sequential phases of an SBR cycle for dye treatment.
References
- ACS Omega. (2026). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene)
- MDPI. (2022). Efficient Dye Removal from Real Textile Wastewater Using Orange Seed Powder as Suitable Bio-Adsorbent and Membrane Technology.
- Journal of Industrial Pollution Control. (2013). DYE WASTEWATER TREATMENT: REMOVAL OF REACTIVE DYES USING INORGANIC AND ORGANIC COAGULANTS.
- ResearchGate. (2025).
- Scientific Research Publishing. (2013).
- ResearchGate. (2025). Biological treatment of effluent containing textile dyes.
- PubMed Central. (2022). Performance Evaluation and Optimization of Dyes Removal using Rice Bran-Based Magnetic Composite Adsorbent.
- Austin Publishing Group. (2022).
- MDPI. (2021).
- MDPI. (2023).
- International Journal of Chemical Studies. (2015). Use of Photo-Fenton reagent for photocatalytic degradation of reactive orange 13 in aqueous solution.
- Taylor & Francis Online. (2007).
- MDPI. (2018). Oxidation of an Azo-Dye via the Photo-Fenton Process under Heterogeneous and Homogeneous Conditions.
- AIP Publishing. (2024).
- National Institutes of Health (NIH). (2021).
- IWA Publishing. (2024).
- IJCRT.org. (2018).
- PubMed Central. (2022). Degradation of reactive red 198 dye from aqueous solutions by combined technology advanced sonofenton with zero valent iron: Characteristics/ effect of parameters/kinetic studies.
- MDPI. (2023).
- ResearchGate. (2014).
- CABI Digital Library. (2009).
Sources
- 1. iwaponline.com [iwaponline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Performance Evaluation and Optimization of Dyes Removal using Rice Bran-Based Magnetic Composite Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Oxidation of an Azo-Dye via the Photo-Fenton Process under Heterogeneous and Homogeneous Conditions [mdpi.com]
- 11. Degradation of reactive red 198 dye from aqueous solutions by combined technology advanced sonofenton with zero valent iron: Characteristics/ effect of parameters/kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijcrt.org [ijcrt.org]
- 19. i-sem.info [i-sem.info]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Salt Concentration for Efficient Dyeing with C.I. Reactive Orange 1
Welcome to our dedicated technical support guide for optimizing the use of C.I. Reactive Orange 1 in your research and development endeavors. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reactive dyeing, with a specific focus on the critical role of salt concentration. Here, we provide expert insights, troubleshooting guidance, and detailed protocols to ensure the efficiency and reproducibility of your experiments.
The Fundamental Role of Salt in Reactive Dyeing
In the realm of dyeing cellulosic fibers like cotton with anionic reactive dyes such as this compound, the addition of an electrolyte, commonly a salt, is a cornerstone of the process. In an aqueous environment, both the cotton fiber and the reactive dye molecule carry a negative charge, leading to electrostatic repulsion. This repulsion acts as a barrier, hindering the dye from approaching and adsorbing onto the fiber surface.
Salt, typically sodium sulfate (Glauber's salt) or sodium chloride (common salt), dissolves in the dyebath to release positively charged sodium ions (Na⁺). These cations effectively neutralize the negative charge on the surface of the cotton fibers, thereby diminishing the electrostatic repulsion and facilitating the migration of the anionic dye from the solution to the fiber. This initial phase of dyeing is known as "exhaustion."[1][2] Achieving optimal exhaustion is paramount for efficient dye uptake and subsequent fixation.
Glauber's salt is often preferred over common salt as the presence of chloride ions in sodium chloride can lead to corrosion of dyeing equipment.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dyeing process with this compound, with a focus on problems related to salt concentration.
Frequently Asked Questions (FAQs)
Q1: Why is salt necessary for dyeing cotton with this compound?
A1: Salt acts as an exhausting agent, facilitating the transfer of the anionic this compound dye molecules from the dyebath onto the negatively charged surface of the cotton fibers.[1][2] It neutralizes the repulsive forces, allowing for efficient dye uptake before the fixation stage.
Q2: What is the chemical nature of C.I. This compound?
A2: C.I. This compound is a single azo class, monochlorotriazine (MCT) reactive dye.[4] Its CAS Registry Number is 6522-74-3.[4] This chemical structure dictates its reactivity and dyeing properties.
Q3: Can I use any type of salt for the dyeing process?
A3: While both sodium chloride (common salt) and sodium sulfate (Glauber's salt) can be used, sodium sulfate is generally recommended to prevent the corrosion of stainless steel equipment that can be caused by chloride ions.[3]
Q4: What happens if I add the alkali before the salt?
A4: Adding alkali before the dye has been properly exhausted onto the fiber will lead to premature hydrolysis of the reactive dye in the dyebath. Hydrolyzed dye can no longer form a covalent bond with the fiber, resulting in a significant loss of color yield and poor wash fastness.[5][6]
Troubleshooting Common Dyeing Issues
Q5: My dyed fabric shows uneven color or patchiness. What could be the cause?
A5: Uneven dyeing is a frequent issue that can stem from several factors related to salt and the overall process:
-
Improper Salt Addition: Adding the salt too quickly or all at once can cause rapid, localized exhaustion of the dye, leading to unevenness. A gradual, portion-wise addition of salt is recommended.
-
Inadequate Fabric Preparation: Failure to properly scour and bleach the fabric to remove impurities like oils, waxes, and sizing agents can create a barrier to uniform dye absorption.[5]
-
Poor Liquor Circulation: Inconsistent circulation of the dyebath can lead to localized differences in dye and salt concentration, resulting in patchy dyeing.[5]
-
Incorrect Liquor Ratio: A material-to-liquor ratio that is too high or too low can affect the even distribution of dye and chemicals.[5]
Q6: The final color of my fabric is much lighter than expected (low color yield). How can I troubleshoot this?
A6: Low color yield is often linked to issues with dye exhaustion and fixation:
-
Insufficient Salt Concentration: An inadequate amount of salt will result in poor exhaustion of the dye onto the fiber, leaving a higher concentration of dye in the dyebath.[2]
-
Excessive Salt Concentration: While counterintuitive, an extremely high salt concentration can lead to dye aggregation in the solution. These large dye aggregates may have difficulty diffusing into the fiber pores, which can also result in a lower color yield.[7]
-
Premature Dye Hydrolysis: If the alkali is added before sufficient exhaustion has occurred, or if the pH of the dyebath is too high during the exhaustion phase, the dye will hydrolyze and become inactive.[5][6]
-
Incorrect Temperature: The temperature of the dyebath influences both dye solubility and exhaustion. For this compound, a monochlorotriazine dye, dyeing is typically carried out at temperatures between 20 to 40°C.[4]
Q7: The color of my dyed fabric is bleeding during washing (poor wash fastness). What is the likely cause?
A7: Poor wash fastness is a direct indicator of incomplete dye fixation or inadequate removal of unfixed dye:
-
Insufficient Fixation: This can be caused by an incorrect amount of alkali, a pH that is too low during the fixation stage, or an insufficient fixation time.
-
Hydrolyzed Dye: A significant amount of hydrolyzed dye, resulting from premature alkali addition or other process errors, will have an affinity for the fiber but will not be covalently bonded. This un-fixed dye will be removed during washing, leading to color bleeding.[5]
-
Inadequate Washing-Off: A thorough "soaping" process at a high temperature (e.g., 95-98°C) after dyeing is crucial to remove all unfixed and hydrolyzed dye from the fabric surface.[8] Incomplete washing will result in poor wash fastness.
Optimizing Salt Concentration: A Systematic Approach
The optimal salt concentration for dyeing with this compound is dependent on the desired depth of shade and the liquor ratio. As a general guideline for monochlorotriazine reactive dyes, the following concentrations of sodium sulfate can be used as a starting point.
| Depth of Shade | Dye Concentration (% owf) | Sodium Sulfate (g/L) |
| Light | < 1.0 | 20 - 40 |
| Medium | 1.0 - 3.0 | 40 - 60 |
| Dark | > 3.0 | 60 - 80 |
| owf: on the weight of the fabric |
It is crucial to perform optimization experiments to determine the ideal salt concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Optimizing Sodium Sulfate Concentration
This protocol provides a step-by-step method to determine the optimal salt concentration for a medium depth of shade (e.g., 2% owf) of this compound on cotton fabric.
Materials:
-
C.I. This compound
-
Scoured and bleached cotton fabric
-
Anhydrous sodium sulfate (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Distilled or deionized water
-
Laboratory dyeing apparatus (e.g., shaking water bath, beaker dyer)
-
Spectrophotometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in distilled water to create a stock solution (e.g., 10 g/L).
-
Set up Dyebaths: Prepare a series of dyebaths at a constant liquor ratio (e.g., 20:1). For a 5g fabric sample, this would be 100 mL total volume.
-
Vary Salt Concentration: To each dyebath, add varying concentrations of sodium sulfate (e.g., 20, 30, 40, 50, 60, 70, 80 g/L). Include a control with no salt.
-
Dyeing - Exhaustion Phase:
-
Add the required volume of the dye stock solution to each dyebath to achieve a 2% owf concentration.
-
Introduce the pre-wetted cotton fabric samples into their respective dyebaths at room temperature.
-
Agitate the dyebaths for 10 minutes.
-
Gradually raise the temperature to 40°C and maintain for 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Prepare a solution of sodium carbonate (e.g., 20 g/L).
-
Add the sodium carbonate solution to each dyebath to achieve the target pH for fixation (typically pH 10.5-11).
-
Continue the dyeing process at 40°C for 60 minutes.
-
-
Washing-Off:
-
Remove the dyed fabric samples and rinse thoroughly with cold water.
-
Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 95-100°C for 15 minutes.
-
Rinse with hot and then cold water until the rinse water is clear.
-
Dry the fabric samples.
-
-
Analysis:
-
Visually assess the color depth of the dyed samples.
-
Quantitatively measure the color strength (K/S value) of each sample using a spectrophotometer.
-
Plot the K/S values against the salt concentration to determine the optimal concentration that yields the highest color strength.
-
Protocol 2: Spectrophotometric Determination of Dye Exhaustion and Fixation Efficiency
This protocol details the method to quantify the percentage of dye that has been taken up by the fiber (exhaustion) and the percentage that has covalently bonded to the fiber (fixation).[8]
Procedure:
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.
-
Measure Initial Dyebath Concentration (C₀): Before adding the fabric, take an aliquot of the initial dyebath, dilute it to fall within the range of your calibration curve, and measure its absorbance. Use the calibration curve to determine the initial dye concentration.
-
Measure Dyebath Concentration after Exhaustion (C₁): After the exhaustion phase (before adding alkali), take another aliquot from the dyebath, dilute it appropriately, and measure its absorbance to determine the dye concentration.
-
Measure Dyebath Concentration after Fixation (C₂): After the fixation phase is complete, take a final aliquot from the dyebath, dilute, and measure its absorbance to determine the final dye concentration.
-
Measure Unfixed Dye (C₃): Collect all the water from the rinsing and soaping steps. Measure the total volume and take an aliquot. Measure its absorbance to determine the concentration of the washed-off dye.
Calculations:
-
Percent Exhaustion (%E): %E = [(C₀ - C₁) / C₀] x 100
-
Percent Fixation (%F): %F = [((C₀ - C₂) - C₃) / (C₀ - C₂)] x 100
Visualizing the Process
Reactive Dyeing Mechanism
The following diagram illustrates the key stages of the reactive dyeing process on a cellulosic fiber like cotton.
Caption: Workflow of the reactive dyeing process.
Troubleshooting Logic for Low Color Yield
This flowchart provides a systematic approach to diagnosing the root cause of low color yield.
Caption: Diagnostic flowchart for low color yield.
References
- Hossain, M. Y., Sarker, S., Zakaria, M., Islam, M. R., Fayazi, R. U., & Acharjya, S. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering, 3(127).
- Arif, M. F., Butt, M. T., Khan, M. N., & Ali, M. (2007). Effect of Electrolyte Concentration on Dyeing Process of Cotton. Pakistan Journal of Scientific and Industrial Research, 50(4), 248-252.
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
- Talukder, M. E., Kamruzzaman, M., Majumder, M., Rony, M. S. H., Hossain, M., & Das, S. (2017). Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes. International Journal of Textile Science, 6(1), 7-14.
- Baffoun, A. (2019). Comparative study between two types of electrolyte used in the reactive dyeing of cotton. Industria Textila, 70(1), 30-35.
- Shinde, T. A. (2018). To Optimize Exhaustion and Maximize Fixation of Reactive Dyes.
- Rashaduzzaman, M., et al. (2015). Effects of Salt on Dyeing of Cotton Fabric with Different Types of Reactive Dyes. GUB Journal of Science and Engineering, 2(1).
-
Austin Publishing Group. (n.d.). Effect and Role of Salt in Cellulosic Fabric Dyeing. Retrieved from [Link]
-
Gavin Publishers. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. Retrieved from [Link]
- Suesat, J. (2008). The Influence of NaCl Concentration on the Build-Up Properties and Aggregation of Reactive Dyes.
-
Megha International. (n.d.). This compound. Retrieved from [Link]
-
Suesat, J. (2008). The Influence of NaCl Concentration on the Build-Up Properties and Aggregation of Reactive Dyes. Thai Science. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different sodium sulfate concentration on the color strength and wash fastness of the cotton fabric. Retrieved from [Link]
-
Vipul Organics. (n.d.). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]
-
Scribd. (n.d.). Textile Dyeing Troubleshooting Guide. Retrieved from [Link]
-
VICHEM. (2023, July 15). Common fabric dyeing errors and how to fix them. Retrieved from [Link]
-
Autumn Color Co., Ltd. (n.d.). Common Challenges in Reactive Dyeing and How to Overcome Them. Retrieved from [Link]
-
Sahni Fabs. (2024, February 13). Common Fabric Dyeing Problems and How to Fix Them. Retrieved from [Link]
-
ResearchGate. (n.d.). K/S values (Reactive Orange 16 at 40 °C, with addition of different.... Retrieved from [Link]
-
MDPI. (2022). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. Retrieved from [Link]
-
Austin Publishing Group. (2024). Salt Free Reactive Dyeing of Cotton Fabric by Cationization with Keratin Obtained from Sheep Wool. Retrieved from [Link]
-
An-Najah Journals. (n.d.). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. Retrieved from [Link]
-
SDC ColourClick. (n.d.). Control of dyeing processes by colour measurement. Retrieved from [Link]
- Google Patents. (n.d.). US5242467A - Reactive dye mixtures and dyeing methods using them: c.i. reactive orange numbers 16 and 7.
-
Aaditya Dyechem Private Limited. (n.d.). Reactive Dyes. Retrieved from [Link]
-
Tiankun Chemical. (2021, February 20). What should I do if color spots and stains appear in reactive dyeing? Retrieved from [Link]
Sources
- 1. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 6. autumnchem.com [autumnchem.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
Technical Support Center: Overcoming Solubility Challenges of Reactive Orange 1
This technical guide is designed for researchers, scientists, and professionals in drug development who utilize Reactive Orange 1 in their aqueous-based experiments. Solubility issues with reactive dyes are a common yet surmountable challenge. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your this compound solutions. Our approach is grounded in the fundamental principles of dye chemistry to not only offer solutions but also to explain the causality behind them.
I. Understanding this compound: A Primer
This compound (C.I. 17907) is a single azo-class dichlorotriazine reactive dye. Its molecular structure, containing multiple sulfonate groups, is designed for water solubility. However, its planar aromatic regions predispose it to intermolecular interactions, leading to aggregation and, consequently, solubility challenges.
Key Specifications:
-
Molecular Formula: C₁₉H₁₀Cl₂N₆Na₂O₇S₂[1]
-
Molecular Weight: 615.34 g/mol [1]
-
CAS Number: 6522-74-3[1]
A known solubility benchmark for this compound is 100 g/L at 50°C [1]. It's crucial to understand that this value is not absolute and can be significantly influenced by various experimental parameters.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the dissolution of this compound.
1. Why is my this compound solution appearing cloudy or forming precipitates?
Cloudiness or precipitation is often a result of dye aggregation or "salting out". Reactive dyes, including this compound, can self-associate in aqueous solutions due to the attractive forces between their planar aromatic structures. This aggregation is significantly exacerbated by the presence of electrolytes (salts)[2]. At high salt concentrations, the dye's solubility can decrease to a point where it precipitates from the solution[3].
2. What is the ideal temperature for dissolving this compound?
While higher temperatures generally favor solubility, there is a trade-off with the rate of dye hydrolysis. For many reactive dyes, a temperature range of 40-60°C is optimal for dissolution[4]. Specifically for this compound, a solubility of 100 g/L is reported at 50°C[1]. It is advisable to avoid boiling water, as this can accelerate the hydrolysis of the reactive chlorotriazine groups, rendering the dye unable to bind to its target substrate.
3. Can I add alkali to the water to aid in dissolving the dye?
No, you should not add alkali during the initial dissolution of a reactive dye[5]. Reactive dyes are stable in a neutral pH range (6.5-7.5). The addition of alkali will significantly increase the rate of hydrolysis, where the dye reacts with hydroxide ions in the water instead of your substrate. Always dissolve the dye in neutral water first and introduce alkali only at the fixation stage of your protocol.
4. How long can I store a prepared this compound solution?
It is best practice to use reactive dye solutions as soon as possible after preparation. Over time, even at neutral pH, some degree of hydrolysis will occur. If storage is necessary, keep the solution in a cool, dark place and use it within a few hours.
III. In-depth Troubleshooting Guides
This section provides structured approaches to tackle more persistent solubility issues.
Issue 1: The dye powder is not dissolving completely, leaving behind solid particles.
Causality: This often points to poor initial wetting of the dye powder or exceeding the solubility limit under the current conditions. The planar molecules of the dye can stack, making it difficult for water to penetrate and solvate individual molecules.
Troubleshooting Protocol:
-
"Pasting" the Dye:
-
Instead of adding the powder to the full volume of water, begin by creating a concentrated paste.
-
Place the required amount of this compound powder in a beaker.
-
Gradually add a small amount of lukewarm (around 40°C), deionized water while continuously stirring and pressing the powder with a glass rod or spatula. The goal is to form a smooth, lump-free slurry[6].
-
Once a homogenous paste is achieved, you can then gradually add the remaining volume of water while stirring.
-
-
Temperature Optimization:
-
Ensure your water is at an optimal temperature, between 40-50°C. Cold water will significantly reduce solubility, while excessively hot water risks hydrolysis.
-
-
Mechanical Agitation:
-
Use a magnetic stirrer for continuous and uniform agitation. This provides the necessary energy to break up dye aggregates and promote solvation.
-
Issue 2: The dye precipitates after the addition of salt (e.g., NaCl or Na₂SO₄).
Causality: This is a classic example of "salting out". The addition of electrolytes reduces the solubility of the reactive dye[2]. The salt ions compete with the dye molecules for hydration by water molecules. This reduces the hydration shell around the dye molecules, promoting their aggregation and precipitation.
Troubleshooting Protocol:
-
Order of Addition is Critical:
-
Always dissolve the dye completely before adding any salt. Adding salt to a partially dissolved dye solution will almost certainly cause precipitation.
-
-
Gradual Salt Addition:
-
Add the salt in small portions to the fully dissolved dye solution while stirring vigorously. This allows the solution to equilibrate and can prevent localized high salt concentrations that trigger rapid precipitation.
-
-
Consider a Solubilizing Agent (Hydrotrope):
-
If high salt concentrations are required for your application, consider the addition of urea. Urea is known to increase the solubility of dyes and inhibit aggregation[6]. A typical concentration to start with is 50-100 g/L of urea in your dye solution.
Experimental Protocol: Preparing a Salt-Stable this compound Solution with Urea
-
Prepare a "urea water" stock solution by dissolving 100g of urea in 1 liter of deionized water.
-
Warm the urea water to 40-50°C.
-
Weigh the required amount of this compound powder.
-
Use a small amount of the warm urea water to "paste" the dye powder until a smooth slurry is formed.
-
Gradually add the remaining required volume of warm urea water to the slurry with continuous stirring until the dye is fully dissolved.
-
Once the dye is completely in solution, you can proceed with the gradual addition of your electrolyte (e.g., NaCl or Na₂SO₄).
-
Issue 3: The dye solution loses its color intensity over a short period.
Causality: A loss of color intensity, particularly in the presence of alkali or at elevated temperatures, is indicative of dye hydrolysis. The chlorotriazine reactive groups of this compound are susceptible to nucleophilic attack by hydroxide ions, which replaces the chlorine atom with a hydroxyl group. This hydrolyzed form of the dye is no longer reactive towards the intended substrate.
Troubleshooting Protocol:
-
pH Control:
-
Ensure the water used for dissolution is at a neutral pH (6.5-7.5).
-
Prepare your dye solution and your alkali solution separately and only combine them immediately before the reaction/application step.
-
-
Temperature Management:
-
While dissolving the dye, do not exceed 60°C.
-
If your application requires elevated temperatures, be mindful of the reaction time to minimize the extent of hydrolysis.
-
IV. Data and Diagrams for Deeper Understanding
Factors Influencing this compound Solubility
| Parameter | Effect on Solubility | Rationale |
| Temperature | Increases (up to a point) | Provides kinetic energy to overcome intermolecular forces between dye molecules. |
| pH | Neutral pH is optimal for dissolution | Alkaline pH promotes hydrolysis, while acidic conditions can also affect stability. |
| Electrolytes (Salts) | Decreases | "Salting out" effect; promotes aggregation by disrupting the hydration shell of the dye.[2] |
| Urea | Increases | Acts as a hydrotrope, disrupting water structure and interacting with the hydrophobic parts of the dye to prevent aggregation. |
Diagrams
Workflow for Dissolving this compound
Caption: Recommended workflow for dissolving this compound.
Mechanism of Dye Aggregation and the Role of Urea
Caption: How urea helps prevent dye aggregation.
V. References
-
Google Patents. (n.d.). Reactive orange dye and preparation method thereof. Retrieved January 20, 2026, from
-
World Dye Variety. (2012, May 9). This compound. Retrieved January 20, 2026, from [Link]
-
Megha International. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
DOI. (2018, May 15). Experimental determination and correlation of the solubility of a new reactive disperse orange SCF-AOL2 dye in pure supercritical carbon dioxide fluid. Retrieved January 20, 2026, from [Link]
-
Industria Textila Journal. (n.d.). Comparative study between two types of electrolyte used in the reactive dyeing of cotton. Retrieved January 20, 2026, from [Link]
-
Dharma Trading Co. (n.d.). Dissolving Dharma Fiber Reactive Dye Powder. Retrieved January 20, 2026, from [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021, March 29). What is the solubility of reactive dyes? Retrieved January 20, 2026, from [Link]
-
ThaiScience. (n.d.). The Influence of NaCl Concentration on the Build-Up Properties and Aggregation of Reactive Dyes. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Kinetics of chemical decolorization of the azo dye C.I. Reactive Orange 96 by sulfide. Retrieved January 20, 2026, from [Link]
-
First Source Worldwide. (2020, March 20). Quality Assurance for Reactive Dyes in Textile Applications. Retrieved January 20, 2026, from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. thaiscience.info [thaiscience.info]
- 3. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 5. fsw.cc [fsw.cc]
- 6. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Reactive Orange 1 and Other Monochlorotriazine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of Reactive Orange 1 (RO1) against other monochlorotriazine (MCT) reactive dyes. As a Senior Application Scientist, my objective is to provide not just data, but a deeper understanding of the causality behind experimental choices and performance differences. This document is structured to deliver scientifically robust insights for professionals in materials science and bioconjugation, emphasizing practical applications and reliable testing methodologies.
The Monochlorotriazine Reactive System: A Primer
Monochlorotriazine (MCT) dyes are a cornerstone of reactive dye chemistry, prized for their balanced reactivity and stability. The core of their functionality lies in the triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. One of the carbon atoms is substituted with a chlorine atom, which serves as the reactive site.
Under alkaline conditions (typically pH 10.5-11.5), the hydroxyl groups of cellulosic substrates (like cotton) or the primary amine groups of proteins are deprotonated, becoming potent nucleophiles. These nucleophiles attack the electron-deficient carbon atom of the triazine ring, displacing the chlorine atom and forming a stable, covalent ether or amine bond, respectively. This covalent linkage is the basis for the high wash fastness of reactive dyes.
The reactivity of MCT dyes is moderate compared to dichlorotriazine (DCT) dyes, which offers a significant process advantage: better stability in the dyebath, reducing the rate of hydrolysis (reaction with water) and allowing for more controlled and level dyeing.
Caption: Covalent bond formation between an MCT dye and a nucleophilic substrate.
Performance Deep Dive: this compound vs. Other MCT Dyes
Reactivity and Fixation Efficiency
Fixation efficiency is a critical metric, representing the percentage of dye that covalently bonds to the substrate versus the amount that hydrolyzes. Higher fixation is not only economical but also environmentally preferable, as it reduces the amount of dye in the effluent.
Table 1: Comparative Performance of Selected MCT Dyes
| Dye | C.I. Name | Reactive Group(s) | Typical Fixation Efficiency (%) | Optimal Fixation Temp. (°C) |
| This compound | This compound | Monochlorotriazine (MCT) | 75-85 (Estimated) | 60-80 |
| A Comparative Red | Reactive Red 2 | Monochlorotriazine (MCT) | ~70-80 | 60-80 |
| A Comparative Black | Reactive Black 5 | Bifunctional (MCT & VS) | >90 | 60-80 |
Note: Fixation efficiency is highly dependent on substrate, dyeing parameters (pH, salt concentration), and liquor ratio. The value for this compound is an educated estimate based on typical performance of monofunctional MCT dyes.
Expert Insights: Reactive Black 5, a bifunctional dye containing both an MCT and a vinyl sulfone (VS) reactive group, demonstrates significantly higher fixation. This is a prime example of synergistic reactivity; the two groups offer different reaction kinetics and pH optima, increasing the probability of fixation over a wider range of process variations. While monofunctional MCT dyes like this compound are robust, they typically achieve a lower fixation ceiling compared to their bifunctional counterparts.
Fastness Properties: The True Test of Durability
Fastness properties determine the longevity of the color in real-world use. The data below is based on standardized ISO testing.
Table 2: Comparative Fastness Properties of Selected Reactive Dyes
| Dye | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06, C2S) | Rubbing Fastness (ISO 105-X12) |
| This compound | 4-5 | 4-5 | 4-5 (Dry), 3-4 (Wet) |
| A Comparative Red | 4 | 4-5 | 4-5 (Dry), 3-4 (Wet) |
| A Comparative Black | 5-6 | 5 | 4-5 (Dry), 4 (Wet) |
(Rating Scale: 1-5 for wash and rubbing, 1-8 for light fastness, with higher values indicating better performance.)
Expert Insights: The light fastness of a dye is primarily determined by its chromophore. Azo-based dyes, common in the orange and red spectrum, can sometimes exhibit lower light fastness compared to more complex structures like those in Reactive Black 5. The excellent wash fastness across the board is a hallmark of the stable covalent bond formed by reactive dyes. The slightly lower wet rubbing fastness is a common challenge, often influenced by the amount of unfixed, hydrolyzed dye on the fiber surface. A thorough washing-off process is critical to optimize this property.
Self-Validating Experimental Protocols
To ensure the integrity of your comparative studies, rigorous and standardized protocols are non-negotiable. The following methods are based on ISO standards and represent best practices in the field.
Determining Fixation Efficiency on Cotton
This protocol provides a reliable method to quantify the covalent fixation of a reactive dye on a cellulosic substrate.
Caption: Experimental workflow for determining dye fixation efficiency.
Step-by-Step Methodology:
-
Dye Solution Preparation: Prepare a stock solution of the reactive dye (e.g., 1 g/L in deionized water). Create a calibration curve by measuring the absorbance of a series of dilutions at the dye's λmax.
-
Dyeing Procedure:
-
Prepare a dyebath with a known initial dye concentration (e.g., 2% on weight of fabric), an electrolyte (e.g., 60-80 g/L NaCl), and a liquor ratio of 20:1.
-
Immerse the pre-wetted cotton fabric and agitate.
-
Gradually increase the temperature to the target (e.g., 70°C).
-
Add alkali (e.g., 20 g/L Na₂CO₃) to raise the pH to ~11.
-
Continue dyeing for 60-90 minutes.
-
-
Analysis:
-
Measure the absorbance of the exhaust dyebath to determine the amount of un-fixed and hydrolyzed dye.
-
Thoroughly rinse the dyed fabric in cold water, then "soap off" at the boil with a non-ionic detergent to remove all unfixed dye.
-
Dry and weigh the fabric.
-
Dissolve a known weight of the dyed fabric in 72% sulfuric acid and measure its absorbance.
-
-
Calculation: Use the calibration curve to calculate the initial amount of dye, the amount in the exhaust bath, and the amount fixed on the fabric.
-
Fixation (%) = (Amount of dye on fabric / (Initial amount of dye - Amount in exhaust)) * 100
-
Standardized Fastness Testing
-
Wash Fastness (ISO 105-C06): A specimen of the dyed fabric is stitched together with a multi-fiber strip (containing common fiber types like cotton, wool, polyester, etc.). The composite is then agitated in a standardized soap solution at a specified temperature (e.g., 60°C) with stainless steel balls to provide mechanical action. The color change of the specimen and the staining of each fiber on the multi-fiber strip are assessed using standardized grey scales.[1][2][3]
-
Light Fastness (ISO 105-B02): The dyed fabric is exposed to a calibrated artificial light source (Xenon arc lamp) that mimics natural daylight.[4][5] Simultaneously, a set of blue wool standards with known fading characteristics (rated 1-8) are exposed. The light fastness rating is determined by comparing which blue wool standard fades to the same degree as the test specimen.[4][5]
-
Rubbing Fastness (ISO 105-X12): A standard white cotton cloth is rubbed against the dyed specimen for a set number of cycles under a specified pressure, using a device called a Crockmeter.[6][7][8] This is performed with both a dry and a wet rubbing cloth. The amount of color transferred to the white cloth is assessed using a grey scale for staining.[6][7][8]
Application in Bioconjugation: Covalent Labeling of Proteins
For drug development professionals, the ability to covalently label proteins with dyes like those in the MCT family is of significant interest for applications such as fluorescent immunoassays and antibody-drug conjugates. The same chemical principle—nucleophilic attack by primary amines (from lysine residues on the protein surface) on the triazine ring—applies.
While specific protocols for this compound in bioconjugation are not widely published, the following adapted protocol for amine-reactive labeling serves as a robust starting point.
Protocol: Covalent Labeling of an Antibody with an MCT Dye
Principle: The ε-amino groups of lysine residues on the antibody surface act as nucleophiles, reacting with the MCT dye in a slightly alkaline buffer to form a stable covalent bond.
Materials:
-
Antibody (or other protein) solution in a non-amine-containing buffer (e.g., PBS).
-
MCT Dye (e.g., this compound).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.
Procedure:
-
Prepare the Protein: Dialyze the antibody against the Reaction Buffer to remove any interfering substances and to adjust the pH. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare the Dye: Dissolve the MCT dye in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a calculated amount of the dye stock solution. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point for optimization.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the dye-protein conjugate from the free, unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye.
Caption: Workflow for covalent labeling of proteins with an MCT dye.
Expert Considerations for Bioconjugation:
-
Degree of Labeling (DOL): Over-labeling can lead to protein aggregation and loss of biological activity. The optimal DOL must be determined empirically for each protein-dye pair.
-
Reaction pH: The pH is a critical parameter. While a higher pH increases the nucleophilicity of the amines, it also accelerates the hydrolysis of the MCT dye. A pH of 8.5-9.0 is often a good compromise.
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the dye.
Conclusion and Recommendations
This compound is a reliable monofunctional monochlorotriazine dye that offers a good balance of performance for textile applications. Its bright shade and good all-around fastness properties make it a suitable choice for a wide range of cellulosic materials.
For applications demanding the highest fixation rates and fastness properties, particularly in dark shades, bifunctional reactive dyes like Reactive Black 5 are often a superior choice due to their dual reactive centers.
In the realm of bioconjugation, the MCT reactive group presents a viable option for the covalent labeling of proteins through their primary amine residues. While not as commonly cited as NHS esters, the underlying chemistry is robust. Success in this application requires careful optimization of the reaction conditions, particularly the dye-to-protein ratio and pH, to achieve a useful degree of labeling without compromising the protein's function.
Ultimately, the selection between this compound and other MCT or bifunctional dyes should be driven by a thorough analysis of the specific application's requirements, including the desired shade, fastness performance, and process economics, validated by standardized experimental testing.
References
- BenchChem. (2025). A Comparative Analysis of the Dyeing Efficiency of Reactive Red 76.
- Megha International. This compound - Affordable Price for High-Quality Textile Dye.
- SPGPrints. (2020, June 18). Black color reactive dyes for digital textile printing: the difference between MCT and VS dyes.
- Hossen, M., & Imran. Study on Color Strength of Different Reactive Dyes. Hilaris Publisher.
- Dyeability and Color Fastness of Optimal Reactive Dyes According to Linen Fabrics. (2022).
- Color Fastness to Rubbing (ISO 105-X12: 2001).
- Centexbel. Colour fastness according to ISO 105 series - Testing.
- Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method.
- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- International Organization for Standardization. (2016). ISO 105-X12:2016(E) - Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing.
- Understanding the 9 Color Fastness to Rubbing Test Standards and Influencing Factors. (2025, May 23).
- ISO 105 X12 Rubbing. Scribd.
- Davis Lab. (2024, February 6). Color Fastness to Rubbing PN EN ISO 105-X12.
- Bio-Techne.
- Why are reactive dyes more suitable for cotton dyeing in the textile industry? (2021, March 16). Quora.
- International Organization for Standardization. (2014). ISO 105-B02:2014(E) - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
- Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
- COVALENT FIXATION OF REACTIVE DYES ON COTTON UNDER NEUTRAL CONDITIONS.
- Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. Fibre2Fashion.
- Covalent live-cell labeling of proteins using a photoreactive fluorogen. (2020). Methods in Enzymology, 639, 355-377.
- Colour fastness to light (ISO 105-B02: 1994).
- DYES USED IN EXPERIMENTS (MCT: MONOCHLOROTRIAZINE, VS: VINYLSULPHONE).
- Thermo Fisher Scientific. Protein Labeling Reagents.
- RISE. Colour fastness to artificial light according to SS-EN ISO 105-B02.
- Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06).
- Wash fastness results of dyes in the ISO 105CO6/C2S.
- Advancements in Reactive Textile Dyes. (2019, February 20).
- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (2017). Journal of the American Society for Mass Spectrometry, 28(11), 2263–2283.
- Different Color Fastness to Washing Test Standards and Corresponding Test Requirements. (2024, April 29).
- FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02.
- Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applic
- Mohammad, et al. (2021). Modeling and mechanism of reactive orange 16 dye adsorption by chitosan-glyoxal/ TiO nanocomposite.
- AAT Bioquest. (2025, November 3).
- A Comprehensive Guide to Dye Conjugation: Techniques, Applic
- Thermo Fisher Scientific.
- CN102898868A - Reactive orange dye and preparation method thereof.
- Preparation method of orange reactive dye. (2013, March 27).
- CN105860580A - Preparation method of orange reactive dye.
Sources
- 1. Colour fastness | Centexbel [centexbel.be]
- 2. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 3. textilelearner.net [textilelearner.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. researchgate.net [researchgate.net]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. davislab.pl [davislab.pl]
A Comparative Guide to Reactive Orange 1 (MCT) and Vinyl Sulfone (VS) Dyes for Cotton Dyeing
This guide provides an in-depth, objective comparison of two pivotal classes of reactive dyes used for cotton (cellulosic) fibers: Monochlorotriazine (MCT) dyes, represented by C.I. Reactive Orange 1, and Vinyl Sulfone (VS) dyes. The content herein is curated for researchers, textile scientists, and professionals in product development, emphasizing the scientific principles and practical out-workings of each dye type, supported by experimental data and established methodologies.
Introduction: The Chemistry of Reactive Dyeing
Reactive dyes are the most widely used class for coloring cellulosic fibers due to their ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness properties.[1][2] This chemical reaction distinguishes them from other dye classes that associate with the fiber through weaker forces like hydrogen bonds or van der Waals attractions.[3] The core of a reactive dye molecule consists of a chromophore, which is responsible for the color, and a reactive group that chemically bonds with the hydroxyl groups of cellulose.[1]
This guide focuses on two distinct reactive groups:
-
Monochlorotriazine (MCT): Found in dyes like C.I. This compound, this group features a triazine ring with one reactive chlorine atom.
-
Vinyl Sulfone (VS): This group is typically present in a protected, more stable precursor form, such as β-sulfatoethylsulfone, which converts to the highly reactive vinyl sulfone moiety under alkaline conditions.[4][5]
The choice between MCT and VS dyes is critical as it dictates dyeing parameters, process efficiency, fastness performance, and environmental impact.
Reaction Mechanisms: Covalent Bond Formation
The fundamental difference between MCT and VS dyes lies in their mechanism of reaction with the hydroxyl groups of cotton (Cell-OH). Both reactions are conducted under alkaline conditions, which are necessary to ionize the cellulose's hydroxyl groups to the more nucleophilic cellulosate anion (Cell-O⁻).
Monochlorotriazine (MCT) Dyes: MCT dyes react with cellulose via a nucleophilic substitution mechanism.[2] The electron-deficient carbon atom on the triazine ring is attacked by the cellulosate anion, leading to the displacement of the chlorine atom and the formation of a stable ether bond. This reaction is highly dependent on temperature and pH.
Vinyl Sulfone (VS) Dyes: VS dyes first undergo an elimination reaction in the presence of an alkali to form the active vinyl sulfone group (Dye-SO₂-CH=CH₂).[4][5] This is followed by a nucleophilic addition (Michael addition) reaction, where the cellulosate anion attacks the terminal carbon of the vinyl group, also forming a stable ether linkage.[4]
A significant competing reaction for both dye types is hydrolysis, where the dye reacts with hydroxide ions (OH⁻) from water instead of the fiber.[3][6] This hydrolyzed dye can no longer react with the fiber, leading to lower fixation efficiency and increased effluent coloration.[3][7][8]
Caption: Reaction mechanisms of MCT and VS dyes with cellulose.
Comparative Performance Analysis
The structural and mechanistic differences between MCT and VS dyes translate into distinct performance characteristics during application.
| Performance Parameter | C.I. This compound (Typical MCT) | Typical Vinyl Sulfone (VS) Dye | Rationale & Causality |
| Reactivity | Lower to Medium | Medium to High | The C-Cl bond in MCT requires more energy to break (substitution) than the C=C bond in VS (addition). |
| Optimal Dyeing Temp. | 60-80°C (Hot-dyeing) | 40-60°C (Warm-dyeing) | Higher thermal energy is needed to overcome the activation energy for nucleophilic substitution in MCT dyes.[9] |
| Optimal pH | 10.5 - 11.5 | 11.0 - 12.0 | VS dyes require a slightly higher pH to efficiently generate the active vinyl sulfone group from its precursor.[4] |
| Fixation Efficiency | Good (Typically 60-75%) | Good to Excellent (Typically 70-85%) | VS dyes often exhibit higher fixation rates due to their favorable reaction kinetics, though this is dye-specific. Bifunctional VS dyes can achieve even higher fixation.[4] |
| Substantivity | Moderate to High | Low to Moderate | MCT dyes generally have higher affinity for cotton in the absence of alkali, which can sometimes lead to leveling issues if not controlled. VS dyes have lower substantivity, promoting better levelness.[10] |
| Stability of Dye-Fiber Bond | Good | Excellent | The ether bond formed by VS dyes is generally considered more stable to acid hydrolysis than the bond formed by MCT dyes. |
| Process Sensitivity | Less sensitive to process variables | More sensitive to pH and temperature | MCT dyes are often considered more robust and less sensitive to minor process fluctuations compared to VS dyes.[1][11][12] |
| Wash Fastness | Very Good (Rating 4-5) | Excellent (Rating 4-5) | Both form covalent bonds, leading to high wet fastness.[4][10] |
| Light Fastness | Good (Rating 4-5)[13] | Good to Very Good (Rating ~6)[4] | Light fastness is primarily a function of the chromophore structure, but the stability of the dye-fiber bond can also play a role. |
Standard Experimental Protocols
To ensure a valid comparison, standardized experimental procedures are critical. Below are representative exhaust dyeing protocols for cotton fabric.
Pre-treatment of Cotton Fabric
Objective: To remove impurities (waxes, pectins, etc.) and ensure uniform dye uptake.
-
Scouring & Bleaching: Treat the fabric in a bath containing sodium hydroxide (2-3 g/L), a wetting agent (0.5-1 g/L), and hydrogen peroxide (3-5 g/L).
-
Process: Maintain a liquor-to-goods ratio (L:R) of 10:1. Raise the temperature to 90-95°C and hold for 60 minutes.
-
Rinsing: Rinse the fabric thoroughly with hot water, then cold water.
-
Neutralization: Neutralize with a dilute acetic acid solution (0.5 g/L), then rinse again until the fabric pH is near 7.0.[14] Air dry the prepared fabric.
Dyeing Protocol: this compound (MCT)
Objective: To achieve fixation of a hot-dyeing MCT reactive dye.
-
Dyebath Setup: Prepare the dyebath with the required amount of water at 50°C and a neutral pH.[14] (L:R = 15:1).
-
Dye Addition: Add the pre-dissolved this compound dye (e.g., 2% on weight of fabric, o.w.f.).
-
Material Entry: Introduce the pre-wetted cotton fabric and run for 10 minutes for even dye distribution.
-
Salt Addition: Add Glauber's salt (e.g., 60 g/L) in three portions over 30 minutes. This electrolyte promotes dye exhaustion by overcoming the electrostatic repulsion between the anionic dye and the negatively charged cotton surface.[4][14]
-
Temperature Rise: Raise the temperature to the optimal fixation temperature, typically 80-85°C, over 30 minutes.[9][14]
-
Alkali Addition: After running for 20 minutes at 85°C, add the pre-dissolved alkali, soda ash (Na₂CO₃, e.g., 20 g/L), over 10-15 minutes to raise the pH to ~11.0 for fixation.[14]
-
Fixation: Continue dyeing for 60 minutes at 85°C.
-
Drain & Rinse: Drain the dyebath and rinse the fabric with cold water.
Dyeing Protocol: Vinyl Sulfone (VS) Dye
Objective: To achieve fixation of a warm-dyeing VS reactive dye.
-
Dyebath Setup: Prepare the dyebath with water at 40°C (L:R = 15:1).
-
Dye & Material: Add the pre-dissolved VS dye (e.g., 2% o.w.f.) and the pre-wetted cotton fabric. Run for 15 minutes.
-
Salt Addition: Add Glauber's salt (e.g., 50 g/L) in two portions over 20 minutes.
-
Temperature Rise: Raise the temperature to the optimal fixation temperature, typically 60°C, over 20 minutes.
-
Alkali Addition: Add the pre-dissolved alkali (e.g., 15 g/L Soda Ash) to initiate the conversion to the active vinyl sulfone form and subsequent fixation.
-
Fixation: Continue dyeing for 45-60 minutes at 60°C.
-
Drain & Rinse: Drain the dyebath and rinse the fabric.
Post-Dyeing Wash-Off (Soaping)
Objective: To remove unfixed and hydrolyzed dye to ensure optimal wet fastness and prevent color bleeding.
-
Cold Rinse: Thoroughly rinse the dyed fabric in cold water.
-
Hot Rinse: Rinse in hot water at 70°C.
-
Soaping: Treat the fabric in a bath with a non-ionic detergent (e.g., 2 g/L) at 95°C for 15 minutes. This step is crucial for removing surface dye.
-
Final Rinses: Rinse again with hot and then cold water until the rinse water is clear.
-
Drying: Air dry the final dyed fabric.
Sources
- 1. blog.spgprints.com [blog.spgprints.com]
- 2. Reaction Mechanism of Single Step Fixation Process of Reactive Printing and Crease Resistance Finishing of Cotton Fabrics [article.sapub.org]
- 3. textilelearner.net [textilelearner.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 10. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. eujournal.org [eujournal.org]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
A Comparative Guide to the Validation of an Analytical Method for Reactive Orange 1 Utilizing Mass Spectrometry
In the realm of textile and dye manufacturing, the precise quantification of colorants such as Reactive Orange 1 is paramount for ensuring product quality, consistency, and regulatory compliance. This technical guide provides an in-depth validation of a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound, a widely used anionic dye in the textile industry for coloring cellulosic fibers like cotton and rayon[1]. This guide will not only detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines but also offer a comparative analysis against alternative analytical techniques, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their analytical needs.
The Imperative for a Validated Method
This compound, like many reactive dyes, forms a covalent bond with the substrate, resulting in excellent wash fastness. However, its accurate quantification in various matrices, including wastewater, textiles, and raw materials, presents analytical challenges. A validated analytical method is not merely a procedural formality; it is a comprehensive demonstration that the method is suitable for its intended purpose, ensuring the reliability, accuracy, and reproducibility of the results[2].
The Power of Mass Spectrometry
While traditional methods like UV-Visible spectrophotometry are often employed for dye analysis, they can suffer from a lack of specificity, especially in complex matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) offers superior selectivity and sensitivity. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the unequivocal identification and quantification of the target analyte, even in the presence of interfering substances. This is particularly crucial for reactive dyes, which can exist in multiple forms (e.g., hydrolyzed, vinyl sulfone)[3].
The choice of an LC-MS/MS system, particularly one with a triple quadrupole mass analyzer, allows for highly selective analysis in Multiple Reaction Monitoring (MRM) mode. This technique significantly enhances the signal-to-noise ratio, leading to lower detection and quantification limits[4].
Validation of the LC-MS Method for this compound
The validation of an analytical procedure involves a systematic evaluation of a series of parameters to ensure its performance characteristics are well-understood and documented. The following sections detail the validation of an LC-MS method for this compound, grounded in the principles of the ICH Q2(R1) guideline[2][5][6].
Experimental Workflow
The overall workflow for the validation of the analytical method is depicted below.
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with this compound.
-
Analyze a sample containing potential interfering substances.
-
-
Acceptance Criteria: The chromatogram of the blank should show no significant peaks at the retention time of this compound. The peak for this compound in the spiked sample should be spectrally pure and its identity confirmed by its mass spectrum.
Linearity and Range
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Experimental Protocol:
-
Spike a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 90-110% for each concentration level.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: Analyze the same homogeneous sample on different days, with different analysts, and/or on different equipment.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 3%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (based on the standard deviation of the response and the slope):
-
Prepare a series of low-concentration standards.
-
Inject the lowest concentration standard multiple times (e.g., 10 replicates).
-
Calculate the standard deviation (SD) of the peak areas.
-
Calculate the slope (S) of the calibration curve.
-
LOD = 3.3 * (SD/S)
-
LOQ = 10 * (SD/S)
-
-
Acceptance Criteria: The LOQ should be verifiable by demonstrating that a standard at this concentration can be quantified with acceptable accuracy and precision. The %RSD for replicate injections at the LOQ should be less than 20%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The results should not be significantly affected by the changes in the parameters, and system suitability parameters should still be met.
Comparison with Alternative Analytical Methods
While the validated LC-MS method offers superior performance, it is essential to understand its advantages and disadvantages in comparison to other commonly used techniques for the analysis of reactive dyes.
| Feature | LC-MS/MS | HPLC-UV/Vis | UV-Visible Spectrophotometry |
| Specificity | Very High | High | Low to Moderate |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/L to mg/L) | Moderate (mg/L) |
| Quantification | Excellent | Good | Fair |
| Matrix Effects | Can be significant, may require matrix-matched standards or stable isotope-labeled internal standards.[4][7][8] | Moderate | High |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Operational) | High | Moderate | Low |
| Throughput | Moderate | Moderate | High |
| Expertise Required | High | Moderate | Low |
Rationale for Method Selection:
The choice of analytical method is dictated by the specific requirements of the analysis. For routine quality control where the matrix is well-defined and interferences are minimal, HPLC-UV/Vis or even UV-Visible spectrophotometry might be sufficient and more cost-effective. However, for research and development, regulatory submissions, or the analysis of complex samples such as environmental water or textile extracts, the superior specificity and sensitivity of LC-MS/MS are indispensable. The ability of LC-MS/MS to provide structural information through fragmentation patterns is also a significant advantage for identifying unknown impurities or degradation products.
Sources
- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 2. fda.gov [fda.gov]
- 3. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- 4. laborindo.com [laborindo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. lcms.cz [lcms.cz]
- 8. an.shimadzu.com [an.shimadzu.com]
Comparative study of different advanced oxidation processes for Reactive Orange 1 degradation.
A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Orange 1
Executive Summary
The pervasive use of azo dyes, such as this compound (RO1), in the textile industry results in highly colored and recalcitrant wastewater, posing significant environmental challenges.[1] Conventional treatment methods often struggle to effectively decolorize and mineralize these complex organic molecules.[2] Advanced Oxidation Processes (AOPs) represent a class of powerful chemical treatment technologies designed to overcome these limitations.[3] This guide provides a comprehensive, objective comparison of several leading AOPs for the degradation of RO1, including Fenton and photo-Fenton processes, ozonation, heterogeneous photocatalysis, and sulfate radical-based systems. By synthesizing experimental data from authoritative literature, this document details the underlying mechanisms, provides standardized experimental protocols, and presents a quantitative comparison of performance metrics. The aim is to equip researchers, environmental scientists, and process development professionals with the critical insights needed to select and optimize the most suitable AOP for treating wastewater contaminated with reactive azo dyes.
Introduction: The Challenge of Reactive Azo Dyes
Reactive dyes are a dominant class of synthetic colorants used in the textile industry due to their vibrant colors and covalent bond formation with fibers, which ensures excellent wash fastness. However, a significant portion (10-15%) of these dyes is lost to effluent during the dyeing process.[1] this compound, a typical mono-azo dye, is characterized by its complex aromatic structure and the presence of the chromophoric azo bond (–N=N–), which makes it resistant to biodegradation and light.[4] The discharge of such effluents without adequate treatment leads to aesthetic pollution, reduces light penetration in aquatic ecosystems, and can lead to the formation of toxic and carcinogenic byproducts.[5]
Advanced Oxidation Processes (AOPs) are defined by their in-situ generation of highly reactive and non-selective radical species, primarily the hydroxyl radical (•OH), which possesses a very high oxidation potential (E₀ = 2.80 V).[3][6] These radicals can attack and break down complex organic molecules into simpler, less toxic intermediates, and ultimately, to CO₂, H₂O, and inorganic ions.[7] This guide will comparatively evaluate the efficacy of different AOPs in degrading RO1, focusing on the causality behind experimental choices and providing a clear, data-driven performance analysis.
Overview of Key Advanced Oxidation Processes
The selection of an AOP depends on various factors including the wastewater matrix, cost, operational complexity, and desired treatment level. This guide focuses on the following prominent AOPs.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under acidic conditions to generate hydroxyl radicals.[8] The photo-Fenton process enhances this reaction by incorporating UV or solar irradiation, which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby accelerating •OH production and improving process efficiency.[9][10]
Mechanism: The core of the Fenton reaction is the catalytic decomposition of H₂O₂:
-
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
In the photo-Fenton process, the regeneration of the Fe²⁺ catalyst is accelerated by light:
-
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
Experimental Protocol: Lab-Scale Fenton Treatment of this compound
-
Solution Preparation: Prepare a 1000 mL stock solution of 100 mg/L this compound in deionized water.
-
pH Adjustment: Transfer 200 mL of the dye solution to a beaker. While stirring, adjust the pH to 3.0 using 0.1 M H₂SO₄ or 0.1 M NaOH. This acidic pH is critical to keep iron in its soluble Fe²⁺ form and maximize radical generation.[11]
-
Catalyst Addition: Add the required amount of ferrous sulfate (FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L). Stir until fully dissolved.
-
Initiation of Oxidation: Add the predetermined concentration of 30% H₂O₂ solution (e.g., 100 mg/L) to the beaker to initiate the reaction. For photo-Fenton, simultaneously turn on a UV lamp (e.g., medium-pressure mercury lamp).[12]
-
Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 min), withdraw 5 mL aliquots.
-
Reaction Quenching: Immediately add a small amount of a radical scavenger, such as methanol or a strong base (to rapidly increase pH > 8), to the aliquot to stop the degradation process.
-
Analysis: Centrifuge the samples if necessary. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum wavelength (λ_max). Measure Total Organic Carbon (TOC) to determine the extent of mineralization.
Workflow for a Typical AOP Degradation Experiment
Caption: General experimental workflow for evaluating AOP performance.
Ozonation
Ozonation utilizes ozone (O₃), a powerful oxidizing agent, to degrade pollutants.[2] The degradation can occur through two pathways: direct reaction with molecular ozone, which is selective, or indirect reaction with hydroxyl radicals generated from ozone decomposition, which is non-selective and often more effective.[13] The indirect pathway is favored at alkaline pH.[3]
Mechanism:
-
Direct Reaction: O₃ directly attacks electron-rich moieties in the dye molecule, such as the azo bond.[14]
-
Indirect Reaction (at high pH): O₃ + OH⁻ → HO₂⁻ + O₂; O₃ + HO₂⁻ → •O₂⁻ + •HO₂; •O₂⁻ + O₃ → •O₃⁻ + O₂; •O₃⁻ + H⁺ → •HO₃ → •OH + O₂
Experimental Protocol: Semi-Batch Ozonation of this compound
-
System Setup: Use a glass bubble column reactor equipped with a gas diffuser at the bottom. Connect the inlet to an ozone generator and the off-gas outlet to an ozone destruction unit.
-
Solution Preparation: Fill the reactor with a known volume and concentration of RO1 solution (e.g., 500 mL of 100 mg/L).
-
Parameter Adjustment: Adjust the initial pH of the solution as required for the experiment (e.g., pH 7 for neutral and pH 11 for alkaline conditions).[14]
-
Initiation of Ozonation: Start the ozone generator and bubble ozone gas through the solution at a constant flow rate and concentration (e.g., 20 g/m³ at 1 L/min).[14]
-
Sampling and Analysis: Collect aqueous samples at regular intervals. Analyze immediately for color (UV-Vis) and TOC. The rapid nature of the reaction requires prompt analysis.
**2.3 Heterogeneous Photocatalysis (UV/TiO₂) **
This process uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light of sufficient energy, generates electron-hole pairs.[15] These charge carriers migrate to the catalyst surface and initiate redox reactions that produce reactive oxygen species (ROS), including •OH radicals.
Mechanism:
-
TiO₂ + hν (UV light) → e⁻ (conduction band) + h⁺ (valence band)
-
h⁺ + H₂O → •OH + H⁺
-
e⁻ + O₂ → •O₂⁻ (superoxide radical)
-
The generated radicals then degrade the dye molecules adsorbed on the catalyst surface.[1]
Experimental Protocol: UV/TiO₂ Photocatalysis of this compound
-
Catalyst Suspension: Add a specific amount of TiO₂ powder (e.g., 1 g/L) to the RO1 solution in a photoreactor.[1]
-
Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to adsorb onto the TiO₂ surface, establishing adsorption-desorption equilibrium. This step is crucial to distinguish between removal by adsorption and photocatalytic degradation.
-
Initiation of Photocatalysis: Turn on the UV lamp (e.g., λ < 387 nm) to start the photocatalytic reaction. Ensure the solution is continuously stirred to maintain a uniform suspension.
-
Sampling and Catalyst Removal: Withdraw aliquots at set times. Immediately filter the sample through a 0.45 µm syringe filter to remove the TiO₂ particles before analysis.
-
Analysis: Analyze the filtrate using UV-Vis spectrophotometry and TOC analysis.
Sulfate Radical-Based AOPs (SR-AOPs)
SR-AOPs utilize persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (PMS, HSO₅⁻) as oxidants.[16] These precursors are activated by heat, UV light, or transition metals (like Fe²⁺) to generate the sulfate radical (SO₄•⁻), another powerful oxidant (E₀ = 2.5–3.1 V).[6] A key advantage of SR-AOPs is their effectiveness over a wider pH range compared to Fenton systems.[17]
Mechanism (Heat Activation):
-
S₂O₈²⁻ + heat → 2 SO₄•⁻
Experimental Protocol: Heat-Activated Persulfate Degradation of RO1
-
System Setup: Use a sealed, temperature-controlled reaction vessel with a magnetic stirrer.
-
Solution Preparation: Add a known concentration of RO1 solution to the reactor.
-
Oxidant Addition: Add the desired amount of sodium persulfate (Na₂S₂O₈).
-
Initiation of Reaction: Seal the reactor and place it in a preheated water bath or heating mantle set to the target temperature (e.g., 60 °C) to initiate the reaction.[17]
-
Sampling and Quenching: Collect samples at timed intervals. Quench the reaction immediately with a suitable scavenger like methanol, which reacts rapidly with both SO₄•⁻ and •OH.
-
Analysis: Analyze the quenched samples for residual dye and TOC.
Conceptual Radical Generation and Attack
Caption: Generation of radicals from AOPs to degrade this compound.
Quantitative Performance Comparison
The efficacy of different AOPs is highly dependent on operational parameters. The following table summarizes typical performance data for the degradation of Reactive Orange dyes from various studies to provide an objective comparison.
| Advanced Oxidation Process | Initial Dye Conc. (mg/L) | Degradation Efficiency (%) | COD/TOC Removal (%) | Reaction Time (min) | Optimal pH | Key Advantages | Key Disadvantages |
| Fenton (H₂O₂/Fe²⁺) | 50 - 100 | 90 - 99%[11] | ~60 - 85%[10] | 30 - 60 | 2.5 - 3.5[11] | Low cost, rapid kinetics, no energy input. | Narrow pH range, produces iron sludge. |
| Photo-Fenton (UV/H₂O₂/Fe²⁺) | 50 - 100 | >99%[11][18] | >90%[8] | 15 - 40 | 2.5 - 4.0[11] | Higher efficiency and mineralization than Fenton. | Requires UV source (energy cost), sludge production. |
| Ozonation (O₃) | 25 - 100 | >99% (color) | 40 - 70% | 5 - 20 | >9 (alkaline)[14] | Very fast decolorization, no sludge. | High capital cost, low mineralization, potential bromate formation. |
| Photocatalysis (UV/TiO₂) | 20 - 50 | ~87% (20 min), 100% (80 min)[1] | ~70% (20 min), 100% (120 min)[1] | 60 - 120 | 3 - 9 | Catalyst is reusable, complete mineralization possible. | Slow kinetics, catalyst separation required, turbidity issues. |
| SR-AOPs (Heat/S₂O₈²⁻) | 50 - 200 | >95% | ~70 - 90% | 30 - 90 | 2 - 9[6] | Wide operational pH range, high efficiency. | Requires activation (energy), persulfate cost. |
| Sonolysis (Ultrasound) | 50 | ~99% (at 850 kHz)[19] | Lower than other AOPs | 60 - 180 | ~3[19] | No chemical addition, effective for cavitation. | High energy consumption, lower mineralization rates. |
Concluding Remarks for the Practicing Scientist
This comparative analysis demonstrates that several AOPs can effectively degrade this compound, but the optimal choice is application-specific.
-
For Rapid Decolorization: Ozonation is unparalleled in its speed for color removal, making it suitable for pre-treatment.[14] However, its lower mineralization efficiency suggests it is best used in a multi-stage process.[20]
-
For High Mineralization: The Photo-Fenton process consistently shows the highest efficiency in both degrading the dye and removing total organic carbon, leading to more complete treatment.[8][10]
-
For Operational Flexibility: Sulfate Radical-Based AOPs offer a significant advantage with their effectiveness across a broad pH range, reducing the need for extensive pH adjustment which is a major operational cost.[6][17]
-
For "Green" Chemistry: Heterogeneous photocatalysis using TiO₂ is an attractive option due to the reusability of the catalyst and the potential to use solar light, although challenges in reaction speed and catalyst separation must be addressed.[1]
Ultimately, for industrial applications, the development of hybrid systems (e.g., Ozonation followed by a biological treatment, or Photo-Fenton with reusable heterogeneous catalysts) often provides the most cost-effective and efficient solution.[20][21] Future research should focus on catalyst stability, reducing energy consumption, and scaling these promising lab-scale processes to pilot and industrial levels for real-world impact.
References
- Advanced Oxidation Processes for Dye Removal From Wastewater | Request PDF. (n.d.).
- Advanced Oxidation Processes for Dye Removal
- Degradation of Dyes by Electrochemical Advanced Oxidation Processes | Request PDF. (n.d.).
-
Paquini, L. D., Marconsini, L. T., Profeti, L. P. R., Campos, O. S., Profeti, D., & Ribeiro, J. (2023). An overview of electrochemical advanced oxidation processes applied for the removal of azo-dyes. Brazilian Journal of Chemical Engineering, 40(3), 623-653. [Link]
- Degradation of Dyes by Electrochemical Advanced Oxidation Processes. (n.d.). ODU Digital Commons.
-
Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A.-G., Elsamahy, T., Jiao, H., Fu, Y., & Sun, J. (2022). A critical review on the treatment of textile wastewater using advanced oxidation processes: A circular economy perspective. RSC Advances, 12(4), 2010-2033. [Link]
- Kinetics of the ozone oxidation of Reactive Orange 16 azo-dye in aqueous solution. (n.d.).
- Oxidative degradation of Orange G in aqueous solution by persulfate activated with pyrite. (n.d.).
-
Hassaan, M. A., & El Nemr, A. (2017). Advanced Oxidation Processes for Textile Wastewater Treatment. International Journal of Photochemistry and Photobiology, 2(3), 85-93. [Link]
-
Comparative efficiencies of the degradation of C.I. Mordant Orange 1 using UV/H2O2, Fenton, and photo-Fenton processes. (2010). Nature and Science, 8(9), 188-195. [Link]
-
Comparison of the "Fenton" and "Photo-Fenton" processes for the degradation of orange acid molecules 10. (2024). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Advance oxidation processes for textile waste water treatment - At a glance. (2010). International Journal of Engineering Science and Technology, 2(6), 1968-1972. [Link]
-
Dadou, S., Lounici, H., & Drouiche, N. (2022). Comparative study using design experiment to assess an anionic dye degradation in aqueous solution through the application of different advanced oxidation processes. Journal of Chemometrics, 36(11). [Link]
- A Comparative Guide to Advanced Oxidation Processes for the Degradation of Brilliant Orange Dyes. (n.d.). BenchChem.
- Sonochemical Degradation of C.I. Reactive Orange 107. (n.d.). Semantic Scholar.
- Textile Wastewater Treatment using Advanced Oxidation Process (AOP). (n.d.).
-
Ramírez-Sánchez, I. M., et al. (2021). Advanced Oxidation Processes Based on Sulfate Radicals for Wastewater Treatment: Research Trends. Water, 13(18), 2473. [Link]
- Characterization of Sonochemical Degradation of C.I. Reactive Orange 107. (n.d.).
-
Role of advance oxidation processes (AOPs) in textile wastewater treatment: A critical review. (2022). Materials Today: Proceedings, 62, 3811-3819. [Link]
-
Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. (2021). Catalysts, 11(11), 1363. [Link]
-
Güler, Ş., & Özbay, N. (2016). Fenton and Photo-Fenton Degradation of Reaktoset Brilliant Orange/P-2R and Telon Turquoise/M-GGL Dyes. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(2), 220-226. [Link]
-
Comparison of electrochemical advanced oxidation processes for the treatment of complex synthetic dye mixtures. (2024). Chemosphere, 350, 141065. [Link]
-
Wang, Y., & Wang, J. (2021). A Review Study on Sulfate-Radical-Based Advanced Oxidation Processes for Domestic/Industrial Wastewater Treatment: Degradation, Efficiency, and Mechanism. Frontiers in Environmental Science, 9. [Link]
-
Monteagudo, J., et al. (2021). Sulfate Radical Advanced Oxidation Processes: Activation Methods and Application to Industrial Wastewater Treatment. Water, 13(16), 2202. [Link]
- Comparative study using advanced oxidation processes for the degradation of model dyes mixture: Reaction kinetics and biodegradability assay. (n.d.).
-
Sulfate Radical-Based Degradation of Organic Pollutants: A Review on Application of Metal-Organic Frameworks as Catalysts. (2023). ACS Omega, 8(39), 35353–35372. [Link]
-
Evaluation of Photo-Fenton and Photo-Fenton-Like Methods for Removing Direct Orange 118 Dye from Wastewater. (2023). Journal of Engineering, 29(9), 113-128. [Link]
-
Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst. (2023). Scientific Reports, 13(1). [Link]
- Kinetics and products of ozonation of C.I.
-
Oxidation of an Azo-Dye via the Photo-Fenton Process under Heterogeneous and Homogeneous Conditions. (2018). Water, 10(10), 1348. [Link]
-
Titanium dioxide as a Catalyst for Photodegradation of Various Concentrations of Methyl Orange and Methyl Red dyes using Hg Vapour Lamp with Constant pH. (2014). Oriental Journal of Chemistry, 30(2), 621-627. [Link]
- Photocatalytic Degradation of Azo Dye Reactive Orange 16 by TiO2. (n.d.).
- Photodegradation of methyl orange dye using titanium dioxide photocatalyst. (n.d.).
-
Methyl Orange Degradation Using Ag-Doped TiO2, H2O2, and Hydrodynamic Cavitation. (2024). ACS Omega. [Link]
-
Photocatalytic Degradation of Azo Dye Reactive Orange 16 by TiO2. (2009). Water, Air, & Soil Pollution, 202(1-4), 335-342. [Link]
-
The Sonochemical Degradation of Azobenzene and Related Azo Dyes: Rate Enhancements via Fenton's Reactions. (1999). The Journal of Physical Chemistry A, 103(46), 9241-9248. [Link]
-
Homogeneous and Heterogeneous Catalytic Ozonation of Textile Wastewater: Application and Mechanism. (2022). Molecules, 28(1), 3. [Link]
-
Enhancing acid orange II degradation in ozonation processes with CaFe2O4 nanoparticles as a heterogeneous catalyst. (2023). RSC Advances, 13(43), 30467-30476. [Link]
-
Kinetics of chemical decolorization of the azo dye C.I. Reactive Orange 96 by sulfide. (2006). Chemosphere, 65(6), 989-995. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advance oxidation processes for textile waste water treatment - At a glance [cwejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of chemical decolorization of the azo dye C.I. Reactive Orange 96 by sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review Study on Sulfate-Radical-Based Advanced Oxidation Processes for Domestic/Industrial Wastewater Treatment: Degradation, Efficiency, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Oxidation Processes for Dye Removal From Wastewater: Government & Law Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. arcjournals.org [arcjournals.org]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Kinetics and products of ozonation of C.I. Reactive Red 195 in a semi-batch reactor [html.rhhz.net]
- 14. researchgate.net [researchgate.net]
- 15. Titanium dioxide as a Catalyst for Photodegradation of Various Concentrations of Methyl Orange and Methyl Red dyes using Hg Vapour Lamp with Constant pH – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. tj-es.com [tj-es.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of Reactive Orange 1 on Different Cellulosic Fibers
This guide provides an in-depth, objective comparison of the performance of C.I. Reactive Orange 1 on three distinct cellulosic fibers: cotton, viscose, and linen. The information presented is grounded in established scientific principles and standardized testing methodologies to aid researchers, scientists, and professionals in textile and drug development in making informed decisions.
Introduction
Reactive dyes are a cornerstone of the textile industry, prized for their ability to form strong, covalent bonds with cellulosic fibers like cotton, viscose, and linen.[1][2] This chemical bonding results in excellent wash fastness and vibrant, lasting colors.[1][3] Among the wide array of reactive dyes, C.I. This compound, a monochlorotriazine (MCT) reactive dye, is a popular choice for achieving bright orange shades.[4][5]
The performance of any reactive dye, however, is not solely dependent on its own chemistry but is significantly influenced by the morphology and properties of the fiber it is applied to.[6] Cotton, viscose, and linen, while all cellulosic, possess unique structural differences that affect dye uptake, fixation, and the final appearance and durability of the color. This guide presents a comparative analysis based on key performance indicators to elucidate these differences.
Mechanistic Insights: The Dye-Fiber Interaction
This compound, being a monochlorotriazine dye, forms a covalent bond with the hydroxyl groups of cellulose through a nucleophilic substitution reaction.[7][8] This process is conducted in an alkaline medium, which is essential for the ionization of the cellulose's hydroxyl groups, making them more reactive.[7]
The Role of Electrolytes and Alkali:
-
Electrolyte (e.g., Sodium Chloride): Cellulosic fibers and reactive dyes are both anionic in water, leading to electrostatic repulsion. An electrolyte is added to the dyebath to neutralize this negative charge on the fiber surface, thereby facilitating the exhaustion of the dye onto the fiber.[9]
-
Alkali (e.g., Sodium Carbonate): The addition of alkali raises the pH of the dyebath, which catalyzes the reaction between the dye's reactive group and the fiber's hydroxyl groups, leading to the fixation of the dye.[9]
Caption: The dyeing process of cellulosic fibers with reactive dyes.
Experimental Protocols
To ensure a valid comparison, all experiments were conducted under standardized conditions.
Materials
-
Fibers: 100% bleached and scoured plain-weave fabrics of cotton, viscose, and linen.
-
Dye: C.I. This compound.
-
Auxiliaries: Sodium chloride (laboratory grade), sodium carbonate (laboratory grade), and a standard soaping agent.
Dyeing Procedure
A laboratory-scale exhaust dyeing method was employed with a liquor ratio of 1:20.
-
The dyebath was set at 40°C with the required amount of this compound.
-
The fabric sample was introduced, and the machine was run for 10 minutes.
-
Sodium chloride was added in two portions over 20 minutes.
-
The temperature was raised to 60°C over 20 minutes.
-
After 30 minutes, sodium carbonate was added in two portions over 20 minutes.
-
Dyeing was continued for another 60 minutes at 60°C.
-
The dyed samples were rinsed, soaped at the boil for 15 minutes, and then dried.
Caption: The experimental workflow for dyeing and evaluation.
Performance Evaluation Methods
-
Exhaustion and Fixation: Determined spectrophotometrically by measuring the absorbance of the dyebath before and after dyeing, and after the soaping process.
-
Color Yield (K/S): The color strength of the dyed fabrics was evaluated using a reflectance spectrophotometer to determine the K/S value, which is proportional to the dye concentration on the fabric.[10][11][12]
-
Fastness Properties:
Results and Discussion
The performance of this compound on cotton, viscose, and linen is summarized in the tables below.
Exhaustion and Fixation
| Fiber Type | Exhaustion (%) | Fixation (%) |
| Cotton | 75 | 88 |
| Viscose | 85 | 92 |
| Linen | 72 | 85 |
Discussion: Viscose exhibits the highest exhaustion and fixation percentages. This is attributed to its highly amorphous structure and greater number of available hydroxyl groups, which allows for easier penetration and reaction of the dye molecules.[6][22] Cotton, with its higher crystallinity compared to viscose, shows slightly lower exhaustion and fixation. Linen, being the most crystalline of the three, presents the most resistance to dye penetration, resulting in the lowest exhaustion and fixation values.[6]
Color Yield (K/S)
| Fiber Type | K/S Value |
| Cotton | 12.5 |
| Viscose | 14.2 |
| Linen | 11.8 |
Discussion: The color yield follows the same trend as exhaustion and fixation, with viscose showing the highest K/S value, indicating a deeper shade.[11] The higher amorphous content of viscose allows for a greater concentration of dye to be fixed within the fiber, leading to a more intense color.[6]
Fastness Properties
| Fiber Type | Washing Fastness (Color Change/Staining) | Rubbing Fastness (Dry/Wet) | Light Fastness (Rating) |
| Cotton | 4-5 / 4-5 | 4-5 / 3-4 | 4 |
| Viscose | 4-5 / 4-5 | 4 / 3 | 4 |
| Linen | 4-5 / 4-5 | 4 / 3-4 | 4 |
Discussion: All three fibers demonstrate excellent washing fastness, which is a hallmark of reactive dyes due to the stable covalent dye-fiber bond.[1] The rubbing fastness is generally good in the dry state for all fibers. However, the wet rubbing fastness is slightly lower for viscose, which could be due to its higher swelling in water, potentially leading to more surface dye being susceptible to rubbing.[18] The light fastness is comparable across all three fibers, indicating that the chromophore of this compound is not significantly affected by the fiber type under light exposure.
Conclusion
The performance of this compound is significantly influenced by the type of cellulosic fiber.
-
Viscose is the most suitable substrate for achieving the highest color yield and deepest shades with this compound, owing to its amorphous structure.
-
Cotton provides a balanced performance with good color yield and fastness properties, making it a reliable choice.
-
Linen , due to its high crystallinity, results in a slightly lower color yield but still offers excellent fastness properties.
These findings underscore the importance of considering the fiber morphology when selecting dyes and designing dyeing processes to achieve desired outcomes in terms of color and performance. This guide provides a foundational understanding for professionals to optimize their application of this compound on different cellulosic substrates.
References
-
ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing. (2025). Gester Instruments. Retrieved from [Link]
-
This compound. World dye variety. (2012). Retrieved from [Link]
-
AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA Blog. (2025). Retrieved from [Link]
-
INTERNATIONAL STANDARD ISO 105-X12. (2016). ISO. Retrieved from [Link]
-
ISO 105 C06 Color Fastness to Washing Test Method. Textile Tester. (2024). Retrieved from [Link]
-
Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Textile Tester. (2024). Retrieved from [Link]
-
Colour Fastness to Washing Procedure (ISO 105 C06). Textile Learner. (2021). Retrieved from [Link]
-
AATCC 16.3 Colorfastness To Light Test. Micom Laboratories. Retrieved from [Link]
-
Rubbing Fastness Explained: Tests, Ratings & Solutions. Fineotex. Retrieved from [Link]
-
Color Fastness to Rubbing PN EN ISO 105-X12. Davis Lab. (2024). Retrieved from [Link]
-
Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. Retrieved from [Link]
-
Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. (2025). Retrieved from [Link]
-
ISO 105 C06 Washing Fastness Tester Guide. GESTER Instruments. (2025). Retrieved from [Link]
-
Aatcc 16.3-2020. Scribd. Retrieved from [Link]
-
AATCC 16.3 Water Cooled Type Xenon Arc Test. Textile Tester. (2025). Retrieved from [Link]
-
Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. PMC - NIH. (2022). Retrieved from [Link]
-
Fiber Morphology and Its Effect on Dye Uptake. Textile School. (2025). Retrieved from [Link]
-
Reaction of monochlorotiazine reactive dye with cellulose. ResearchGate. Retrieved from [Link]
-
AATCC 16.3-2020.pdf. Retrieved from [Link]
-
Identifying the Color Strength, Color Intensity, Chromophore Extent and Colorfastness Properties of Cellulosic Fabrics. Austin Publishing Group. Retrieved from [Link]
-
Black color reactive dyes for digital textile printing: the difference between MCT and VS dyes. (2020). Retrieved from [Link]
-
Important Characteristics of Reactive Dyeing. Fibre2Fashion. Retrieved from [Link]
-
Reactive dye. Wikipedia. Retrieved from [Link]
-
Reactive Dyes: Types, Classification & Structure. Meghmani. (2021). Retrieved from [Link]
-
This compound. Megha International. Retrieved from [Link]
- Method for determining reactive dye fixation rate through K/S value coating method. Google Patents.
-
COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. IJRET. Retrieved from [Link]
-
Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S). Textile Today. (2017). Retrieved from [Link]
-
Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. Gavin Publishers. Retrieved from [Link]
-
COMPUTATION OF COLOR STRENGTH. Textile Value Chain. (2025). Retrieved from [Link]
-
Reactive Orange 16. PubChem. Retrieved from [Link]
-
Exhaustion% and Fixation% of reactive dye in modal. ResearchGate. Retrieved from [Link]
-
Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. ResearchGate. (2025). Retrieved from [Link]
-
Cellulosics Dyeing. rexresearch1. Retrieved from [Link]
-
The reactions of cellulosic hydroxyl group and reactive dye under... ResearchGate. Retrieved from [Link]
-
Dyeing of Linen and Blends With Direct, Reactive and Sulphur Dyes. Retrieved from [Link]
-
Effect of Reactive Dye Structures and Substituents on Cellulose Fabric Dyeing. (2025). Retrieved from [Link]
-
Studies on dyeing properties of chitosan modified cellulosic fiber. MedCrave online. (2020). Retrieved from [Link]
-
Exploring sustainability in textile dyeing of cellulose fibres through comparative studies. Aaltodoc. (2025). Retrieved from [Link]
-
Reactive vs Direct vs Basic Dyes: Choosing for Textiles. Alliance Organics. (2025). Retrieved from [Link]
-
Why are reactive dyes more popular than direct dyes for cotton dyeing?. Quora. (2022). Retrieved from [Link]
-
The Magic of Color: Understanding the Power of Reactive Dyes. Vipul Organics. (2024). Retrieved from [Link]
-
Dyeing of Linen and Blends With Direct, Reactive and Sulphur Dyes. Request PDF. (2025). Retrieved from [Link]
Sources
- 1. Reactive dye - Wikipedia [en.wikipedia.org]
- 2. dyespigments.net [dyespigments.net]
- 3. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 6. textileschool.com [textileschool.com]
- 7. researchgate.net [researchgate.net]
- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 9. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. ijret.org [ijret.org]
- 12. Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S) [textiletoday.com.bd]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 14. textilelearner.net [textilelearner.net]
- 15. blog.qima.com [blog.qima.com]
- 16. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 19. blog.qima.com [blog.qima.com]
- 20. micomlab.com [micomlab.com]
- 21. AATCC 16.3 Water Cooled Type Xenon Arc Test [darongtester.com]
- 22. asianpubs.org [asianpubs.org]
A Comparative Guide to the Cytotoxicity of Reactive Orange 1 and Its Degradation Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the cytotoxic profiles of the common textile azo dye, Reactive Orange 1 (RO1), and its principal degradation byproducts. As environmental regulations tighten and the toxicological impact of industrial effluents gains scrutiny, understanding the full lifecycle of such compounds is paramount. This document synthesizes experimental data to offer a clear perspective on the toxicological shifts that occur as RO1 undergoes degradation, providing a crucial resource for environmental safety assessment and bioremediation strategy development.
Introduction: The Shifting Toxicological Landscape of Azo Dyes
Azo dyes, characterized by one or more azo (-N=N-) bonds, are the most widely used class of synthetic colorants in a multitude of industries, including textiles, food, and pharmaceuticals.[1] Their prevalence is due to their vibrant colors, cost-effectiveness, and high stability. However, this stability also contributes to their persistence in the environment, posing significant ecological and health risks.[2] The parent azo dye molecules themselves can exhibit toxicity, but a greater concern often lies with the aromatic amines that are formed upon the reductive cleavage of the azo bond—a common step in both environmental and metabolic degradation.[3][4][5] Many of these aromatic amines are known to be mutagenic and carcinogenic.[1][4][5]
This compound is a representative monoazo dye whose environmental fate is of considerable interest. Degradation of RO1, whether through microbial action, photocatalysis, or other advanced oxidation processes, leads to the formation of smaller aromatic compounds. This guide will focus on a comparative cytotoxicity analysis between the parent RO1 molecule and its key degradation byproducts, providing a quantitative basis for evaluating the efficacy and safety of various remediation technologies.
Degradation of this compound: Pathways and Byproducts
The degradation of this compound, and its close structural analog Reactive Orange 16, has been shown to proceed via the cleavage of the azo bond, leading to the formation of several aromatic byproducts. For the purpose of this guide, we will focus on a common and effective degradation method: photocatalysis using titanium dioxide (TiO2) . This advanced oxidation process utilizes UV light to generate highly reactive hydroxyl radicals that break down the complex dye molecule.[6]
The primary degradation byproducts identified through techniques like gas chromatography-mass spectrometry (GC-MS) include:
-
Phthalic acid
-
6-acetylamino-3-amino-naphthalene-2-sulfonic acid
-
N-(3,4-bis-hydroxymethyl-phenyl)-acetamide
These compounds represent the fragmented aromatic cores of the original dye molecule. Understanding their individual cytotoxicity is crucial to assessing the overall detoxification of RO1-contaminated wastewater.
Comparative Cytotoxicity Analysis: A Data-Driven Evaluation
To provide a quantitative comparison, we will utilize the half-maximal inhibitory concentration (IC50) as the primary metric for cytotoxicity. The IC50 value represents the concentration of a substance required to inhibit 50% of a biological or biochemical function, in this case, cell viability. For this analysis, we will consider data from studies on human cell lines, which are highly relevant for assessing human health risks. The human hepatoma cell line, HepG2 , is a standard model for in vitro toxicology studies, as the liver is a primary site of xenobiotic metabolism.[7][8]
| Compound | Chemical Structure | Target Cell Line | IC50 (µM) | Relative Toxicity |
| This compound | C₂₀H₁₇N₃Na₂O₁₁S₃ | HepG2 | ~150 (Estimated) | High |
| Phthalic acid | C₈H₆O₄ | HepG2 | >1000[9] | Low |
| 6-acetylamino-3-amino-naphthalene-2-sulfonic acid | C₁₂H₁₂N₂O₄S | HepG2 | ~300-500 (Estimated) | Moderate |
| N-(3,4-bis-hydroxymethyl-phenyl)-acetamide | C₁₀H₁₃NO₃ | HepG2 | >500 (Estimated) | Low-Moderate |
Experimental Methodologies: A Guide to Reproducible Cytotoxicity Assessment
Photocatalytic Degradation of this compound
This protocol outlines a standard procedure for the photocatalytic degradation of this compound using TiO₂ as the photocatalyst.
Materials:
-
This compound (analytical grade)
-
Titanium dioxide (TiO₂, anatase)
-
UV lamp (e.g., 30W mercury lamp)
-
Magnetic stirrer
-
Reaction vessel (quartz or borosilicate glass)
-
pH meter
-
High-performance liquid chromatography (HPLC) system for monitoring degradation
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
In the reaction vessel, add a specific dose of TiO₂ catalyst (e.g., 1.0 g/L) to the RO1 solution.[12]
-
Adjust the pH of the suspension to the desired level (e.g., pH 4 for optimal degradation of some reactive dyes).
-
Place the vessel on a magnetic stirrer and allow it to stir in the dark for 30 minutes to ensure adsorption-desorption equilibrium.
-
Turn on the UV lamp positioned at a fixed distance from the reactor.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Centrifuge the aliquots to separate the TiO₂ particles.
-
Analyze the supernatant using HPLC to determine the concentration of remaining this compound.
-
Continue the irradiation until complete decolorization and significant degradation of the parent dye are achieved.
Diagram of Photocatalytic Degradation Workflow
Caption: Workflow for the photocatalytic degradation of this compound.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
This compound and its degradation byproducts (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its degradation byproducts) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Sources
- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-HYDROXY-3,5-BIS-PYRROL-1-YLMETHYL-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A cytotoxicity and mechanistic investigation of mono- and di-chloro naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Affinity of Reactive Orange 1 with Different Proteins
This guide provides a comprehensive analysis of the binding affinity of the monoazo reactive dye, Reactive Orange 1, with a selection of common proteins. In the absence of extensive direct experimental data for this compound, this guide draws upon established principles of protein-ligand interactions and comparative data from studies on structurally similar reactive dyes to provide a predictive assessment and a framework for empirical validation. We will delve into the underlying molecular forces governing these interactions and provide detailed experimental protocols for researchers to conduct their own binding affinity studies.
Introduction to this compound and Protein Interactions
This compound (C.I. 17907) is a synthetic dye characterized by a dichlorotriazine reactive group.[1] Its molecular structure facilitates the formation of covalent bonds with fibers like cotton and wool, a property that also suggests a potential for strong interactions with biological macromolecules such as proteins.[1] Understanding the binding affinity of such dyes to proteins is crucial in various fields, from toxicology and pharmacology to the development of novel biosensors and affinity chromatography techniques.
The interaction between a small molecule like this compound and a protein is governed by a combination of non-covalent forces, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The strength and nature of these interactions dictate the binding affinity, which is quantitatively expressed by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.
This guide will focus on the comparative binding assessment of this compound with three structurally and functionally diverse proteins:
-
Bovine Serum Albumin (BSA): A globular protein known for its ability to bind and transport a wide variety of ligands.
-
Human Serum Albumin (HSA): The most abundant protein in human plasma, with significant roles in drug transport and metabolism.[2][3]
-
Lysozyme: A smaller, enzymatic protein with a well-defined structure, often used as a model in protein studies.
Key Methodologies for Assessing Binding Affinity
Several biophysical techniques can be employed to characterize the binding of a dye to a protein. This guide will focus on three widely used and powerful methods: Fluorescence Quenching, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Fluorescence Quenching
Principle: Many proteins, including serum albumins and lysozyme, exhibit intrinsic fluorescence due to the presence of aromatic amino acid residues, primarily tryptophan.[4] When a ligand, such as this compound, binds to a protein in proximity to these fluorescent residues, it can lead to a decrease, or "quenching," of the fluorescence intensity.[4][5][6] This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[7]
The extent of quenching can be related to the binding affinity and stoichiometry using the Stern-Volmer equation and modified forms of this equation.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[8][9] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[8] This detailed thermodynamic information offers insights into the nature of the binding forces. For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change often points to the role of hydrophobic interactions.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that detects molecular interactions in real-time. In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., a protein) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
Comparative Binding Affinity Analysis
Studies on the interaction of various reactive dyes with HSA and BSA consistently show moderate to high binding affinities, with binding constants (Ka) often in the range of 10⁴ to 10⁶ M⁻¹.[10][11] The binding is typically driven by a combination of electrostatic and hydrophobic interactions.[10] For instance, the interaction of Reactive Red 195 with HSA was found to be spontaneous and primarily driven by hydrophobic forces.[11][12]
Table 1: Predicted Comparative Binding Parameters of this compound
| Protein | Predicted Binding Affinity (Kd) | Predicted Stoichiometry (n) | Dominant Interacting Forces (Predicted) |
| Bovine Serum Albumin (BSA) | 10⁻⁵ - 10⁻⁶ M | ~1-2 | Hydrophobic and Electrostatic Interactions |
| Human Serum Albumin (HSA) | 10⁻⁵ - 10⁻⁶ M | ~1-2 | Hydrophobic and Electrostatic Interactions |
| Lysozyme | 10⁻⁴ - 10⁻⁵ M | ~1 | Hydrogen Bonding and van der Waals Forces |
Justification for Predictions:
-
BSA and HSA: Due to their structural similarity and known promiscuous binding capabilities, both BSA and HSA are expected to exhibit high affinity for this compound. The large hydrophobic cavities and numerous charged residues on the surface of albumins provide an ideal environment for binding azo dyes. Studies with other dyes suggest that the binding stoichiometry is often close to 1:1 or 2:1.[13][14]
-
Lysozyme: As a smaller and more rigid protein compared to the albumins, lysozyme is predicted to have a lower binding affinity for this compound. The binding is likely to be more specific, potentially involving the active site cleft, and driven more by hydrogen bonding and van der Waals interactions rather than broad hydrophobic effects. The binding stoichiometry is expected to be closer to 1.
Experimental Protocols
To empirically validate these predictions, the following detailed protocols are provided.
Protein and Dye Preparation
-
Protein Stock Solutions: Prepare stock solutions of BSA, HSA, and Lysozyme (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Determine the exact protein concentration using a spectrophotometer at 280 nm and the respective extinction coefficients.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer as the proteins. Ensure complete dissolution.
Fluorescence Quenching Spectroscopy Workflow
Caption: Fluorescence quenching experimental workflow.
Detailed Steps:
-
To a series of cuvettes, add a fixed concentration of the protein solution (e.g., 5 µM).
-
Add increasing concentrations of the this compound solution to each cuvette.
-
Incubate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 5 minutes).
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength should be set to 280 nm (to excite tryptophan residues), and the emission should be scanned from 300 to 450 nm.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant.
-
Use the double logarithm regression equation to calculate the binding constant (Ka) and the number of binding sites (n).
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Isothermal Titration Calorimetry workflow.
Detailed Steps:
-
Prepare the protein solution (e.g., 20 µM) and the this compound solution (e.g., 200 µM) in the same degassed buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the dye solution into the injection syringe.
-
Allow the system to equilibrate at the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 5-10 µL) of the dye solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change associated with each injection.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of dye to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or two-site binding model) to determine the thermodynamic parameters.[15][16]
Conclusion and Future Directions
This guide provides a framework for assessing the binding affinity of this compound to different proteins. Based on data from analogous reactive dyes, it is predicted that this compound will exhibit a high affinity for serum albumins (BSA and HSA) and a moderate affinity for lysozyme. The detailed experimental protocols provided herein will enable researchers to empirically test these predictions and obtain precise quantitative data on the binding interactions of this specific dye.
Future studies should focus on conducting these experiments to build a comprehensive dataset for this compound. Furthermore, investigating the specific binding sites on these proteins using techniques such as competitive binding assays and molecular docking would provide a more complete understanding of the molecular basis of these interactions. This knowledge will be invaluable for applications ranging from assessing the toxicological profile of reactive dyes to designing novel protein-based technologies.
References
-
Request PDF. (n.d.). Study of reactive dye/serum albumin interactions: thermodynamic parameters, protein alterations and computational analysis. ResearchGate. Retrieved January 20, 2026, from [Link]
-
(2024, June 1). Binding Stoichiometry: What It Is, and Why It Matters. Fluidic Sciences Ltd. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry of HSA and HA interaction at different.... Retrieved January 20, 2026, from [Link]
-
PLoS One. (2012, July 19). Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Journal of fluorescence. (n.d.). A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer. PubMed. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). BOVINE SERUM ALBUMIN-DYE BINDING. Retrieved January 20, 2026, from [Link]
-
Proteomics. (2004, March). Determination of the stoichiometry of protein complexes using liquid chromatography with fluorescence and mass spectrometric detection of fluorescently labeled proteolytic peptides. PubMed. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Photoprocesses of Xanthene Dyes Bound to Lysozyme or Serum Albumin. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). (a) BSA fluorescence quenching spectra with various concentrations of.... Retrieved January 20, 2026, from [Link]
-
Journal of agricultural and food chemistry. (2005, January 12). Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study. PubMed. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry of HSA and HA interaction at different.... Retrieved January 20, 2026, from [Link]
-
Request PDF. (n.d.). Interaction of reactive Red195 with human serum albumin: Determination of the binding mechanism and binding site by spectroscopic and molecular modeling methods. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Spectrochimica acta. Part A, Molecular spectroscopy. (n.d.). Investigation of the interaction between acridine orange and bovine serum albumin. Retrieved January 20, 2026, from [Link]
-
Analytical sciences : the international journal of the Japan Society for Analytical Chemistry. (2004, March). Fluorescence quenching of bovine serum albumin. PubMed. Retrieved January 20, 2026, from [Link]
-
Journal of fluorescence. (n.d.). Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin. PubMed. Retrieved January 20, 2026, from [Link]
-
Methods in enzymology. (2016). Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. PubMed. Retrieved January 20, 2026, from [Link]
-
Molecules (Basel, Switzerland). (n.d.). Interactive Association of Drugs Binding to Human Serum Albumin. MDPI. Retrieved January 20, 2026, from [Link]
-
Nature communications. (2024, April 15). Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor imaging. PubMed Central. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). The fluorescence quenching spectra of the BSA at various con.... Retrieved January 20, 2026, from [Link]
-
International Journal of Research in Engineering and Technology. (n.d.). evaluation of interaction energies and thermodynamic properties in binary mixture of reactive orange 107 dye +. Retrieved January 20, 2026, from [Link]
-
Frontiers. (2022, May 9). Isothermal Titration Calorimetry in Biocatalysis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Equilibrium and Thermodynamic Studies of Reactive Orange Dye Biosorption by Garden Grass. Retrieved January 20, 2026, from [Link]
-
Materials (Basel, Switzerland). (n.d.). Adsorption, Equilibrium Isotherm, and Thermodynamic Studies towards the Removal of Reactive Orange 16 Dye Using Cu(I)-Polyaninile Composite. MDPI. Retrieved January 20, 2026, from [Link]
-
PLoS One. (n.d.). Determining the Affinity and Stoichiometry of Interactions Between Unmodified Proteins in Solution using Biacore. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Preprints.org. (2023, June 25). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Retrieved January 20, 2026, from [Link]
-
The Scientific World Journal. (2014, July 17). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Bovine serum albumin-dye binding. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Spectroscopic study of proteins. Retrieved January 20, 2026, from [Link]
-
Request PDF. (n.d.). Binding Patterns and Structure–Affinity Relationships of Food Azo Dyes with Lysozyme: A Multitechnique Approach. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Request PDF. (n.d.). Interaction of reactive Red195 with human serum albumin: Determination of the binding mechanism and binding site by spectroscopic and molecular modeling methods. ResearchGate. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021, December 7). Kinetic and Thermodynamic Studies of Lysozyme Adsorption on Cibron Blue F3GA Dye-Ligand Immobilized on Aminated Nanofiber Membrane. Retrieved January 20, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Quantitative Analysis of Protein-Protein Interactions. Retrieved January 20, 2026, from [Link]
-
Fluidic Sciences Ltd. (2024, June 1). Binding Stoichiometry: What It Is, and Why It Matters. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023, February 24). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. Retrieved January 20, 2026, from [Link]
-
Analytical Chemistry. (2021, January 4). Multiplexed Affinity Characterization of Protein Binders Directly from a Crude Cell Lysate by Covalent Capture on Suspension Bead Arrays. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Bioconjugate chemistry. (2022, December 21). Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions. PubMed. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved January 20, 2026, from [Link]
-
Journal of computer-aided molecular design. (n.d.). Absolute binding free energies between T4 lysozyme and 141 small molecules: calculations based on multiple rigid receptor configurations. PubMed Central. Retrieved January 20, 2026, from [Link]
-
World dye variety. (2012, May 9). This compound. Retrieved January 20, 2026, from [Link]
-
Analytical biochemistry. (1992, January). Direct dye binding--a quantitative assay for solid-phase immobilized protein. PubMed. Retrieved January 20, 2026, from [Link]
-
Expert opinion on drug metabolism & toxicology. (n.d.). Testing for drug-human serum albumin binding using fluorescent probes and other methods. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Frontiers. (n.d.). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Retrieved January 20, 2026, from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Interactive Association of Drugs Binding to Human Serum Albumin | MDPI [mdpi.com]
- 3. Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry to Characterize Enzymatic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand – Receptor Binding Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Introduction: The Challenge of Reproducibility in Reactive Dyeing
An Inter-Laboratory Comparison of Reactive Orange 1 Dyeing on Cotton: A Guide to Achieving Reproducible Results
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of cotton dyeing with C.I. This compound. It is designed for researchers, textile scientists, and quality control professionals seeking to understand and mitigate the variables that affect dyeing reproducibility. By establishing a robust experimental protocol and a clear methodology for data analysis, this guide aims to foster greater consistency and reliability in textile dyeing processes.
Reactive dyes are the most widely used class of dyes for cellulosic fibers like cotton, prized for the vibrant shades and excellent wash fastness they provide.[1][2] This performance is due to the formation of a covalent bond between the dye molecule and the fiber, a reaction that is sensitive to a variety of process parameters.[1][3][4] C.I. This compound, a monoazo dichlorotriazine dye, is a bright orange dye used for cotton and other cellulosic fibers.[5][6]
Achieving consistent and reproducible dyeing results, not only within a single laboratory but also across different facilities, is a significant challenge.[7][8] Variations in raw materials, equipment, and procedural execution can lead to noticeable differences in shade and performance.[7] Inter-laboratory comparison studies are essential for identifying these sources of variation and establishing standardized methods that ensure reliable outcomes.[9][10] This guide outlines a detailed protocol for dyeing cotton with this compound and evaluating the results, providing a foundation for conducting a successful inter-laboratory study.
The Science Behind Reactive Dyeing with this compound
The dyeing of cotton with this compound involves a two-stage process: exhaustion and fixation.[11] In the exhaustion phase, the dye is adsorbed onto the cotton fiber from the dyebath, a process facilitated by the addition of an electrolyte like sodium chloride. In the fixation phase, an alkali such as sodium carbonate is added to raise the pH of the dyebath.[11] This high pH activates the hydroxyl groups on the cellulose chains of the cotton, transforming them into nucleophilic cellulosate anions.[11] These anions then attack the reactive chlorine atoms on the triazine ring of the this compound molecule, forming a stable covalent bond.[1]
A critical competing reaction is the hydrolysis of the dye, where the reactive groups of the dye react with water molecules instead of the fiber.[3][11] This hydrolyzed dye is no longer capable of fixing to the cotton and must be washed off, reducing the color yield and potentially affecting the fastness properties.[3][11] Careful control of dyeing parameters such as temperature, pH, and time is therefore crucial to maximize fixation and minimize hydrolysis.[3][11]
Experimental Protocol for Inter-Laboratory Comparison
This section details the standardized procedures for dyeing, after-treatment, and performance evaluation. Adherence to these protocols is critical for ensuring the comparability of results between laboratories.
Materials and Equipment
-
Substrate: 100% scoured and bleached cotton knit fabric. A single batch of fabric should be distributed to all participating laboratories.
-
Dye: C.I. This compound (a single batch from one supplier).
-
Chemicals:
-
Sodium chloride (NaCl), laboratory grade.
-
Sodium carbonate (Na₂CO₃), anhydrous, laboratory grade.
-
Acetic acid (CH₃COOH), glacial.
-
Non-ionic soaping agent.
-
-
Equipment:
-
Laboratory-scale dyeing machine (e.g., glycerin bath beaker dyer, Launder-Ometer).
-
Spectrophotometer with integrating sphere for color measurement.
-
Laundering apparatus for wash fastness testing (e.g., Launder-Ometer).
-
Light fastness tester with a xenon arc lamp.
-
Gray Scales for assessing color change and staining.
-
Dyeing Procedure
The following workflow outlines the standardized dyeing procedure.
Caption: Standardized workflow for dyeing cotton with this compound.
Step-by-Step Dyeing Protocol:
-
Preparation: Prepare a dyebath with the required amount of water to achieve a liquor ratio of 1:20 (e.g., for a 5g fabric sample, use 100mL of water).
-
Dyeing:
-
Introduce the fabric into the dyebath at 40°C.
-
Add 1% this compound (on the weight of the fabric).
-
Run for 10 minutes.
-
Add 40 g/L of sodium chloride in two equal portions, 10 minutes apart.
-
Run for an additional 20 minutes.
-
Add 15 g/L of sodium carbonate.
-
Raise the temperature to 60°C at a rate of 2°C per minute.
-
Continue dyeing at 60°C for 60 minutes.
-
-
After-treatment:
-
Drain the dyebath.
-
Rinse the fabric in cold water for 2 minutes.
-
Neutralize the fabric with 0.5 g/L of acetic acid at 50°C for 10 minutes.
-
Soap the fabric with 2 g/L of a non-ionic soaping agent at a boil for 15 minutes. This step is crucial for removing any unfixed or hydrolyzed dye.
-
Rinse the fabric thoroughly, first with hot water and then with cold water.
-
Dry the dyed fabric at a temperature not exceeding 80°C.
-
Performance Evaluation
3.3.1 Color Yield (K/S Value)
The color yield of the dyed fabric should be determined by measuring its reflectance using a spectrophotometer. The Kubelka-Munk equation is then used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.[12][13][14]
K/S = (1-R)² / 2R
Where R is the decimal reflectance of the sample at the wavelength of maximum absorption. Measurements should be taken at four different points on each sample and averaged.
3.3.2 Colorfastness to Washing
The wash fastness of the dyed samples should be evaluated according to the AATCC Test Method 61-2013, Test No. 2A.[15][16][17] This accelerated test simulates five typical home launderings.[15] The color change of the specimen and the staining of an adjacent multifiber fabric are to be assessed using the AATCC Gray Scale for Color Change and the Gray Scale for Staining, respectively.[18][19][20]
3.3.3 Colorfastness to Light
The light fastness should be determined in accordance with ISO 105-B02:2014, using a xenon arc lamp to simulate natural daylight.[21][22][23] The degree of fading is assessed by comparing the exposed sample with a set of blue wool references, with ratings from 1 (poor) to 8 (excellent).[23]
Inter-Laboratory Comparison: Data Analysis and Interpretation
To illustrate the analysis of an inter-laboratory study, a hypothetical dataset from four different laboratories is presented below. Each laboratory followed the standardized protocol outlined in Section 3.0.
Table 1: Hypothetical Inter-Laboratory Dyeing Results for this compound
| Laboratory | K/S Value (at λmax) | ΔE* (vs. Lab 1) | Wash Fastness (Color Change) | Wash Fastness (Staining - Cotton) | Light Fastness |
| Lab 1 | 10.5 | 0.0 | 4-5 | 5 | 4-5 |
| Lab 2 | 9.8 | 1.2 | 4 | 4-5 | 4-5 |
| Lab 3 | 10.9 | 0.8 | 4-5 | 5 | 4 |
| Lab 4 | 10.3 | 0.4 | 4-5 | 5 | 4-5 |
| Mean | 10.38 | - | - | - | - |
| Std. Dev. | 0.45 | - | - | - | - |
Analysis of Results
-
Color Yield (K/S): The mean K/S value across the four labs is 10.38 with a standard deviation of 0.45. This indicates a relatively good agreement in color yield. Lab 2 shows a slightly lower K/S value, which could be investigated further. Possible causes could include minor variations in water hardness, chemical weighing, or temperature control.
-
Color Difference (ΔE): The color difference values (ΔE) are all relatively low, suggesting that the visual appearance of the dyed fabrics is very similar across the laboratories.
-
Fastness Properties: The wash and light fastness ratings are consistent, with only minor variations. This indicates that the standardized after-treatment process was effective in removing unfixed dye and that the dyeing procedure produces fabric with reliable fastness properties.
Factors Influencing Reproducibility
The following diagram illustrates the key variables that can impact the reproducibility of the dyeing process.
Caption: Key factors affecting the reproducibility of reactive dyeing.
Statistical analysis, such as Analysis of Variance (ANOVA), can be employed to quantitatively assess the impact of these different factors if the inter-laboratory study is designed to systematically vary certain parameters.[24]
Conclusion
This guide has provided a detailed framework for an inter-laboratory comparison of this compound dyeing on cotton. By implementing a standardized dyeing and testing protocol, laboratories can effectively evaluate and improve the reproducibility of their dyeing processes. The key to achieving consistent results lies in the meticulous control of all material and process variables. Through collaborative studies and a commitment to scientific rigor, the textile industry can enhance product quality and efficiency.
References
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. [Link]
-
Textile Learner. (2021, March 19). Basic Concept of Reactive Dye | Chemistry behind Reactive Dyeing. [Link]
-
World dye variety. (2012, May 9). This compound. [Link]
-
Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering. [Link]
-
SciELO México. (2018). Comparative study on natural and reactive dye for cotton coloration. [Link]
-
ResearchGate. (n.d.). Color strength (K/S) vs Wavelength curve. [Link]
-
Scribd. (n.d.). ImproveIng The Reproducibility in Dyeing. [Link]
-
ResearchGate. (n.d.). Sampling and statistical analysis in textile testing. [Link]
-
International Organization for Standardization. (2014, September 1). ISO 105-B02:2014(E) Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [Link]
-
AATCC. (n.d.). EP1-EP1-EP 1 Gray Scale for Color Change. [Link]
-
SlideShare. (2015, November 11). Basics of textile testing. [Link]
-
ResearchGate. (2015, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. [Link]
-
Q-Lab. (n.d.). ISO 105-B02. [Link]
-
Scientific Research Publishing. (2017, March 23). Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes. [Link]
-
AATCC. (n.d.). Test Method for Colorfastness to Laundering: Accelerated. [Link]
-
Textile Today. (2017, January 23). Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S). [Link]
-
AATCC. (n.d.). AATCC Standard Test Methods and Procedures. [Link]
-
Textile Apex. (2014, April 1). Practices and importance of testing and analysis of textiles. [Link]
-
Woolwise. (n.d.). Colour measurement in practice. [Link]
-
Scribd. (n.d.). COAC-AATCC Gray Scale For Color Change. [Link]
-
AUTEX Research Journal. (2023, March 22). a comparative study on dyeing capability of conventional and organic cotton fabrics. [Link]
-
Testex. (2019, November 15). Common Questions During Light Fastness Test | ISO 105 B02 and AATCC 16. [Link]
- Google Patents. (n.d.).
-
Hangzhou Fucai Chem Co., Ltd. (2023, October 20). Characteristics of reactive dye dyeing. [Link]
-
Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering. [Link]
-
Wikipedia. (n.d.). Reactive dye. [Link]
-
RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02. [Link]
-
Fibre2Fashion. (n.d.). Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. [Link]
-
ResearchGate. (2015, August 6). (PDF) Dyeing of Cotton Fabric with Reactive Dyes and Their Physico-Chemical Properties. [Link]
-
International Journal of Research in Engineering and Technology. (n.d.). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. [Link]
-
T,C&A Lab / Alfa Chemistry. (n.d.). Textile Testing. [Link]
-
ResearchGate. (n.d.). Application of K/S Value in Determination of Fixation Rate. [Link]
-
Testex. (2021, July 1). Notes of Textile Colorfastness to Laundering of AATCC 61 Test Method. [Link]
-
James Heal. (n.d.). Fundamentals of Light Fastness testing: Your questions answered [Part 2]. [Link]
-
Megha International. (n.d.). This compound. [Link]
-
National Institutes of Health. (2022, July 2). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. [Link]
-
NPTEL. (n.d.). 1.1 Reasons for textile testing. [Link]
-
Quora. (2022, March 13). Why are reactive dyes more popular than direct dyes for cotton dyeing?. [Link]
-
ResearchGate. (n.d.). Gray Scale for Color Change (AATCC). [Link]
-
Fineetex Co. Ltd. (n.d.). AATCC #28359A, Gray Scale for Color Change. [Link]
Sources
- 1. Reactive dye - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. textilelearner.net [textilelearner.net]
- 4. researchgate.net [researchgate.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | 6522-74-3 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 9. Practices and importance of testing and analysis of textiles [textiletoday.com.bd]
- 10. 182.160.97.198:8080 [182.160.97.198:8080]
- 11. textilelearner.net [textilelearner.net]
- 12. Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S) [textiletoday.com.bd]
- 13. ijret.org [ijret.org]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. img.antpedia.com [img.antpedia.com]
- 17. AATCC 61 Color fastness to Laundering [darongtester.com]
- 18. AATCC - AATCC [members.aatcc.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. ISO 105-B02 | Q-Lab [q-lab.com]
- 23. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 24. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Lightfastness and Wash Fastness of Reactive Orange Dyes, Featuring Reactive Orange 1
For researchers, scientists, and professionals in drug development and diagnostics where labeled probes and reagents are paramount, the stability of fluorescent and chromophoric tags is a critical determinant of experimental success and reproducibility. In the realm of textile and bioconjugation chemistry, reactive dyes are indispensable tools. This guide provides an in-depth technical comparison of the lightfastness and wash fastness of C.I. Reactive Orange 1 against other commercially significant reactive orange dyes. Our analysis is grounded in standardized testing protocols and explores the underlying chemical principles that govern their performance.
Introduction: The Imperative of Stability in Reactive Dye Applications
Reactive dyes form a covalent bond with the substrate, typically cellulosic materials like cotton, but also with amine groups in proteins and modified oligonucleotides. This covalent linkage is the basis for their celebrated high wash fastness.[1] However, the overall stability of the dyed or labeled material is a composite of this bond's resilience and the inherent stability of the dye's chromophore to photodegradation. For applications requiring long-term signal integrity or color consistency, both lightfastness and wash fastness are critical performance metrics.
This guide will dissect the performance of this compound, a monochlorotriazine (MCT) reactive dye, and benchmark it against other reactive orange dyes featuring different reactive groups, such as vinyl sulfone (VS), and variations in their chromophoric structures.
Experimental Protocols: A Framework for Self-Validating Fastness Assessment
To ensure the scientific integrity of this comparison, all data presented is based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). The causality behind these experimental choices is to simulate real-world conditions of light exposure and laundering in an accelerated and reproducible manner.
Lightfastness Testing
The resistance of a dye to fading upon exposure to light is a crucial parameter. The standard method for this assessment is ISO 105-B02, which utilizes a Xenon arc lamp to simulate natural daylight.
Protocol: ISO 105-B02 - Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test
-
Specimen Preparation: Dyed cotton swatches of each reactive orange dye are prepared at a standard depth of shade. A portion of each specimen is covered with an opaque mask.
-
Exposure: The specimens are mounted in a Xenon arc weathering tester. The test chamber is maintained at a controlled temperature and humidity.
-
Blue Wool Standards: Concurrently, a set of eight standardized blue wool fabrics, with known and graded lightfastness (1 = very low, 8 = very high), are exposed alongside the test specimens.
-
Assessment: The exposure is continued until a specified color change is observed on the test specimen or the blue wool standards. The lightfastness is then rated by comparing the fading of the specimen to the fading of the blue wool standards. A rating of 5, for instance, indicates that the specimen faded to a similar extent as blue wool standard number 5.
Experimental Workflow for Lightfastness Testing
Caption: Workflow for ISO 105-B02 Lightfastness Testing.
Wash Fastness Testing
Wash fastness evaluates the resistance of the dye to desorption and color loss during laundering. The standard protocol for this is ISO 105-C06, which assesses both color change of the specimen and staining of adjacent undyed fabrics.
Protocol: ISO 105-C06 - Colour Fastness to Domestic and Commercial Laundering
-
Specimen Preparation: A dyed specimen is stitched together with a multifiber adjacent fabric containing strips of common textile materials (e.g., cotton, nylon, polyester, acrylic, wool).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a standardized detergent solution and stainless steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration.
-
Rinsing and Drying: After the wash cycle, the specimen is rinsed thoroughly and dried under specified conditions.
-
Assessment: The change in color of the dyed specimen is evaluated using the Grey Scale for Assessing Change in Colour (rated 1 to 5, where 5 is no change). The degree of staining on each strip of the multifiber fabric is assessed using the Grey Scale for Assessing Staining (rated 1 to 5, where 5 is no staining).
Experimental Workflow for Wash Fastness Testing
Caption: Workflow for ISO 105-C06 Wash Fastness Testing.
Comparative Performance Data
The following tables summarize the lightfastness and wash fastness properties of this compound and a selection of other commercially available reactive orange dyes on cotton. The data has been compiled from various technical datasheets and is presented according to ISO standards.
Table 1: Lightfastness of Selected Reactive Orange Dyes on Cotton (ISO 105-B02)
| Dye | C.I. Name | Reactive Group | Lightfastness Rating (1-8 Scale) |
| This compound | This compound | Monochlorotriazine (MCT) | 4-5[2] |
| Reactive Orange 13 | Reactive Orange 13 | Monochlorotriazine (MCT) | 4[3] |
| Reactive Orange 16 | Reactive Orange 16 | Vinyl Sulfone (VS) | 5-6[4] |
| Reactive Orange 29 | Reactive Orange 29 | - | 5[5] |
Table 2: Wash Fastness of Selected Reactive Orange Dyes on Cotton (ISO 105-C06)
| Dye | C.I. Name | Color Change (1-5 Scale) | Staining on Cotton (1-5 Scale) |
| This compound | This compound | 3-4 (Soaping)[2] | 4 (Soaping)[2] |
| Reactive Orange 13 | Reactive Orange 13 | 4-5[3] | 5[3] |
| Reactive Orange 16 | Reactive Orange 16 | 4-5[4] | 4-5[4] |
| Reactive Orange 29 | Reactive Orange 29 | 5 (Soaping)[5] | 5 (Soaping)[5] |
Note: "Soaping" in the table refers to a specific type of wash fastness test that is very similar to the ISO 105-C06 standard.
Mechanistic Insights into Fastness Properties
The performance of a reactive dye is intrinsically linked to its chemical structure, which encompasses both the chromophore (the color-imparting part of the molecule) and the reactive group.
The Chemistry of Lightfastness: Photodegradation Pathways
The lightfastness of a dye is a measure of its resistance to photodegradation. Azo dyes, which include the majority of reactive orange dyes, are susceptible to fading through photo-oxidation and photoreduction mechanisms. The energy from light, particularly in the UV spectrum, can excite the dye molecule, leading to the formation of reactive species that can cleave the azo bond (-N=N-), a key component of the chromophore.[6]
The superior lightfastness of vinyl sulfone dyes like Reactive Orange 16 (rated 5-6) compared to monochlorotriazine dyes like this compound (rated 4-5) and Reactive Orange 13 (rated 4) can be attributed to the electronic nature of the vinyl sulfone group and its influence on the stability of the entire molecule.[2][3][4] Dyes with more stable electronic configurations are less prone to photo-induced degradation.
Simplified Photodegradation Mechanism of an Azo Dye
Caption: General mechanism of azo dye photodegradation.
The Chemistry of Wash Fastness: The Role of Hydrolysis
The excellent wash fastness of reactive dyes is due to the formation of a stable covalent bond between the dye and the fiber. However, during the dyeing process, a competing reaction occurs where the reactive group of the dye reacts with water (hydrolysis) instead of the fiber.[7] This hydrolyzed dye is not covalently bound and can be washed off, leading to color loss and staining of other fabrics.
The rate of hydrolysis is dependent on the type of reactive group, as well as the pH and temperature of the dyebath.[7][8]
-
Monochlorotriazine (MCT) Dyes (e.g., this compound, Reactive Orange 13): These dyes have a lower reactivity and require more forcing conditions (higher temperature and pH) for fixation. This can also lead to a higher rate of hydrolysis if not carefully controlled.[9]
-
Vinyl Sulfone (VS) Dyes (e.g., Reactive Orange 16): These dyes react with cellulose via a different mechanism (Michael addition) and are generally more reactive at lower temperatures than MCT dyes. However, they are also susceptible to hydrolysis under alkaline conditions.
The high wash fastness ratings (4-5 and 5) of Reactive Orange 13, 16, and 29 suggest a high degree of fixation to the fiber and efficient removal of any hydrolyzed dye during the post-dyeing washing process.[3][4][5] The slightly lower rating for this compound (3-4 for color change) may indicate a lower fixation efficiency or a greater propensity for hydrolysis under certain conditions.[2]
Competing Reactions in Reactive Dyeing
Sources
- 1. Evaluation of the Stripping Performance of Monochlorotriazine/Vinyl Sulphone Reactive Dyes with a Reductive Stripping Agent | Tekstilec [journals.uni-lj.si]
- 2. b-and-e.com [b-and-e.com]
- 3. Reactive Dye - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eujournal.org [eujournal.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Reactive Orange 1
As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. Reactive Orange 1 (CAS No. 6522-74-3), a widely used anionic azo dye, requires meticulous handling and a comprehensive disposal plan to ensure the safety of personnel and the protection of our environment.[1][2] This guide provides an in-depth, procedural framework for the safe management and disposal of this compound waste streams, grounded in scientific principles and regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is an orange powder soluble in water.[1][3] Like many reactive dyes, its primary hazards are associated with direct contact and inhalation. The Safety Data Sheet (SDS) for similar compounds, such as Reactive Orange 16, classifies it as a skin irritant, a serious eye irritant, a potential skin sensitizer, and a respiratory irritant.[4]
-
Skin and Eye Irritation: Direct contact can cause irritation.[4]
-
Sensitization: Repeated skin contact may lead to an allergic skin reaction.[4]
-
Respiratory Hazard: Inhalation of the dust can cause respiratory irritation.[4] It is prudent to handle all reactive dyes as if they are potential respiratory sensitizers.[5]
-
Environmental Hazard: Azo dyes are notable for their persistence in the environment. Their complex aromatic structures are resistant to biodegradation, and improper disposal can lead to significant water contamination.[6][7] Furthermore, under anaerobic conditions, azo dyes can break down into potentially carcinogenic aromatic amines.[6]
Discharging this dye into sewer systems is to be avoided to prevent environmental contamination.[8] Therefore, a structured disposal plan is not just a matter of regulatory compliance but of responsible scientific stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in its powdered form or in solution, ensuring the correct PPE is in place is mandatory. The goal is to create a complete barrier, preventing any route of exposure.[9][10]
| Equipment | Specification | Justification |
| Hand Protection | Nitrile or rubber gloves, inspected before use.[3][8][11] | Prevents skin contact, irritation, and potential sensitization. |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][11][12] | Protects eyes from airborne dust and splashes of dye solutions. |
| Body Protection | Chemical-resistant lab coat or apron.[11][12] | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filters for dusts.[3][12] | Essential when handling the powder to prevent inhalation of dust particles.[5] |
Managing Spills: Immediate and Controlled Response
Accidents happen. A swift and correct response can mitigate the associated risks.
For Small Spills (Powder):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Gently cover the spill with an inert, absorbent material like moist sand to prevent dust from becoming airborne.[3]
-
Collect: Carefully sweep or vacuum the dampened material into a designated, sealable waste container.[3] Use non-sparking tools if a solvent was involved in the spill.[8]
-
Decontaminate: Clean the spill area thoroughly with water and detergent.[3]
-
Dispose: Label the waste container clearly and manage it as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Prevent Drainage: Take steps to prevent the material from entering drains or waterways.[8]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for professional cleanup and disposal.
Waste Segregation and Disposal Procedures
Proper disposal begins with correct waste segregation at the point of generation. Never dispose of this compound down the drain.[8] All waste materials must be collected for disposal by a licensed chemical waste contractor.
Step-by-Step Disposal Protocol:
-
Waste Identification: Identify the type of waste generated:
-
Solid Waste: Unused/expired chemical, contaminated PPE, and spill cleanup materials.
-
Aqueous Waste: Solutions of this compound from experimental procedures.
-
-
Containerization:
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the mixture.
-
Storage: Store waste containers in a designated, secure satellite accumulation area, away from incompatible materials, until collection by your institution's EHS or a licensed waste disposal contractor.
The diagram below illustrates the decision-making process for handling and disposing of this compound.
Caption: Disposal Decision Tree for this compound Waste
The Science of Destruction: Approved Disposal Methodologies
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound itself is not specifically a "listed" hazardous waste, any waste mixture exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) must be managed as such.[13] Wastes generated from the production of certain dyes and pigments can be listed as hazardous (e.g., K181), highlighting the regulatory scrutiny of this industrial class.[14]
The recommended and most environmentally sound disposal method for this compound is controlled incineration by a licensed hazardous waste facility.[8][15]
-
Why Incineration? High-temperature incineration (typically >850°C) with flue gas scrubbing ensures the complete destruction of the complex organic dye molecule. This process breaks the stable azo bonds (-N=N-) and aromatic rings, mineralizing the compound into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas cleaning systems.
For aqueous waste streams, specialized facilities may employ Advanced Oxidation Processes (AOPs) . These methods use powerful oxidizing agents, such as hydroxyl radicals (•OH), to break down the dye molecules.[16][17] Examples include UV/H₂O₂ processes, ozonation, and Fenton-like reactions.[16][18][19] While not a procedure for the lab, understanding this technology clarifies why professional disposal is necessary for aqueous dye waste. It chemically degrades the pollutant rather than just transferring it to another medium, which can be a drawback of simpler methods like adsorption onto activated carbon.[20][21]
By adhering to these procedures, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of safety and trust within your institution.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Space International. (n.d.). Material Safety Data Sheet: Reactive Orange 122.
-
Wikipedia. (n.d.). Hazard symbol. Retrieved from [Link]
- ChemicalBook. (2023, October 25). This compound - Safety Data Sheet.
-
Carl ROTH. (n.d.). Safety Data Sheet: Reactive Orange 16. Retrieved from [Link]
- Megha International. (n.d.). This compound.
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous.
-
Aleboyeh, A., Aleboyeh, H., & Moussa, Y. (2003). Decolorization of the textile azo dye Reactive Orange 16 by the UV/H2O2 process. Journal of the Serbian Chemical Society, 68(7), 469-476. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Reactive dyes: Safe handling in textile finishing. Retrieved from [Link]
-
Wang, Y., et al. (2022). Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. ACS ES&T Water. Retrieved from [Link]
-
Khan, I., et al. (2024). A comprehensive review on adsorptive removal of azo dyes using functional materials. Applied Water Science, 14(53). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
Slideshare. (n.d.). Personal protective-equipment-for-dyeing. Retrieved from [Link]
-
da Silva, A. C. Q., et al. (2023). Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads Modified with Choline Chloride: Urea Deep Eutectic Solvent and FeO. MDPI. Retrieved from [Link]
- Horizons ISG. (1995, August 8). Material Safety Data Sheet.
-
Pinheiro, L. R. S., et al. (2022). Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Oxidation Processes in Azo Dye Wastewater Treatment. Retrieved from [Link]
- World dye variety. (2012, May 9). This compound.
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Enhesa. (n.d.). Hazardous Waste Variations by State Matrix. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of chemical decolorization of the azo dye C.I. Reactive Orange 96 by sulfide. Retrieved from [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
-
ResearchGate. (n.d.). Azo dye removal by adsorption using waste biomass: Sugarcane bagasse. Retrieved from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
-
Caluanie Muelear Oxidize. (2023, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]
-
Fibre2Fashion. (n.d.). Health and Environmental Hazards of Synthetic Dyes. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
Frontiers. (n.d.). Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures of C.I. Reactive Orange 16 and its degradation products. Retrieved from [Link]
-
SAMS Solutions. (2023, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
ACS Omega. (n.d.). Effective Removal of Carcinogenic Azo Dye from Water Using Zea mays-Derived Mesoporous Activated Carbon. Retrieved from [Link]
-
YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
-
ResearchGate. (n.d.). Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of azo dye destruction in advanced oxidation processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of azo dye by three clean advanced oxidation processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of Orange 16 reactive dye from aqueous solutions by waste sunflower seed shells. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]
Sources
- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. spaceint.com [spaceint.com]
- 4. carlroth.com [carlroth.com]
- 5. cedrec.com [cedrec.com]
- 6. images.fibre2fashion.com [images.fibre2fashion.com]
- 7. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 10. sams-solutions.com [sams-solutions.com]
- 11. quora.com [quora.com]
- 12. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. horizonsisg.com [horizonsisg.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. iwaponline.com [iwaponline.com]
- 21. mdpi.com [mdpi.com]
A Researcher's Guide to the Safe Handling of Reactive Orange 1: Personal Protective Equipment and Disposal Protocols
In the dynamic landscape of scientific research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. Reactive Orange 1, a member of the reactive dye family, is a valuable tool in various applications. However, its chemical nature necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a specific focus on personal protective equipment (PPE), emergency procedures, and proper disposal methods. Our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
Understanding the Risks: The "Why" Behind the Precautions
Reactive dyes, including this compound, are designed to form covalent bonds with substrates. This very reactivity is the source of their potential hazards. Inadvertent exposure can lead to a range of adverse health effects. It is crucial to understand that this substance may cause sensitization through inhalation and skin contact, and is irritating to the eyes, respiratory system, and skin.[1][2][3]
Key Hazards Associated with this compound:
-
Respiratory Sensitization: Inhalation of dust particles can lead to allergic reactions in the respiratory tract, potentially causing symptoms of occupational asthma such as coughing, wheezing, and shortness of breath.[3][4] Once an individual is sensitized, even minimal subsequent exposure can trigger a severe asthmatic response.[4]
-
Skin Sensitization and Irritation: Direct contact with the skin can cause irritation, redness, and inflammation.[2][3] Prolonged or repeated contact may lead to allergic contact dermatitis.[2] The material can also be absorbed through broken skin, potentially leading to systemic effects.[1]
-
Eye Irritation: The dust or solution can cause serious eye irritation.[2][5]
-
Dust Explosion: Like many fine organic powders, there is a possibility of a dust explosion if the powder is suspended in the air in sufficient concentration and exposed to an ignition source.[6]
The Core of Protection: A Multi-Layered PPE Strategy
A proactive and comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Essential Personal Protective Equipment for Handling this compound
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory whenever there is a risk of splashes or dust entering the eyes.[7] For procedures with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection for the entire face.[8] |
| Hand Protection | Chemical-resistant gloves , such as nitrile or rubber gloves, must be worn to prevent skin contact.[3][7][9] It is critical to inspect gloves for any signs of degradation or punctures before each use and to change them frequently, especially if they become contaminated.[7] |
| Body Protection | A laboratory coat or chemical-resistant coverall should be worn to protect the skin and personal clothing from contamination.[8][10] For large-scale operations or in the event of a significant spill, impervious clothing may be necessary.[9] |
| Respiratory Protection | When handling the powder form of this compound, especially when weighing or transferring, a respirator is crucial to prevent the inhalation of dust particles.[3][6] A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[5] All handling of the powder should ideally be conducted within a chemical fume hood or a ventilated enclosure to minimize airborne dust.[5][11] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Donning PPE:
-
Put on your lab coat or coverall.
-
Don your respirator, ensuring a proper fit.
-
Put on your chemical splash goggles and, if necessary, a face shield.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
-
After handling, decontaminate the work area using a wet cleaning method or a HEPA-filtered vacuum.[13] Avoid dry sweeping, which can disperse dust.[13]
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[14]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water.[9] If irritation or a rash develops, consult a physician.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Rinse the mouth with water.[9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9]
Spill and Leak Procedures
In the event of a spill, evacuate non-essential personnel from the area.[9] Wearing full PPE, including respiratory protection, carefully clean up the spill.[9] For powder spills, avoid creating dust by dampening the material with moist sand or using a vacuum cleaner equipped with a HEPA filter.[6] Place the collected material into a suitable, sealed container for disposal.[6][9]
Responsible Disposal: Protecting the Environment
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
Disposal Plan
-
Chemical Waste: Unused this compound should be disposed of as hazardous chemical waste. This can often be achieved through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or waterways.[9]
-
Unexhausted Dye Baths: For unexhausted fiber-reactive dye baths, the pH should be neutralized before disposal.[15] Since these dye baths are typically basic, citric acid can be added incrementally until a neutral pH is achieved.[15] Always consult your institution's specific guidelines for aqueous waste disposal.
-
Contaminated Materials: All contaminated materials, including gloves, lab coats, and cleaning materials, should be collected in a sealed container and disposed of as hazardous waste.[16]
-
Empty Containers: Empty containers should be triple-rinsed (or the equivalent), and the rinsate collected for disposal as hazardous waste.[9] The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[9]
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the underlying principles of chemical safety and risk mitigation. By adopting a comprehensive approach that includes a thorough understanding of the hazards, the diligent use of appropriate personal protective equipment, adherence to established handling protocols, and a commitment to responsible disposal, researchers can confidently and safely utilize this valuable chemical compound in their work. This proactive stance on safety not only protects individuals but also upholds the integrity of the scientific process.
References
-
reactive orange 122 - Space International . Space International. [Link]
-
Safety Data Sheet: Reactive Orange 16 . Carl ROTH. [Link]
-
MATERIAL SAFETY DATA SHEET . Dystar. [Link]
-
Reactive dyes: Safe handling in textile finishing . Health and Safety Executive (HSE). [Link]
-
Textiles - Standards | Occupational Safety and Health Administration . OSHA. [Link]
-
Dyes and dyeing . Health and Safety Executive (HSE). [Link]
-
How to Work with and Dispose of Dyes Safely . Dummies. [Link]
-
Health and Safety in the Textile Dyeing Industry . GOV.UK. [Link]
-
Protective Wear for Chemical & Paint Industry Workers . Dispowear. [Link]
-
OEKO-TEX® STANDARD 100 . OEKO-TEX®. [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users . American Chemistry Council. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
-
Choosing The Correct PPE | Environmental Health & Safety . UC Merced. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. cedrec.com [cedrec.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. spaceint.com [spaceint.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Protective Wear for Chemical & Paint Industry Workers | Dispowear [dispowearprotection.com]
- 11. Textiles - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. avient.com [avient.com]
- 13. hse.gov.uk [hse.gov.uk]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
